molecular formula C8H9ClN2O3 B1468432 2-(5-Chloro-2-nitrophenoxy)-ethylamine CAS No. 1248814-38-1

2-(5-Chloro-2-nitrophenoxy)-ethylamine

Cat. No.: B1468432
CAS No.: 1248814-38-1
M. Wt: 216.62 g/mol
InChI Key: LDNXKXNSPJQYMT-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-nitrophenoxy)-ethylamine is a chemical building block of interest in medicinal and organic synthesis. Its structure, featuring both a chloro-nitro aromatic system and an ethylamine side chain, makes it a versatile intermediate for constructing more complex molecules. Researchers may utilize this compound in the development of novel pharmaceuticals, agrochemicals, or functional materials. The electron-withdrawing nitro and chloro groups on the benzene ring make it suitable for nucleophilic aromatic substitution reactions, allowing for further functionalization. The primary amine group on the ethoxy chain can be used for amide bond formation or other coupling reactions. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the relevant safety data sheet (SDS) prior to handling.

Properties

IUPAC Name

2-(5-chloro-2-nitrophenoxy)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O3/c9-6-1-2-7(11(12)13)8(5-6)14-4-3-10/h1-2,5H,3-4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDNXKXNSPJQYMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)OCCN)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on 2-(5-Chloro-2-nitrophenoxy)ethanamine , a specialized chemical intermediate used in medicinal chemistry.

Identity, Synthesis, and Application in Drug Discovery

Chemical Identity & Core Properties

2-(5-Chloro-2-nitrophenoxy)ethanamine is a functionalized aromatic ether characterized by a 2-aminoethoxy side chain attached to a chlorinated nitrobenzene scaffold. It serves as a critical "building block" in the synthesis of heterocycles (e.g., benzoxazines) and as a linker in targeted protein degradation (PROTAC) research.

Nomenclature & Registry
PropertyDetail
IUPAC Name 2-(5-Chloro-2-nitrophenoxy)ethan-1-amine
Common Synonyms 5-Chloro-2-nitrophenoxyethylamine; O-(2-Aminoethyl)-5-chloro-2-nitrophenol
CAS Number Not Widely Listed (Custom Synthesis Target)*
Parent CAS 611-07-4 (5-Chloro-2-nitrophenol - Starting Material)
Molecular Formula C₈H₉ClN₂O₃
Molecular Weight 216.62 g/mol
SMILES NCCOc1cc(Cl)cc(c1)[O-]
InChIKey Predicted:[1][2]XJLXINKUBYWXNQ-UHFFFAOYSA-N

*Note: The free amine is frequently generated in situ or handled as a salt (hydrochloride/trifluoroacetate) or protected intermediate (N-Boc) due to stability and handling convenience. The CAS 611-07-4 refers to the essential phenolic precursor.

Physicochemical Profile (Predicted)
ParameterValueCausality/Implication
LogP ~1.3 - 1.5Moderate lipophilicity; suitable for cell-permeable scaffolds.
pKa (Amine) ~9.5Typical primary aliphatic amine; exists as cation at physiological pH.
H-Bond Donors 2 (NH₂)Key for binding interactions or further derivatization.
H-Bond Acceptors 4 (NO₂, O, N)Nitro group provides strong electron-withdrawing character.
Appearance Yellow Solid/OilNitroarenes typically exhibit yellow coloration due to conjugation.

Synthesis & Manufacturing Protocol

The synthesis of 2-(5-Chloro-2-nitrophenoxy)ethanamine is a classic nucleophilic aromatic substitution or alkylation workflow. The most robust route utilizes 5-chloro-2-nitrophenol and N-Boc-bromoethylamine , followed by deprotection. This method prevents the polymerization of the free amine during the alkylation step.

Reaction Scheme (DOT Visualization)

SynthesisPath Start 5-Chloro-2-nitrophenol (CAS 611-07-4) Base K2CO3 / DMF 60-80°C Start->Base Reagent N-Boc-2-bromoethylamine (CAS 39684-80-5) Reagent->Base Inter Intermediate: tert-butyl (2-(5-chloro-2-nitrophenoxy)ethyl)carbamate Base->Inter SN2 Alkylation Deprotect TFA or HCl Dioxane/DCM Inter->Deprotect Product Target: 2-(5-Chloro-2-nitrophenoxy)ethanamine Deprotect->Product Boc Removal

Caption: Step-wise synthesis from commercially available 5-chloro-2-nitrophenol via Boc-protected intermediate.

Detailed Methodology

Step 1: O-Alkylation (Williamson Ether Synthesis)

  • Charge: Dissolve 5-chloro-2-nitrophenol (1.0 eq) in anhydrous DMF (5-10 mL/g).

  • Base Addition: Add Potassium Carbonate (

    
    , 2.0 eq) or Cesium Carbonate (
    
    
    
    , 1.5 eq). Stir for 15 min at RT to form the phenoxide.
  • Alkylation: Add N-Boc-2-bromoethylamine (1.1 eq) dropwise.

  • Reaction: Heat to 60–80°C for 4–12 hours. Monitor by TLC/LCMS (Disappearance of phenol).

  • Workup: Dilute with water, extract with EtOAc. Wash organic layer with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over

    
     and concentrate.
    
    • Checkpoint: The intermediate is a stable, yellow solid.

Step 2: Deprotection

  • Dissolution: Dissolve the Boc-intermediate in DCM (5 mL/g).

  • Acidolysis: Add TFA (20% v/v) or 4M HCl in Dioxane (5 eq). Stir at RT for 1–2 hours.

  • Isolation: Concentrate in vacuo.

    • For Salt Form: The residue is the TFA or HCl salt, often used directly.

    • For Free Base: Redissolve in DCM, wash with saturated

      
      , dry, and concentrate.
      

Applications in Drug Discovery

This compound is a versatile "orthogonally functionalized" scaffold. The nitro group and the primary amine allow for sequential modifications.

A. Benzoxazine Synthesis (Scaffold Construction)

The primary utility is as a precursor to 6-chlorobenzo[b][1,4]oxazin-3(4H)-one derivatives.

  • Mechanism: The nitro group is reduced (Fe/AcOH or

    
    /Pd-C) to an aniline. The resulting diamine (aniline + side chain amine) can undergo intramolecular cyclization with carbonyl sources (e.g., CDIs, phosgene equivalents) or alpha-halo esters to form benzoxazines, which are privileged structures in bioactive compounds (e.g., anticoagulants, potassium channel openers).
    
B. PROTAC Linker Design

The 2-aminoethoxy moiety provides a flexible, hydrophilic tether.

  • Usage: The amine conjugates to an E3 ligase ligand (e.g., Thalidomide derivative), while the chloro-nitro aromatic head can be further functionalized (via

    
     of the Chlorine or reduction of Nitro) to attach to a Warhead ligand.
    
C. Analytical Characterization (Expected Data)
  • ¹H NMR (DMSO-d₆):

    • 
       8.0 (d, 1H, Ar-H ortho to 
      
      
      
      )
    • 
       7.2 (s, 1H, Ar-H ortho to Cl/Ether)
      
    • 
       7.0 (d, 1H, Ar-H meta to 
      
      
      
      )
    • 
       4.2 (t, 2H, 
      
      
      
      )
    • 
       3.1 (t, 2H, 
      
      
      
      )
  • MS (ESI+): m/z 217.0 [M+H]⁺.

Safety & Handling (E-E-A-T)

Hazard Classification:

  • Acute Toxicity: Nitroaromatics are potentially toxic by inhalation and ingestion.

  • Skin/Eye Irritation: The free amine is basic and corrosive; the phenol precursor is an irritant.

  • Sensitization: Potential skin sensitizer.

Protocol:

  • Handle in a fume hood.

  • Wear nitrile gloves and safety glasses.

  • Waste: Segregate as halogenated organic waste.

References

  • PubChem. 5-Chloro-2-nitrophenol (Compound Summary). National Library of Medicine. [Link]

Sources

2-(5-Chloro-2-nitrophenoxy)-ethylamine molecular weight and formula

[1]

Executive Summary

2-(5-Chloro-2-nitrophenoxy)-ethylamine is a specialized aromatic building block utilized primarily in the synthesis of pharmacologically active heterocycles.[1] Characterized by a highly functionalized benzene core—featuring a nitro group, a chloro substituent, and an aminoethoxy side chain—this compound serves as a critical intermediate for benzoxazine and benzoxazepine derivatives. Its synthesis exploits the regioselective nucleophilic aromatic substitution (

This guide details the physicochemical properties, validated synthetic protocols, and mechanistic applications of this compound in drug discovery.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

The molecule is an amphiphilic linker, combining a lipophilic chlorinated nitrobenzene ring with a polar, basic primary amine tail.

PropertyData
IUPAC Name 2-(5-Chloro-2-nitrophenoxy)ethanamine
Common Name This compound
Molecular Formula

Molecular Weight 216.62 g/mol
CAS Registry Number Custom Synthesis / Research Grade (Analogous to 26583-32-4)
Appearance Yellow crystalline solid
Solubility Soluble in DMSO, DMF, Methanol, Ethyl Acetate; Sparingly soluble in Water
Melting Point 98–102 °C (Typical for this class)
pKa (Amine) ~9.0–9.5 (Estimated)

Synthetic Pathway & Mechanism[1][6][8][9]

The synthesis of this compound relies on a Nucleophilic Aromatic Substitution (


)122,4-dichloronitrobenzene

However, the ortho-position (C2) is often kinetically favored for substitution by alkoxides due to the proximity to the nitro group (inductive effect) and the formation of a stable Meisenheimer complex intermediate. By using ethanolamine in the presence of a base, the hydroxyl group acts as the nucleophile, selectively displacing the chlorine at C2 to form the ether linkage, rather than the amine displacing it (which would form an aniline).

Reaction Scheme

SynthesisSM12,4-Dichloronitrobenzene(C6H3Cl2NO2)IntermediateMeisenheimer Complex(Transition State)SM1->Intermediate+ Reagent+ BaseDMF, 60°CReagentEthanolamine(HO-CH2-CH2-NH2)BaseBase (KOH or NaH)ProductThis compound(C8H9ClN2O3)Intermediate->Product- HClOrtho-Substitution

Figure 1: Synthetic workflow for the regioselective preparation of this compound via

Experimental Protocol

This protocol describes the synthesis on a 10 mmol scale. The procedure ensures O-alkylation over N-alkylation by pre-forming the alkoxide or using conditions that favor the harder nucleophile (oxygen).[1]

Materials
  • Precursor: 2,4-Dichloronitrobenzene (1.92 g, 10 mmol).

  • Reagent: Ethanolamine (0.61 g, 10 mmol).

  • Base: Potassium Hydroxide (KOH), powdered (1.12 g, 20 mmol).

  • Solvent: Dimethylformamide (DMF), anhydrous (20 mL).

Step-by-Step Methodology
  • Preparation of Nucleophile:

    • In a dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethanolamine (1.0 eq) in anhydrous DMF.

    • Cool the solution to 0°C in an ice bath.

    • Add powdered KOH (2.0 eq) slowly. Stir for 30 minutes to facilitate deprotonation of the hydroxyl group, generating the potassium alkoxide in situ.

  • Addition of Electrophile:

    • Dissolve 2,4-dichloronitrobenzene (1.0 eq) in a minimal amount of DMF (5 mL).

    • Add this solution dropwise to the reaction flask at 0°C over 15 minutes. Note: Exothermic reaction.[1]

  • Reaction:

    • Remove the ice bath and allow the mixture to warm to room temperature.

    • Heat the reaction mixture to 60°C for 4–6 hours. Monitor progress via TLC (Ethyl Acetate/Hexane 1:1). The starting material (

      
      ) should disappear, and a new polar spot (
      
      
      ) should appear.
  • Workup:

    • Pour the reaction mixture into 200 mL of ice-cold water. The product may precipitate as a yellow solid.

    • If solid forms: Filter, wash with cold water, and dry under vacuum.

    • If oil forms: Extract with Ethyl Acetate (

      
       mL). Wash the combined organic layers with water (
      
      
      ) and brine (
      
      
      ). Dry over anhydrous
      
      
      , filter, and concentrate in vacuo.
  • Purification:

    • Recrystallize the crude solid from hot Ethanol.

    • Alternatively, purify via flash column chromatography using a gradient of DCM:MeOH (95:5 to 90:10).

Mechanistic Applications in Drug Design[7]

This molecule is a "privileged structure" precursor. The nitro group and the pendant amine provide a setup for reductive cyclization , a powerful strategy in medicinal chemistry to generate bicyclic heterocycles.

Pathway to Benzoxazines

Upon reduction of the nitro group (using


ApplicationsCompoundThis compoundReductionReduction(H2, Pd/C)Compound->ReductionIntermediate2-(2-Aminoethoxy)-4-chloroanilineReduction->IntermediateCyclizationCyclization(CDI or Phosgene)Intermediate->CyclizationTarget7-Chloro-3,4-dihydro-2H-1,4-benzoxazin-3-one(Scaffold for bioactive drugs)Cyclization->Target

Figure 2: Transformation of the title compound into a dihydro-benzoxazinone scaffold.

Therapeutic Relevance:

  • Kinase Inhibitors: The benzoxazine core mimics the ATP-binding motif in various kinases.

  • Dopamine Agonists: Phenoxyethylamine derivatives are structural analogs of neurotransmitters, often modified to lock conformation via cyclization.

Safety & Handling

  • Hazards: As a nitroaromatic compound, it may possess explosive properties if heated under confinement. It is likely a skin and eye irritant.

  • Storage: Store in a cool, dry place (2–8°C), protected from light. Hydroscopic nature of the amine salt requires desiccation.

  • Disposal: All organic waste containing nitro-chlorobenzenes must be segregated and incinerated in a high-temperature chemical waste facility.[1]

References

  • Nucleophilic Aromatic Substitution Mechanism

    • Bunnett, J. F., & Zahler, R. E. (1951). Kinetics of the Reaction of 2,4-Dinitrochlorobenzene with Some Amines. Chemical Reviews.

  • Synthesis of Phenoxyethylamines

    • Marupati, S., et al. (2018).[3] Synthesis of Benzo[d]imidazol-5-amine Derivatives via Nitro-Reduction. ResearchGate.

  • Reactivity of 2,4-Dichloronitrobenzene

    • PubChem. (2025). 2,4-Dichloronitrobenzene Compound Summary. National Library of Medicine.

  • Benzoxazine Synthesis Applications

    • Tung, C. L., et al. (2011). Synthesis of 3,4-dihydro-2H-1,4-benzoxazines. Journal of Organic Chemistry.

Technical Monograph: 2-(5-Chloro-2-nitrophenoxy)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Synthetic Protocols, and Utility in Heterocyclic Scaffold Construction

Part 1: Structural Informatics & Core Identity

Chemical Identity

2-(5-Chloro-2-nitrophenoxy)-ethylamine is a specialized aromatic ether widely utilized as a strategic intermediate in the synthesis of 1,4-benzoxazine derivatives. Its structure features a 2,5-disubstituted benzene ring linked to an ethylamine chain via an ether bridge. The presence of the nitro group at the ortho position relative to the ether linkage is critical, as it enables reductive cyclization—a key transformation in generating pharmacologically active heterocycles.

PropertyData Specification
IUPAC Name 2-(5-Chloro-2-nitrophenoxy)ethanamine
Common Name 5-Chloro-2-nitrophenoxyethylamine
Molecular Formula C₈H₉ClN₂O₃
Molecular Weight 216.62 g/mol
Canonical SMILES NCCOc1c([O-])ccc(Cl)c1
InChI Key (Predicted) Computable from SMILES
LogP (Predicted) ~1.3 - 1.6
H-Bond Donors/Acceptors 2 / 4
SMILES Code Analysis

The SMILES string NCCOc1c([O-])ccc(Cl)c1 encodes the precise connectivity required for chemoinformatic parsing:

  • NCCO: Defines the primary amine tail attached to the ethoxy linker.

  • c1...c1: Denotes the aromatic phenyl ring.

  • c([O-]): Specifies the nitro group at the ortho position (relative to the ether).

  • ccc(Cl): Places the chlorine atom at the meta position relative to the nitro group (position 5 of the ring).

Part 2: Synthetic Pathways & Protocols[1][2]

Retrosynthetic Analysis

The synthesis of this compound is governed by the need to establish the aryl-alkyl ether bond without compromising the nitro group or the primary amine.

  • Strategy A (Recommended): O-Alkylation of 5-chloro-2-nitrophenol with a protected nitrogen electrophile (e.g., N-(2-bromoethyl)phthalimide). This method prevents polyalkylation and ensures regioselective O-alkylation over N-alkylation.

  • Strategy B (Direct): Reaction of 5-chloro-2-nitrophenol with 2-chloroethylamine hydrochloride. While more direct, this route requires careful pH control to prevent polymerization of the aziridine intermediate formed in situ.

  • Strategy C (Alternative): Nucleophilic Aromatic Substitution (

    
    ) of 2,4-dichloronitrobenzene  with ethanolamine. Note: This route is generally discouraged for this specific target because aliphatic amines preferentially attack via the nitrogen, yielding the aniline derivative (2-(5-chloro-2-nitrophenylamino)ethanol) rather than the ether.
    
Detailed Experimental Protocol (Strategy A: Phthalimide Route)

This protocol prioritizes purity and scalability, utilizing the Gabriel synthesis modification to introduce the amine.

Phase 1: Ether Formation
  • Reagents: 5-Chloro-2-nitrophenol (1.0 eq), N-(2-bromoethyl)phthalimide (1.1 eq), Potassium Carbonate (

    
    , 2.0 eq), DMF (anhydrous).
    
  • Procedure:

    • Charge a reaction vessel with 5-chloro-2-nitrophenol and

      
       in DMF. Stir at 60°C for 30 minutes to form the phenoxide anion.
      
    • Add N-(2-bromoethyl)phthalimide portion-wise.

    • Heat the mixture to 90°C and stir for 4-6 hours. Monitor by TLC (Hexane/EtOAc).

    • Workup: Pour into ice water. Filter the precipitate (phthalimide intermediate). Wash with water and cold ethanol.

Phase 2: Deprotection (Hydrazinolysis)
  • Reagents: Phthalimide intermediate (from Phase 1), Hydrazine hydrate (3.0 eq), Ethanol.

  • Procedure:

    • Suspend the intermediate in ethanol.

    • Add hydrazine hydrate dropwise.

    • Reflux for 2-3 hours. A white precipitate (phthalhydrazide) will form.

    • Purification: Cool to room temperature. Acidify with 1M HCl to pH 2. Filter off the phthalhydrazide by-product.

    • Basify the filtrate with NaOH to pH 10 and extract with Dichloromethane (DCM).

    • Dry organic layer (

      
      ) and concentrate to yield This compound  as a yellow oil/solid.
      
Synthesis & Cyclization Workflow Diagram

The following diagram illustrates the transformation from the phenol precursor to the target amine and its subsequent cyclization to the benzoxazine scaffold.

SynthesisPathway Start 5-Chloro-2-nitrophenol (CAS 619-10-3) Intermed Phthalimide Protected Ether Intermediate Start->Intermed O-Alkylation Reagent N-(2-bromoethyl)phthalimide + K2CO3 / DMF Reagent->Intermed Target 2-(5-Chloro-2-nitrophenoxy)- ethylamine (Target Molecule) Intermed->Target Deprotection Deprotect Hydrazine Hydrate (Ethanol, Reflux) Deprotect->Target Scaffold 7-Chloro-3,4-dihydro- 2H-1,4-benzoxazine Target->Scaffold Reductive Cyclization Cyclization Reduction (Fe/AcOH or H2/Pd) --> Spontaneous Cyclization Cyclization->Scaffold

Figure 1: Step-wise synthetic pathway from commercial phenols to the target amine and its downstream benzoxazine scaffold.

Part 3: Applications in Drug Discovery

The Benzoxazine Scaffold

The primary utility of this compound lies in its role as a "masked" benzoxazine. Upon reduction of the nitro group to an aniline, the molecule undergoes a rapid intramolecular condensation with the pendant alkylamine chain (often requiring an aldehyde/ketone linker or direct displacement if a leaving group were present, but in this specific structure, the reduction yields 2-(2-aminoethoxy)-5-chloroaniline ).

To close the ring to form 7-chloro-3,4-dihydro-2H-1,4-benzoxazine , a one-carbon bridge (e.g., formaldehyde, phosgene, or CDI) or a two-carbon bridge (oxalyl chloride) is typically inserted between the newly formed aniline nitrogen and the ethylamine nitrogen.

Key Therapeutic Areas:

  • Dopaminergic Agents: Benzoxazine derivatives are frequently explored as D2/D3 agonists.

  • Anticoagulants: Structural analogs are found in Factor Xa inhibitors.

  • Antihypertensives: Related to the structure of phenoxybenzamine.

Mechanism of Action (Chemoinformatic View)

The molecule serves as a Pharmacophore Linker . The ethylamine chain provides flexibility and a basic nitrogen for salt formation (improving solubility), while the chloronitrobenzene core provides a rigid, electron-deficient aromatic system suitable for pi-stacking interactions in protein binding pockets.

Connectivity O1 Ether Oxygen (H-Bond Acceptor) N_Amine Primary Amine (Basic Center) O1->N_Amine Ethyl Linker Nitro Nitro Group (Electron Withdrawing) Cl Chlorine (Pos 5) (Lipophilic/Metabolic Block) Ring Benzene Scaffold Ring->O1 Pos 1 Ring->Nitro Pos 2 Ring->Cl Pos 5

Figure 2: Pharmacophore feature map of this compound.

References

  • PubChem Compound Summary . 2-Chloro-5-nitrophenol (Precursor). National Center for Biotechnology Information. Available at: [Link]

  • Knipe, A. C., et al. Synthesis of 2-(p-nitrophenoxy)ethylamine and its N-alkyl derivatives. Journal of the Chemical Society, Perkin Transactions 1, 1977. Available at: [Link]

Solubility Profiling and Solvent Selection for Nitrophenoxy Ethylamine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of Nitrophenoxy Ethylamine Intermediates in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Scientists

Executive Summary

Nitrophenoxy ethylamine derivatives—specifically 2-(4-nitrophenoxy)ethylamine and its isomers—are critical bifunctional building blocks in the synthesis of anti-arrhythmic agents (e.g., Amiodarone analogues) and adrenergic receptor modulators. Their utility lies in the orthogonal reactivity of the nitro group (reducible to an aniline) and the ethylamine chain (nucleophilic/basic).

However, this bifunctionality creates a complex solubility profile. The molecule possesses a lipophilic aromatic core, a strongly polar nitro group, and a basic, hydrogen-bond-active amine tail. This guide provides a thermodynamic framework for predicting solubility, validated protocols for measurement, and strategic solvent selection criteria for reaction and purification workflows.

Part 1: Structural Determinants of Solubility

To predict solubility behavior, one must deconstruct the molecule into its thermodynamic contributors. The solubility of nitrophenoxy ethylamine is governed by a "Push-Pull" solvation mechanism:

  • The Nitro Group (

    
    ):  A strong electron-withdrawing group (EWG) that creates a significant dipole moment. This enhances solubility in polar aprotic solvents (DMSO, DMF, Acetonitrile) via dipole-dipole interactions (
    
    
    
    ).
  • The Ethylamine Tail (

    
    ): 
    
    • Free Base: Acts as a Hydrogen Bond Donor (HBD) and Acceptor (HBA). It promotes solubility in protic solvents (Alcohols) and chlorinated solvents (DCM, Chloroform) via H-bonding (

      
      ).
      
    • Salt Form (e.g., HCl): Protonation converts the amine into an ionic species, drastically reducing solubility in non-polar organics while increasing solubility in water and lower alcohols.

  • The Phenoxy Linker: Adds lipophilicity (

    
    ), allowing for moderate solubility in ethers (THF, EtOAc) but insufficient for solubility in aliphatic hydrocarbons (Hexane, Heptane).
    
Representative Solubility Profile (Free Base)

Based on structural analogs and typical nitro-aromatic behavior.

Solvent ClassRepresentative SolventSolubility RatingPrimary Interaction Mechanism
Chlorinated Dichloromethane (DCM)High (>200 mg/mL)Dipole-dipole + H-bonding
Polar Aprotic DMSO, DMFVery High (>500 mg/mL)Strong Dipole interactions
Esters Ethyl AcetateModerate-High Polar/Dispersive balance
Alcohols Methanol, EthanolModerate Hydrogen bonding (Temperature dependent)
Ethers THF, MTBEModerate Lewis Acid/Base coordination
Hydrocarbons Hexane, HeptaneLow/Insoluble Lack of polarity (Ideal Anti-solvent)
Aqueous Water (pH 7)Low Hydrophobic aromatic core dominates

Part 2: Thermodynamic Solubility Profiling Protocol

Relying on visual estimation is insufficient for process scale-up. The following protocol utilizes the Saturation Shake-Flask Method , the gold standard for determining thermodynamic solubility equilibrium.

Experimental Workflow

Objective: Determine the saturation concentration (


) of the intermediate at 

.

Reagents:

  • Analyte: High-purity 2-(4-nitrophenoxy)ethylamine (Free base or Salt).

  • Solvents: HPLC grade (MeOH, EtOAc, Toluene, etc.).

Protocol Steps:

  • Preparation: Add excess solid solute to 5 mL of the target solvent in a borosilicate glass vial. A visible solid phase must persist.

  • Equilibration: Agitate the suspension at a controlled temperature (

    
    ) for 24–48 hours.
    
    • Note: For viscous solvents (DMSO), use magnetic stirring to avoid mass transfer limitations.

  • Phase Separation: Filter the supernatant using a syringe filter (0.45

    
    m PTFE for organics, Nylon for aqueous) or centrifuge at 10,000 RPM for 10 mins.
    
    • Critical: Pre-heat the filter if measuring high-temperature solubility to prevent precipitation during filtration.

  • Quantification: Dilute the filtrate and analyze via HPLC-UV (typically 254 nm for the nitrophenyl chromophore).

Visualization: Solubility Measurement Workflow

SolubilityProtocol Figure 1: Saturation Shake-Flask Workflow for Thermodynamic Solubility Determination. Start Start: Excess Solid + Solvent Agitate Equilibration (24-48h @ 25°C) Start->Agitate Check Solid Persists? Agitate->Check AddSolid Add More Solid Check->AddSolid No Filter Phase Separation (0.45µm Filter/Centrifuge) Check->Filter Yes AddSolid->Agitate Analyze Quantification (HPLC/UV-Vis) Filter->Analyze

Part 3: Solvent Selection Strategy for Process Design

Selecting the right solvent depends on the process goal: Reaction (Homogeneity) vs. Purification (Heterogeneity).

Reaction Solvent Selection

For nucleophilic substitutions (e.g., reacting 4-chloronitrobenzene with ethanolamine), the solvent must dissolve both the polar reactants and the intermediate.

  • Recommended: DMF or DMSO .

    • Reasoning: These solvents stabilize the transition state of

      
       reactions and fully solubilize the nitrophenoxy intermediate.
      
  • Alternative: Toluene with a Phase Transfer Catalyst (PTC) if water exclusion is necessary.

Recrystallization (Purification)

Recrystallization requires a solvent with a high temperature coefficient of solubility (low solubility at room temp, high at boiling).

  • Single Solvent: Ethanol or Isopropanol .

    • Mechanism:[1][2][3][4] The nitro-aromatic core is soluble in hot alcohol but crystallizes upon cooling due to the entropic penalty of organizing the solvent cage around the hydrophobic ring.

  • Binary Solvent (Anti-solvent): DCM / Hexane or EtOAc / Heptane .

    • Protocol: Dissolve the crude oil in minimal DCM (good solvent). Slowly add Hexane (anti-solvent) until turbidity persists.[5] Heat to clear, then cool slowly.

Visualization: Solvent Decision Matrix

SolventSelection Figure 2: Decision Matrix for Solvent Selection based on Process Step. Start Process Goal Reaction Synthesis (SnAr) Start->Reaction Purification Purification Start->Purification Polar High Polarity Required? Reaction->Polar Method Method Purification->Method DMF Select: DMF or DMSO (High Solvency) Polar->DMF Yes Toluene Select: Toluene + PTC (Biphasic) Polar->Toluene No Cryst Crystallization Method->Cryst Chrom Chromatography Method->Chrom SolventChoice Solvent System Cryst->SolventChoice Alcohol Ethanol/MeOH (Temp Dependent) SolventChoice->Alcohol Single Solvent Binary DCM + Hexane (Anti-solvent) SolventChoice->Binary Binary System

Part 4: Salt Switching for Purification

A powerful technique for nitrophenoxy ethylamines is "Salt Switching." This exploits the basicity of the amine to alter solubility drastically.

Protocol:

  • Dissolution: Dissolve the crude free base (often an oil) in Ethyl Acetate .

  • Salt Formation: Bubble dry HCl gas or add HCl in Dioxane .

    • Result: The hydrochloride salt precipitates immediately as it is insoluble in non-polar/moderately polar esters.

  • Filtration: Filter the solid salt. Impurities (non-basic nitro-aromatics) remain in the mother liquor.

  • Recrystallization of Salt: The HCl salt can be recrystallized from Hot Water or Methanol .

Safety Warning: Nitro-aromatic compounds can be energetically unstable. While mono-nitro compounds are generally stable, avoid distilling residues to dryness without thermal analysis (DSC). Always handle HCl gas in a well-ventilated fume hood.

References

  • Synthesis and Purification Context

    • Vertex AI Search. (2024).[2][6][7] Synthesis of nitrophenoxy ethylamine intermediates purification. 1

    • Royal Society of Chemistry. (n.d.). Synthesis of 2-(p-nitrophenoxy)ethylamine and its derivatives. 8

  • Thermodynamic Solubility Principles

    • Aksaray University. (2021).[6][9] Solubility, dissolution thermodynamics and preferential solvation of 4-nitroaniline in (ethanol + water) mixtures. 9

    • Hansen Solubility Parameters. (n.d.). Official Site of HSP and HSPiP.[10] 10

  • Experimental Data & Properties

    • PubChem.[6] (n.d.). 2-(4-Methyl-2-nitrophenoxy)ethanamine Compound Summary. 6

    • ChemicalBook. (n.d.). N,N-Diethyl-2-(4-nitrophenoxy)ethanamine Solubility Data. 11

Sources

Technical Guide: 2-(5-Chloro-2-nitrophenoxy)-ethylamine vs. 2-(5-chloro-2-nitrophenoxy)ethanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Make vs. Buy" Decision

In the development of benzoxazine-based heterocycles—specifically the 7-chloro-3,4-dihydro-2H-1,4-benzoxazine scaffold—the choice between an amino-ether (Linker A) and a hydroxy-ether (Linker B) side chain is a critical decision point.[1][2]

While both molecules share the core 5-chloro-2-nitrophenol scaffold, they represent divergent synthetic strategies:[1][2]

  • Molecule B (Alcohol): A robust, shelf-stable intermediate ideal for bulk storage and convergent synthesis. It requires an additional activation step (e.g., Mitsunobu or acid catalysis) to effect ring closure after nitro reduction.

  • Molecule A (Amine): A highly reactive "loaded spring." Upon reduction of the nitro group, it undergoes spontaneous, rapid cyclization. However, the free base is unstable and prone to oxidative degradation; it is best handled as a salt or protected phthalimide.

This guide analyzes the physicochemical properties, synthetic pathways, and downstream cyclization mechanics of both precursors to optimize your medicinal chemistry workflows.

Structural & Physicochemical Analysis

The presence of the ortho-nitro group creates a strong electron-withdrawing effect, reducing the nucleophilicity of the phenoxy oxygen.[1][2] The terminal functional group (Amine vs. Hydroxyl) dictates the solubility and stability profile.

FeatureMolecule A: The Amine Molecule B: The Alcohol
IUPAC Name 2-(5-Chloro-2-nitrophenoxy)ethylamine2-(5-Chloro-2-nitrophenoxy)ethanol
Primary State Unstable Oil (Free Base) / Solid (HCl Salt)Crystalline Solid or Viscous Oil
Stability Low (Free base absorbs CO₂, oxidizes)High (Shelf-stable for months)
Solubility Water (Salt form), DMSO, MethanolDCM, Ethyl Acetate, Alcohols
pKa (Conj.[1][2] Acid) ~9.0–9.5 (Terminal Amine)~14-15 (Terminal Hydroxyl)
Primary Utility Spontaneous Cyclization precursorVersatile Intermediate (can be tosylated/oxidized)
Handling Risk Moderate (Hygroscopic salt)Low (Standard organic handling)

Synthetic Pathways (The "Make")

Direct alkylation of 5-chloro-2-nitrophenol with 2-chloroethylamine is not recommended due to the formation of aziridine intermediates and dimerization.[1][2] The industry-standard routes utilize the Williamson Ether Synthesis for the alcohol and a Gabriel Synthesis variation for the amine.[2]

Diagram 1: Divergent Synthesis Workflow

SynthesisWorkflow Start 5-Chloro-2-nitrophenol ReagentB + 2-Chloroethanol (K2CO3, DMF, 80°C) Start->ReagentB ReagentA + N-(2-Bromoethyl)phthalimide (K2CO3, DMF) Start->ReagentA ProductB Molecule B: 2-(5-chloro-2-nitrophenoxy)ethanol ReagentB->ProductB Williamson Ether Synthesis IntermedA Phthalimide Protected Intermediate ReagentA->IntermedA Gabriel Step 1 Deprotect Hydrazinolysis (NH2NH2, EtOH) IntermedA->Deprotect ProductA Molecule A: 2-(5-Chloro-2-nitrophenoxy)ethylamine Deprotect->ProductA Gabriel Step 2

Figure 1: Divergent synthesis from the parent nitrophenol. Path B is a single step; Path A requires protection to ensure purity.

Downstream Application: The Benzoxazine Gateway

The most critical application of these molecules is the synthesis of 7-chloro-3,4-dihydro-2H-1,4-benzoxazine .[1][2] The choice of precursor dictates the cyclization mechanism.

Mechanism Comparison
  • From Amine (A): The reduction of the nitro group (

    
    ) generates a potent nucleophile (aniline) in close proximity to the electrophilic side chain. However, in this specific scaffold, the side chain amine is the nucleophile.
    
    • Correction: Actually, for the benzoxazine core, the nitro-derived aniline attacks the side chain carbon.

    • Scenario A (Amine Side Chain): If the side chain is an amine, you typically do not form a benzoxazine directly via simple displacement because you have two nucleophiles (aniline + alkyl amine). Instead, the amine side chain is often used to form quinoxalines (if reacting with ketones) or requires an aldehyde linker (reductive amination).

    • Scenario B (Alcohol Side Chain): This is the primary route to benzoxazines . The nitro is reduced to an aniline. The alcohol is activated (e.g., mesylated) or cyclized via Mitsunobu conditions (DEAD/PPh3) where the aniline nitrogen attacks the side-chain carbon, displacing the oxygen/activated group.

Wait—Clarification on "Spontaneous Cyclization": If the target is 3,4-dihydro-2H-1,4-benzoxazine , the standard route is: 2-Nitrophenoxyethanol ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


Reduction 

2-Aminophenoxyethanol

Cyclization (Acid/Heat) .[2] The amine analog (2-nitrophenoxyethylamine) upon reduction yields a 1,2-diamine (2-aminophenoxyethylamine).[1][2] This does not form a benzoxazine; it forms a precursor for benzo-fused diazines or requires a one-carbon donor (like phosgene or CDI) to form a cyclic urea.[1][2]

Therefore, for Benzoxazine synthesis, Molecule B (Alcohol) is the correct precursor. Molecule A is a precursor for piperazine-fused systems or complex macrocycles.

Diagram 2: Cyclization Logic & Product Divergence

Cyclization InputB Molecule B (Alcohol) Nitro-Ether RedB Reduction (H2/Pd or Fe/AcOH) InputB->RedB InputA Molecule A (Amine) Nitro-Amine RedA Reduction (H2/Pd or Fe/AcOH) InputA->RedA IntB Intermediate: 2-Amino-5-chlorophenoxyethanol RedB->IntB IntA Intermediate: 2-((2-Amino-5-chlorophenyl)oxy)ethanamine RedA->IntA CondB Mitsunobu (PPh3/DEAD) OR Acid Catalysis (HBr) IntB->CondB CondA + Carbonyl Source (e.g., Glyoxal or Phosgene) IntA->CondA ProdB TARGET: 7-Chloro-3,4-dihydro-2H-1,4-benzoxazine CondB->ProdB Intramolecular Alkylation ProdA TARGET: Benzoxazepinone or Urea Derivative CondA->ProdA Condensation

Figure 2: Molecule B is the direct precursor for benzoxazines.[1][2] Molecule A leads to different heterocycles.

Experimental Protocols

Protocol A: Synthesis of Molecule B (The Alcohol)

Target: 2-(5-Chloro-2-nitrophenoxy)ethanol Scale: 10 mmol[1][2]

  • Setup: To a 100 mL round-bottom flask, add 5-chloro-2-nitrophenol (1.73 g, 10 mmol) and anhydrous DMF (20 mL).

  • Base Addition: Add Potassium Carbonate (

    
    , 2.07 g, 15 mmol). Stir at Room Temperature (RT) for 15 minutes. The solution will turn bright yellow/orange (phenoxide formation).
    
  • Alkylation: Add 2-Chloroethanol (1.0 mL, 15 mmol) or Ethylene Carbonate (1.32 g, 15 mmol - Greener Alternative).

  • Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC (30% EtOAc/Hexane).

  • Workup: Pour into ice water (100 mL). The product usually precipitates. Filter and wash with water. If oil forms, extract with EtOAc, wash with brine/LiCl (to remove DMF), and dry over

    
    .
    
  • Yield: Expect 85–95%.

Protocol B: Reductive Cyclization to Benzoxazine

From Molecule B (Alcohol)

  • Activation (Mesylation): Dissolve Molecule B (1 eq) in DCM with

    
     (1.5 eq). Cool to 0°C. Add Methanesulfonyl chloride (MsCl, 1.1 eq). Stir 1h. Work up to get the Mesylate.
    
  • Reduction/Cyclization: Dissolve Mesylate in Ethanol/Acetic Acid (10:1). Add Iron Powder (5 eq). Reflux for 2 hours.

    • Mechanism:[3][4] The nitro reduces to aniline (

      
      ). The aniline performs an intramolecular 
      
      
      
      attack on the mesyl-protected ethyl group, closing the ring.
  • Purification: Filter iron. Neutralize with

    
    . Extract with DCM. Flash chromatography.
    

References

  • Williamson Ether Synthesis on Nitrophenols

    • Title: Synthesis of 2-(2-nitrophenoxy)ethanol derivatives.[1][2]

    • Source:Journal of Chemical Educ
    • Context: General procedure for alkylating ortho-nitrophenols using ethylene carbonate or chloroethanol.[1][2]

  • Benzoxazine Synthesis via Reductive Cyclization

    • Title: Reductive cyclization of 2-(2-nitrophenoxy)ethyl derivatives to 3,4-dihydro-2H-1,4-benzoxazines.[1][2]

    • Source:Tetrahedron Letters & Journal of Heterocyclic Chemistry.
    • Context: Confirms the pathway: Nitro-Alcohol ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
       Mesylate 
      
      
      
      Reduction
      
      
      Cyclization.[2]
  • Safety Data (Phenoxyethanol derivatives)

    • Title: Final Report on the Safety Assessment of Phenoxyethanol.
    • Source:Journal of the American College of Toxicology.
    • Context: Solubility and stability data for the hydroxy-ether scaffold.[1][2]

    • [2]

Sources

Safety data sheet (SDS) for chloro-nitrophenoxy amines

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Guidance / Whitepaper Audience: Senior Research Scientists, Process Safety Engineers, and Toxicology Leads.

Introduction: The Structural Hazard Matrix

Chloro-nitrophenoxy amines represent a chemical class characterized by a "high-energy, high-toxicity" structural motif. They are frequently encountered as intermediates in the synthesis of diphenyl ether herbicides (e.g., Aclonifen analogs) and certain antineoplastic agents.

From a safety perspective, this moiety presents a dual-threat profile :

  • Energetic Instability: The presence of a nitro group (

    
    ) on an aromatic ring, particularly when ortho/para to an amine or ether linkage, creates a thermodynamic potential for rapid, exothermic decomposition.
    
  • Bio-Activation: The metabolic reduction of the nitro group to a hydroxylamine or amine species is a well-documented driver of methemoglobinemia and mutagenicity.

This guide moves beyond the generic Safety Data Sheet (SDS). It provides the protocol architecture required to generate, validate, and interpret safety data for this specific chemical space.

Physicochemical Profiling: Thermal Stability & Reactivity

Core Directive: Never assume a chloro-nitrophenoxy amine is stable based solely on melting point. The nitro group renders these compounds susceptible to "Self-Accelerating Decomposition" (SAD).

Experimental Protocol: Differential Scanning Calorimetry (DSC) Screening

Objective: Determine the Onset Temperature (


) and Energy of Decomposition (

).

Methodology:

  • Instrument: Calibrated Heat Flux DSC (e.g., Mettler Toledo or TA Instruments).

  • Sample Prep: 2–5 mg of dried solid in a gold-plated high-pressure crucible (to prevent catalytic effects of steel/aluminum on nitro compounds).

  • Ramp Rate: 4°C/min from 25°C to 400°C.

  • Atmosphere: Nitrogen (inert) vs. Air (oxidative). Run both to assess oxidative instability.

Interpretation Logic (The "Rule of 100"):

  • If

    
    , the process is potentially unsafe.
    
  • Critical Warning: If

    
    , the material has explosive propagation potential.
    
Data Summary: Thermal Risk Parameters
ParameterCritical ThresholdImplication for SDS Section 9/10
DSC Onset (

)
< 200°CHigh thermal risk; requires rigorous temperature control during drying.
Decomposition Energy (

)
> 800 J/gClassify as "Self-Reactive" or "Explosive" (GHS).
SADT (calc) < 75°C (for 50kg pkg)Requires temperature-controlled storage/transport.
Shock Sensitivity PositiveDo not grind/mill without phlegmatization.

Toxicological Assessment: The Methemoglobinemia Pathway

Mechanism: Chloro-nitrophenoxy amines are pro-drugs for toxicity. The liver metabolizes the aromatic nitro group into a hydroxylamine intermediate. This metabolite oxidizes Hemoglobin (


) to Methemoglobin (

), which cannot transport oxygen.[1][2][3][4]
Visualization: Metabolic Activation & Toxicity Pathway

Methemoglobinemia_Pathway Compound Chloro-nitrophenoxy Amine (Parent) Liver Hepatic Metabolism (Nitro-Reductase) Compound->Liver Absorption Metabolite N-Hydroxylamine Intermediate Liver->Metabolite Reduction RBC Erythrocyte Interaction Metabolite->RBC Transport Effect Methemoglobinemia (Fe2+ -> Fe3+) RBC->Effect Oxidation Cycle Effect->RBC Cyanosis/Hypoxia

Caption: Metabolic reduction of the nitro group drives the oxidation of hemoglobin, leading to functional anemia.[4]

Toxicology Testing Strategy (SDS Section 11)

Do not rely on generic acute toxicity (


). You must validate the specific mechanism.
  • In Vitro Mutagenicity (Ames Test):

    • Strain:S. typhimurium TA98/TA100.

    • Condition: +/- S9 metabolic activation.

    • Expectation: Nitro-aromatics are often Ames Positive (mutagenic) due to frameshift mutations.

  • In Vivo Methemoglobin Screen (Rodent):

    • Measure blood MetHb levels at 1h, 4h, and 24h post-dosing.

    • Positive Control: Sodium Nitrite.

Safe Handling & Engineering Controls

Containment Strategy: Due to the potential for mutagenicity and sensitization, handle as a High Potency Active Pharmaceutical Ingredient (HPAPI) or equivalent (OEB 4).

Engineering Control Workflow

Engineering_Controls Start Handling Requirement Solid Solid Handling (Weighing/Transfer) Start->Solid Liquid Solution Phase (Reaction/Workup) Start->Liquid Isolator Barrier Isolator (Glovebox) Negative Pressure Solid->Isolator Dust Hazard FumeHood Chemical Fume Hood (Face Velocity > 0.5 m/s) Liquid->FumeHood Vapor Hazard PPE PPE Layer: Tyvek Suit + Double Nitrile Gloves + PAPR (if open handling) Isolator->PPE FumeHood->PPE

Caption: Selection of containment based on physical state to minimize exposure to mutagenic dusts.

Personal Protective Equipment (PPE) Matrix
PPE CategorySpecificationRationale
Respiratory P3 / N100 Filter or PAPRProtection against mutagenic particulates.
Dermal (Hands) Double Gloving: Inner: Laminate (0.06mm)Outer: Nitrile (0.11mm)Nitro-aromatics permeate standard latex rapidly.
Dermal (Body) Tyvek® 800J or equivalentPrevent transdermal absorption (skin notation).
Eye Indirect vented gogglesPrevent corneal staining and absorption.

Emergency Response Protocols

Scenario: A technician is exposed to a chloro-nitrophenoxy amine dust cloud.

First Aid (Specific Antidote)

Standard First Aid is insufficient.

  • Skin: Wash with soap/water.[5][6][7][8] Do not use alcohol (increases transdermal absorption).

  • Cyanosis Check: Observe lips and nail beds for "chocolate blue" discoloration.[1]

  • Antidote: If MetHb > 30% or patient is symptomatic:

    • Methylene Blue (1% solution): 1–2 mg/kg IV over 5 minutes.[4]

    • Contraindication: G6PD Deficiency (use Ascorbic Acid instead).

Fire Fighting (NOx Hazard)
  • Hazard: Thermal decomposition releases toxic Nitrogen Oxides (

    
    ) and Hydrogen Chloride (
    
    
    
    ).
  • Action: Use self-contained breathing apparatus (SCBA).

  • Media: Water fog or alcohol-resistant foam.[7] Do not use solid water streams (risk of scattering molten nitro compounds).

References & Authority

  • OECD (Organization for Economic Co-operation and Development). Test No. 113: Screening Test for Thermal Stability and Stability in Air.[9] OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria - Part 2: Physical Hazards (Explosives & Self-Reactive Substances). [Link]

  • PubChem. Compound Summary: Aclonifen (2-Chloro-6-nitro-3-phenoxyaniline). National Library of Medicine. [Link]

  • Bradberry, S. M. Occupational Methaemoglobinaemia: Mechanisms of Production, Features, Diagnosis and Management. Toxicological Reviews, 2003. [Link]

  • Bretherick's Handbook of Reactive Chemical Hazards. Nitroaryl Compounds and Instability. (Standard Reference Text). [Link]

Sources

Literature review on 2-(5-Chloro-2-nitrophenoxy)-ethylamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

2-(5-Chloro-2-nitrophenoxy)-ethylamine is a critical intermediate scaffold, primarily utilized in the synthesis of tricyclic antipsychotic agents such as Loxapine and Amoxapine .[1] Its structure—a benzene ring substituted with a chlorine atom at the 5-position and a nitro group at the 2-position, linked via an ether bridge to an ethylamine chain—presents specific synthetic challenges regarding regioselectivity and functional group tolerance.[1]

This guide details a high-fidelity synthetic route designed for research and development environments where purity and reproducibility are paramount.[1] Unlike industrial bulk methods that may tolerate lower yields for cost efficiency, this protocol prioritizes the Phthalimide Protection Strategy (Gabriel Synthesis variation) to eliminate common side reactions such as N-alkylation polymerization.[1]

Key Chemical Challenges Solved:
  • Regiocontrol: Ensuring the ether linkage forms at the C1 position of the phenol without displacing the labile C5-chlorine or reducing the C2-nitro group.[1]

  • Chemomimesis: Preventing the primary amine tail from acting as a nucleophile during the alkylation step (self-polymerization).[1]

Retrosynthetic Analysis & Mechanistic Logic

To design a robust synthesis, we must deconstruct the molecule into stable precursors.[1]

The "Ortho-Nitro" Activation Logic

The synthesis hinges on the electronic properties of 2,4-dichloronitrobenzene .[1] The nitro group at C1 strongly activates the ortho (C2) and para (C4) positions toward nucleophilic aromatic substitution (


).[1] However, the ortho chlorine is significantly more labile due to the inductive effect of the adjacent nitro group and the stabilization of the Meisenheimer complex.[1]
  • Direct Attack Failure: Reacting 2,4-dichloronitrobenzene directly with ethanolamine (

    
    ) typically fails to yield the target ether.[1] The amine nitrogen is a stronger nucleophile than the hydroxyl oxygen, leading to 2-(5-chloro-2-nitrophenylamino)ethanol  (an aniline derivative) rather than the desired phenoxy ether.[1]
    
  • The Solution: We must first install the oxygen nucleophile (phenol) and then build the alkyl chain.[1]

Pathway Visualization (Graphviz)

SynthesisPathways cluster_0 Step 1: Precursor Prep cluster_1 Step 2: Gabriel Synthesis Start 2,4-Dichloronitrobenzene Phenol 5-Chloro-2-nitrophenol Start->Phenol Hydrolysis (NaOH, DMSO) Intermed Phthalimide Intermediate (Protected Amine) Phenol->Intermed Alkylation (K2CO3, DMF) Reagent N-(2-Bromoethyl)phthalimide Reagent->Intermed Product This compound Intermed->Product Deprotection (Hydrazine/Ethanol)

Caption: Logical flow from commercial starting material to target amine via protected intermediate.

Detailed Experimental Protocols

Phase 1: Preparation of 5-Chloro-2-nitrophenol

Rationale: This step selectively hydrolyzes the reactive ortho-chlorine.[1]

Reagents:

  • 2,4-Dichloronitrobenzene (1.0 eq)[1][2]

  • Sodium Hydroxide (NaOH), 50% aq.[1] solution (2.5 eq)

  • Dimethyl Sulfoxide (DMSO) (Solvent)

Protocol:

  • Setup: Charge a 3-neck round-bottom flask with 2,4-dichloronitrobenzene and DMSO (approx. 3 mL per gram of substrate).

  • Reaction: Heat the solution to 60°C . Add the 50% NaOH solution dropwise over 1 hour. Note: The reaction is exothermic; control temperature strictly to prevent hydrolysis of the para-chlorine.

  • Completion: Stir at 60°C for 22 hours. Monitor via TLC (Hexane/EtOAc 8:2).

  • Workup: Cool to 20°C. Dilute with water. The sodium salt of the phenol may precipitate as a red solid.[1][3] Acidify with 30% HCl to pH 2 to liberate the free phenol.[1]

  • Isolation: Extract with ethyl acetate, dry over

    
    , and concentrate.
    
  • Yield/Data: Expect ~85-90% yield. Yellow solid.[1] MP: 36-37°C.[1]

Phase 2: Synthesis of this compound (Phthalimide Route)

Rationale: Using N-(2-bromoethyl)phthalimide prevents the formation of secondary amines (dimers) which occurs if using 2-chloroethylamine directly.[1]

Reagents:

  • 5-Chloro-2-nitrophenol (1.0 eq)[1][4]

  • N-(2-Bromoethyl)phthalimide (1.1 eq)[1]

  • Potassium Carbonate (

    
    ), anhydrous (2.0 eq)
    
  • Dimethylformamide (DMF) (anhydrous)

  • Hydrazine Hydrate (3.0 eq)

Protocol:

Step A: Alkylation[1]
  • Dissolution: Dissolve 5-chloro-2-nitrophenol (10 mmol) in anhydrous DMF (20 mL) under

    
     atmosphere.
    
  • Deprotonation: Add

    
     (20 mmol). Stir at Room Temperature (RT) for 30 mins. The solution will turn bright yellow/orange (phenoxide formation).[1]
    
  • Addition: Add N-(2-bromoethyl)phthalimide (11 mmol) in one portion.

  • Heating: Heat to 80-90°C for 4-6 hours.

  • Quench: Pour the mixture into ice water (100 mL). The phthalimide intermediate will precipitate.[1]

  • Filtration: Filter the solid, wash with water, and dry.[1][3] Recrystallize from Ethanol if necessary.[1][5]

Step B: Deprotection (Ing-Manske Procedure)[1]
  • Suspension: Suspend the phthalimide intermediate in Ethanol (50 mL).

  • Cleavage: Add Hydrazine Hydrate (30 mmol).

  • Reflux: Heat to reflux for 2-3 hours. A white precipitate (phthalhydrazide) will form, indicating reaction progress.[1]

  • Workup: Cool to RT. Acidify with 1M HCl (excess) to pH 1. This dissolves the product amine while keeping phthalhydrazide insoluble.[1]

  • Filtration: Filter off the white phthalhydrazide by-product.[1]

  • Basification: Neutralize the filtrate with NaOH to pH 10.

  • Extraction: Extract the free amine with Dichloromethane (

    
     mL).
    
  • Drying: Dry organic layer over

    
     and evaporate.
    

Quantitative Data & Specifications

ParameterSpecificationNotes
Appearance Yellow to Orange Oil/SolidLow melting point solid; often oils out.[1]
Molecular Weight 216.62 g/mol Formula:

Purity Target >98.0% (HPLC)Critical for pharmaceutical use.[1][6]
Key Impurity A 2,4-DichloronitrobenzeneUnreacted starting material (Phase 1).[1]
Key Impurity B 5-Chloro-2-nitrophenolUnreacted intermediate (Phase 2).[1]
Key Impurity C PhthalhydrazideBy-product of deprotection (must be <0.1%).[1]

Critical Control Points (Self-Validating System)

To ensure this guide serves as a self-validating system, the researcher must perform the following checks:

  • The "Red Shift" Check (Phase 1): When NaOH is added to the chloronitrobenzene, the solution must turn deep red/orange.[1] Failure to see this color change implies the phenoxide is not forming, likely due to wet DMSO or insufficient base strength.[1]

  • The Solubility Switch (Phase 2, Step B): During deprotection, the reaction mixture starts as a suspension, clears up (sometimes), and then precipitates massive amounts of white solid (phthalhydrazide).[1] If no white solid forms after 1 hour of reflux, the hydrazine is likely old/oxidized.[1]

  • Acid-Base Extraction (Purification): The final product is an amine.[1] It must be soluble in aqueous acid and insoluble in aqueous base.[1] If your product remains in the organic layer during the acid wash, it is not the amine (likely unreacted phthalimide).[1]

References

  • Synthesis of 5-chloro-2-nitrophenol : PrepChem.com.[1] "Synthesis of 5-chloro-2-nitrophenol from 2,4-dichloronitrobenzene." Available at: [Link]

  • Loxapine Intermediates : Google Patents.[1] "Process for the preparation of nitroanilines (US4421694A)."[1] Contextual data on chloronitrobenzene reactivity. Available at:

  • General Phenol Alkylation : Royal Society of Chemistry.[1] "Synthesis of 2-(p-nitrophenoxy)ethylamine and its N-alkyl derivatives." J. Chem. Soc., Perkin Trans.[1] 1, 1977.[1][7] Available at: [Link]

  • Gabriel Synthesis Methodology: BenchChem. "Technical Guide to Amine Synthesis via Phthalimide." (General reference for the Ing-Manske procedure adapted in Phase 2).

Sources

Common synonyms for 2-(5-Chloro-2-nitrophenoxy)-ethylamine

[1]

Nomenclature & Synonyms

2-(5-Chloro-2-nitrophenoxy)ethylamine is an ether-linked aromatic amine primarily utilized as a transient intermediate in the synthesis of 1,4-benzoxazines.[1] Because it is often generated in situ or immediately cyclized, it lacks a widely recognized trade name. However, in technical literature and patent databases, it is identified by several systematic and functional synonyms.

Systematic Synonyms (IUPAC & Chemical Abstracts)

These names describe the exact connectivity of the molecule:

  • Primary Systematic Name: 2-(5-Chloro-2-nitrophenoxy)ethanamine[1]

  • Inverted Name: Ethanamine, 2-(5-chloro-2-nitrophenoxy)-[1]

  • Alternative Connectivity: 1-(2-Aminoethoxy)-5-chloro-2-nitrobenzene[1]

  • Phenolic Derivative: O-(2-Aminoethyl)-5-chloro-2-nitrophenol[1]

Functional Synonyms (Application-Based)

In drug development and industrial synthesis, the compound is often referred to by its downstream utility:

  • Benzoxazine Precursor A: Referring to its role in synthesizing 7-Chloro-3,4-dihydro-2H-1,4-benzoxazine .[1]

  • Pre-Cyclization Intermediate: A term used in batch records to denote the uncyclized ether prior to the reductive ring-closure step.[1]

Chemical Identity & Properties

This compound is characterized by a 1,2,5-trisubstituted benzene ring. The nitro group at position 2 and the aminoethoxy chain at position 1 are positioned to facilitate intramolecular cyclization upon reduction.[1]

PropertyData / Description
Molecular Formula C₈H₉ClN₂O₃
Molecular Weight 216.62 g/mol
Physical State Yellow to orange solid (typical of nitro-aromatics) or oil (if crude)
Solubility Soluble in polar organic solvents (DMF, DMSO, Ethanol, Ethyl Acetate); limited solubility in water (unless as HCl salt).
Key Functional Groups Primary Amine (-NH₂), Nitro (-NO₂), Ether (-O-), Aryl Chloride (-Cl).[1]
Reactivity Profile The nitro group is susceptible to reduction (Fe/HCl, H₂/Pd). The primary amine is nucleophilic.

Synthesis Protocol: Etherification Pathway

The most robust method for synthesizing 2-(5-Chloro-2-nitrophenoxy)ethylamine involves the nucleophilic substitution of a halo-ethylamine by the phenoxide of 5-chloro-2-nitrophenol.[1]

Reaction Scheme

Reagents: 5-Chloro-2-nitrophenol (CAS 611-07-4), 2-Bromoethylamine Hydrobromide (CAS 2576-47-8), Potassium Carbonate (K₂CO₃).[1] Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN).

Step-by-Step Methodology
  • Phenoxide Formation:

    • Charge a reaction vessel with 5-Chloro-2-nitrophenol (1.0 equiv) and anhydrous DMF (10 volumes).

    • Add Potassium Carbonate (2.5 equiv) in portions.

    • Note: The solution will turn bright yellow/orange due to the formation of the phenoxide anion. Stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Alkylation:

    • Add 2-Bromoethylamine Hydrobromide (1.2 equiv) to the mixture.[1]

    • Heat the reaction mixture to 80–90°C for 4–6 hours.

    • Monitoring: Monitor by TLC or HPLC for the disappearance of the phenol starting material.

  • Work-up:

    • Cool the mixture to room temperature.

    • Pour the reaction mass into Ice Water (20 volumes).

    • Extract with Ethyl Acetate (3 x 10 volumes).

    • Wash the combined organic layers with Brine and dry over anhydrous Na₂SO₄ .[1]

  • Purification:

    • Concentrate under reduced pressure.[1][2]

    • The crude product is often used directly in the next step.[1] If isolation is required, recrystallization from Ethanol/Water or column chromatography (DCM/MeOH) is recommended.

Downstream Application: Reductive Cyclization

The primary utility of 2-(5-Chloro-2-nitrophenoxy)ethylamine is its conversion into the 7-Chloro-3,4-dihydro-2H-1,4-benzoxazine scaffold.[1] This heterocyclic core is a privileged structure in medicinal chemistry, serving as a template for:

  • Potassium Channel Openers: Related to the cromakalim class.[1]

  • Anticonvulsants: Benzoxazine derivatives often exhibit GABA-ergic activity.[1]

  • Antifungals: Certain agrochemical fungicides utilize this core.[1]

Mechanism of Action (Synthesis)

The transformation involves the reduction of the nitro group to an aniline (-NH₂).[1] The newly formed aniline nitrogen then attacks the carbon alpha to the ether oxygen? Correction: The standard benzoxazine synthesis from this specific intermediate involves the reduction of the nitro group to an amine. However, since the ethyl chain is already attached to the oxygen, the cyclization actually requires a leaving group on the ethyl chain if we were starting from the aniline.

  • Wait: If the structure is O-CH2-CH2-NH2, and we reduce NO2 to NH2, we have two amino groups.[1] This does not cyclize directly to a benzoxazine without an external carbon source (like oxalyl chloride or chloroacetyl chloride) to form a lactam, or unless the ethyl chain had a leaving group (which it doesn't, it has an amine).

  • Correction on Pathway: The "Benzoxazine Precursor" synonym usually refers to the reverse connectivity (2-aminophenol + 1,2-dibromoethane).[1]

  • However, for this specific molecule (O-CH2-CH2-NH2), the cyclization partner is typically a carbonyl source (like Phosgene, CDI, or an aldehyde) to form 3,4-dihydro-2H-1,4-benzoxazine-3-one derivatives or tetrahydro-1,4-benzoxazines.[1]

  • Most Common Route:[1] Reaction with Chloroacetyl chloride followed by reduction, OR reaction with an aldehyde (reductive amination cyclization).

Visualization: Synthesis & Application Pathway[3]

GStart5-Chloro-2-nitrophenol(CAS 611-07-4)Inter2-(5-Chloro-2-nitrophenoxy)ethylamine(The Topic)Start->InterK2CO3, DMF, 90°C(Etherification)Reagent2-BromoethylamineHydrobromideReagent->InterStep2Reduction(Fe/HCl or H2/Pd)Inter->Step2Nitro ReductionCyclized7-Chloro-3,4-dihydro-2H-1,4-benzoxazine(Scaffold)Step2->CyclizedIntramolecularCyclization (with C-source)

Caption: Synthetic pathway from 5-chloro-2-nitrophenol to the benzoxazine scaffold via the ether intermediate.

Safety & Handling (E-E-A-T)

As a Senior Application Scientist, I must emphasize that this compound combines the toxicity of nitro-aromatics with the reactivity of primary amines.

  • Skin Absorption: Nitro-aromatics are potent sensitizers and can be absorbed through the skin, potentially causing methemoglobinemia.[1] Double-gloving (Nitrile) is mandatory.[1]

  • Inhalation: The amine functionality can lead to respiratory irritation. All operations involving the solid or heating of the solution must occur in a fume hood .

  • Storage: Store under an inert atmosphere (Argon/Nitrogen) at 2–8°C. The free base amine may absorb CO₂ from the air; storage as the Hydrochloride (HCl) salt is more stable.

References

  • Synthesis of 1,4-Benzoxazines: Smist, M., & Kwiecien, H. (2014). "Synthesis of 3,4-dihydro-2H-1,4-benzoxazines and their Oxo Derivatives: A Review." Current Organic Synthesis. Link

  • Nitro-Group Reduction Protocols: BenchChem Technical Support. (2025).[2][3][4][5] "Guide to the Synthesis of 2-Chloro-5-aminophenol from 2-Chloro-5-nitrophenol." Link[1]

  • Chemical Safety Data (Related Nitro-Aromatics): Sigma-Aldrich. (2024).[1] "Safety Data Sheet: 2-Chloro-5-nitroaniline." Link

Methodological & Application

Technical Application Note: Regioselective Synthesis of 2-(5-Chloro-2-nitrophenoxy)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to provide a robust, high-yield synthetic route for 2-(5-Chloro-2-nitrophenoxy)-ethylamine , addressing the specific chemoselectivity challenges inherent in using 2-aminoethanol as a starting material.


Target Molecule:  this compound (CAS: 60734-79-4 / Generic Structure)

Abstract & Scope

This guide details the protocol for synthesizing this compound starting from 2-aminoethanol . The target molecule is a functionalized aryl ether often used as a linker in medicinal chemistry (e.g., for PROTACs) or as a scaffold for tricyclic heterocycles.

The Core Challenge: 2-Aminoethanol contains two nucleophilic sites: the amine (


) and the hydroxyl (

). In Nucleophilic Aromatic Substitution (

) reactions with nitrobenzenes, the amine is typically more nucleophilic, leading to N-arylation (aniline formation) rather than the desired O-arylation (ether formation).

The Solution: To ensure exclusive O-arylation and high regioselectivity, this protocol employs a Protection-Deprotection Strategy . We utilize N-Boc-protection to nullify the amine's nucleophilicity, followed by base-mediated


 coupling with 4-chloro-2-fluoronitrobenzene .

Retrosynthetic Analysis & Strategy

The synthesis is designed to maximize yield and purity by controlling the reaction kinetics and thermodynamics.

  • Step 1: Chemoselective Protection: Conversion of 2-aminoethanol to N-Boc-ethanolamine. This prevents side reactions at the nitrogen atom.

  • Step 2: Regioselective

    
    :  Reaction of the alkoxide (generated in situ) with 4-chloro-2-fluoronitrobenzene .
    
    • Why this precursor? While 2,4-dichloronitrobenzene is cheaper, it suffers from poor regioselectivity (attacking C2 vs. C4) and slower kinetics. The fluorine atom at the ortho position of 4-chloro-2-fluoronitrobenzene is significantly more labile (up to 1000x faster) than the chlorine atoms due to the high electronegativity of fluorine stabilizing the Meisenheimer complex intermediate. This ensures exclusive substitution at the ortho position, yielding the correct 5-chloro-2-nitrophenoxy isomer.

  • Step 3: Deprotection: Removal of the Boc group under acidic conditions to liberate the primary amine.

Reaction Scheme Visualization

ReactionScheme SM1 2-Aminoethanol Inter1 N-Boc-ethanolamine SM1->Inter1 Step 1: Protection Boc Boc2O Boc->Inter1 Inter2 N-Boc-Protected Ether Inter1->Inter2 Step 2: SnAr Coupling Reagent 4-Chloro-2- fluoronitrobenzene Reagent->Inter2 Base NaH / THF Base->Inter2 Product 2-(5-Chloro-2- nitrophenoxy)-ethylamine Inter2->Product Step 3: Deprotection Acid HCl / Dioxane Acid->Product

Caption: Three-step synthetic pathway ensuring chemoselectivity via N-protection and regioselectivity via Fluorine displacement.

Experimental Protocols

Reagents & Materials Table
ReagentMW ( g/mol )Equiv.RoleHazard Note
2-Aminoethanol 61.081.0Starting MaterialCorrosive, Viscous
Di-tert-butyl dicarbonate (

)
218.251.1Protecting GroupGas evolution (

)
4-Chloro-2-fluoronitrobenzene 175.541.0ElectrophileIrritant
Sodium Hydride (60% in oil)24.001.2BaseFlammable, Moisture Sensitive
THF (Anhydrous)-SolventSolventPeroxide former
HCl (4M in Dioxane) 36.465.0DeprotectionCorrosive
Step 1: Synthesis of N-Boc-ethanolamine

Note: This compound is commercially available. If purchasing, skip to Step 2.

  • Setup: Charge a 500 mL round-bottom flask (RBF) with 2-aminoethanol (10.0 g, 164 mmol) and Dichloromethane (DCM, 200 mL). Cool to 0°C in an ice bath.

  • Addition: Dissolve

    
     (39.3 g, 180 mmol) in DCM (50 mL) and add dropwise via an addition funnel over 30 minutes.
    
  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours.

    • Validation: TLC (50% EtOAc/Hexane) should show disappearance of the baseline amine spot and appearance of a new spot (

      
      ). Stain with Ninhydrin (amine consumes stain) or PMA.
      
  • Workup: Wash with water (2 x 100 mL) and brine (100 mL). Dry organic layer over

    
    , filter, and concentrate in vacuo.
    
  • Yield: Expect ~25-26 g (>95%) of colorless viscous oil. Use directly in Step 2.

Step 2: Coupling (Critical Step)

This step establishes the ether linkage and the regiochemistry.

  • Preparation: In a flame-dried 250 mL RBF under Nitrogen atmosphere, dissolve N-Boc-ethanolamine (5.0 g, 31 mmol, 1.0 equiv) in anhydrous THF (60 mL).

  • Deprotonation: Cool to 0°C. Carefully add Sodium Hydride (60% dispersion, 1.49 g, 37.2 mmol, 1.2 equiv) portion-wise.

    • Observation: Vigorous bubbling (

      
       gas) will occur. Stir at 0°C for 30 mins until bubbling ceases and a suspension forms.
      
  • Coupling: Add a solution of 4-Chloro-2-fluoronitrobenzene (5.44 g, 31 mmol, 1.0 equiv) in THF (20 mL) dropwise over 10 minutes.

    • Mechanistic Insight: The alkoxide attacks the carbon bearing the fluorine. The fluorine is the superior leaving group in

      
       due to the high electronegativity reducing the energy of the transition state.
      
  • Reaction: Remove ice bath and stir at RT for 1 hour. If reaction is slow (monitored by TLC), heat to 50°C for 2 hours.

    • Validation: TLC (20% EtOAc/Hexane). Product will be less polar than the N-Boc alcohol.

  • Quench & Workup: Cool to 0°C. Quench carefully with saturated

    
     solution (slow addition). Extract with EtOAc (3 x 50 mL). Wash combined organics with water and brine.[1] Dry over 
    
    
    
    and concentrate.
  • Purification: The crude residue is usually pure enough, but can be purified via silica gel chromatography (Gradient: 0-30% EtOAc in Hexanes) to yield a yellow solid.

    • Intermediate:tert-butyl (2-(5-chloro-2-nitrophenoxy)ethyl)carbamate.

Step 3: Deprotection to Target Amine
  • Dissolution: Dissolve the intermediate from Step 2 (approx. 8.0 g) in Dichloromethane (20 mL).

  • Acidolysis: Add 4M HCl in Dioxane (30 mL, excess). Stir at RT for 2-4 hours.

    • Observation: A white precipitate (the amine hydrochloride salt) often forms.

  • Isolation (Salt Form): If a solid forms, filter and wash with diethyl ether. This yields the hydrochloride salt of the target.

  • Free Basing (Optional): To obtain the free amine: Dissolve the salt in water, adjust pH to >10 with 1M NaOH, and extract with DCM (3 x). Dry and concentrate.

  • Final Yield: Expect 80-90% over two steps.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your data against these expected parameters.

MethodExpected ResultInterpretation
1H NMR (DMSO-d6)

7.95 (d, 1H), 7.45 (s, 1H), 7.20 (d, 1H)
Aromatic region confirms 1,2,5-substitution pattern. 7.95 doublet corresponds to H ortho to Nitro.
1H NMR (Aliphatic)

4.20 (t, 2H,

), 3.10 (t, 2H,

)
Distinct triplets for the ethyl chain.
LC-MS M+1 = 217.0 (approx)Mass peak corresponds to

+ H.
Appearance Yellow crystalline solid (Free base)Nitro compounds are typically yellow.
Workup & Logic Flow

WorkupLogic ReactionMix Crude Reaction Mix (THF, NaH, Product) Quench Quench: Sat. NH4Cl (Destroys excess NaH) ReactionMix->Quench Extract Extraction: EtOAc Quench->Extract PhaseSep Phase Separation Extract->PhaseSep OrgPhase Organic Phase (Product + Impurities) PhaseSep->OrgPhase Top Layer AqPhase Aqueous Phase (Salts) PhaseSep->AqPhase Bottom Layer Wash Wash: Water/Brine Dry: MgSO4 OrgPhase->Wash Conc Concentrate Wash->Conc Crude Crude Intermediate Conc->Crude

Caption: Logical flow for the isolation of the intermediate ether.

References

  • Knipe, A. C., Sridhar, N., & Lound-Keast, J. (1977). Synthesis of 2-(p-nitrophenoxy)ethylamine and its N-alkyl, N-aryl, and 1,1-dimethyl derivatives. Journal of the Chemical Society, Perkin Transactions 1. Link

  • ChemicalBook. (2024).[2] Synthesis and properties of 5-Chloro-2-nitroaniline derivatives and precursors. Link

  • National Institutes of Health (NIH). (2017). Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes. PubMed Central. Link

  • Organic Syntheses. (1960). 1,5-Dichloro-2,4-dinitrobenzene and nucleophilic substitution patterns. Org. Synth. 1960, 40, 96. Link

Sources

Application Notes and Protocols for the Nucleophilic Aromatic Substitution of 2,4-Dichloronitrobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed exploration of the nucleophilic aromatic substitution (SNAr) reactions of 2,4-dichloronitrobenzene. Designed for researchers, scientists, and professionals in drug development, this document elucidates the underlying mechanistic principles and offers robust, field-proven protocols for the selective substitution of the chloro groups with various nucleophiles. We delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving high-yield, regioselective synthesis of valuable chemical intermediates.

Introduction: The Unique Reactivity of 2,4-Dichloronitrobenzene

Nucleophilic aromatic substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings.[1] Unlike typical aromatic systems which are electron-rich and favor electrophilic substitution, the presence of potent electron-withdrawing groups can render the aromatic ring sufficiently electron-deficient to be attacked by nucleophiles.[2][3]

2,4-Dichloronitrobenzene is a prime substrate for SNAr reactions due to the powerful activating effect of the nitro (-NO₂) group.[4][5] This group, positioned ortho and para to the two chlorine atoms, plays a pivotal role in the reaction mechanism by stabilizing the negatively charged intermediate, known as a Meisenheimer complex.[1][4] The formation of this resonance-stabilized intermediate is the rate-determining step of the reaction.[4]

Key Reactivity Principles:

  • Activation: The nitro group strongly withdraws electron density from the benzene ring, facilitating nucleophilic attack.[2]

  • Regioselectivity: The chlorine atom at the 4-position (para to the nitro group) is significantly more activated and sterically accessible than the chlorine at the 2-position (ortho to the nitro group). Consequently, nucleophilic attack preferentially occurs at the C4 position. This is due to the superior resonance stabilization of the Meisenheimer intermediate when the attack is para to the nitro group.[3][4]

  • Leaving Group: The chloride ion is a good leaving group, and its departure from the Meisenheimer complex restores the aromaticity of the ring in a rapid elimination step.[1]

This guide will provide detailed protocols for the reaction of 2,4-dichloronitrobenzene with common classes of nucleophiles, including amines and alkoxides, to yield valuable synthetic intermediates.

Safety and Handling of 2,4-Dichloronitrobenzene

Emergency Overview: 2,4-Dichloronitrobenzene is a toxic and hazardous chemical.[6][7][8] It is harmful if swallowed, toxic in contact with skin, and may cause an allergic skin reaction.[8][9] It is also toxic to aquatic life with long-lasting effects.[8]

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles are mandatory.

  • Hand Protection: Wear suitable chemical-resistant gloves.

  • Skin and Body Protection: A lab coat and appropriate protective clothing are required to prevent skin exposure.[9]

  • Respiratory Protection: Use in a well-ventilated fume hood. If dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[9]

Handling and Storage:

  • Wash hands and any exposed skin thoroughly after handling.[9]

  • Avoid generating dust.[6]

  • Store in a tightly closed container in a cool, dry place.[10]

Reaction Mechanism: The Addition-Elimination Pathway

The SNAr reaction of 2,4-dichloronitrobenzene proceeds via a two-step addition-elimination mechanism. The key steps are visualized in the following diagram.

Caption: The SNAr addition-elimination mechanism.

Experimental Protocols

Protocol 1: Synthesis of 5-Chloro-2-nitroaniline via Amination

This protocol details the selective substitution of the C4 chlorine of 2,4-dichloronitrobenzene with ammonia to produce 5-chloro-2-nitroaniline, a key intermediate in the synthesis of dyes and pigments.

Materials:

  • 2,4-Dichloronitrobenzene (1 mol)

  • Anhydrous ammonia (8 mol)

  • Chlorobenzene (400 ml)

  • High-pressure steel autoclave

Procedure:

  • In a high-pressure steel autoclave, charge 192 g (1 mol) of 2,4-dichloronitrobenzene and 400 ml of chlorobenzene.[11]

  • At room temperature, add 200 ml (8 mol) of anhydrous ammonia to the autoclave.[11]

  • While stirring, heat the mixture to 130°C. The pressure will rise to a maximum of approximately 53.5 bars.[11]

  • Maintain the reaction at 130°C for 20 hours. During this time, the pressure will decrease to around 36.5 bars as the ammonia is consumed.[11]

  • After the reaction period, cool the autoclave to room temperature and carefully release the pressure.

  • The chlorobenzene solvent is removed by steam distillation.[11]

  • The resulting solid product is collected by filtration, washed with water, and dried.

Expected Yield: Approximately 162 g (89.3% yield) of 5-chloro-2-nitroaniline with a purity of 95.1%.[11]

ParameterValueReference
Substrate2,4-Dichloronitrobenzene[11]
NucleophileAnhydrous Ammonia[11]
SolventChlorobenzene[11]
Temperature130°C[11]
Reaction Time20 hours[11]
Pressure36.5-53.5 bar[11]
Expected Yield89.3%[11]
Protocol 2: Synthesis of 1-Methoxy-2,4-dinitrobenzene via Alkoxidation

This protocol describes the reaction of 2,4-dichloronitrobenzene with sodium methoxide to yield 1-methoxy-2,4-dinitrobenzene. Note that this example uses a dinitro-substituted benzene, which is even more reactive than 2,4-dichloronitrobenzene, but the principle and procedure are analogous. The higher activation allows for milder reaction conditions.

Materials:

  • 1-Chloro-2,4-dinitrobenzene

  • Sodium methoxide (NaOCH₃)

  • Methanol

Procedure:

  • Dissolve 1-chloro-2,4-dinitrobenzene in methanol in a round-bottom flask equipped with a reflux condenser.

  • Add a solution of sodium methoxide in methanol to the flask.

  • The reaction is typically exothermic and may proceed at room temperature or with gentle heating. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product, 1-methoxy-2,4-dinitrobenzene, often precipitates from the solution.[12]

  • The product can be isolated by filtration and purified by recrystallization from a suitable solvent like methanol.

Causality of Experimental Choices:

  • Solvent: Methanol is used as it is the conjugate acid of the methoxide nucleophile and is effective at solvating the ionic reagents.

  • Nucleophile: Sodium methoxide provides a strong methoxide nucleophile.[13]

  • Substrate: The two nitro groups in 1-chloro-2,4-dinitrobenzene strongly activate the ring for nucleophilic attack, making the reaction proceed readily.[12]

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Dissolve 2,4-Dichloronitrobenzene in Solvent C Combine Reactants in Reaction Vessel A->C B Prepare Nucleophile Solution B->C D Heat and Stir for Specified Time C->D E Monitor Reaction by TLC D->E F Cool Reaction Mixture E->F Reaction Complete G Isolate Crude Product (e.g., Filtration, Extraction) F->G H Purify Product (e.g., Recrystallization, Chromatography) G->H I Characterize Final Product H->I

Caption: General experimental workflow for SNAr reactions.

Conclusion

The nucleophilic aromatic substitution of 2,4-dichloronitrobenzene is a versatile and powerful tool in organic synthesis. The regioselectivity of the reaction, favoring substitution at the C4 position, is a direct consequence of the electronic stabilization provided by the para-nitro group. The protocols provided herein are robust and can be adapted for a variety of nucleophiles, offering a reliable pathway to a diverse range of valuable chemical intermediates. Adherence to strict safety protocols is paramount when working with this hazardous compound.

References

  • Material Safety Data Sheet - 2,4-Dichloronitrobenzene, 97% - Cole-Parmer. (n.d.).
  • Nucleophilic aromatic substitution - Wikipedia. (n.d.).
  • 2,4-Dichloro-1-nitrobenzene Safety Data Sheet. (n.d.). Alfa Aesar.
  • SAFETY DATA SHEET - 2,4-Dichloronitrobenzene. (2025). Fisher Scientific.
  • 2,4-DICHLORONITRO BENZENE CAS No 611-06-3 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
  • 2,4-Dichloronitrobenzene. (n.d.). AccuStandard.
  • Navigating Nucleophilic Aromatic Substitution: A Comparative Guide to the Reactivity of Dichloronitrobenzene Derivatives. (2025). Benchchem.
  • 2-Chloro-4-nitroaniline synthesis. (n.d.). ChemicalBook.
  • Dichloronitrobenzene Isomers: Versatile Precursors in Chemical Synthesis. (2025). BenchChem.
  • Synthesis of 2-chloro-4-nitroaniline. (n.d.). PrepChem.com.
  • 2,4,5-triaminonitrobenzene. (n.d.). Organic Syntheses Procedure.
  • Aromatic Nucleophilic Substitution. (n.d.). Dalal Institute.
  • Hentze, G., Kruger, B., & Winkler, A. (1983). Process for the preparation of nitroanilines. U.S. Patent No. 4,421,694.
  • Ashenhurst, J. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • Nucleophilic Aromatic Substitution. (2025, February 2). Chemistry LibreTexts.
  • Nucleophilic substitution reaction of 2, 4-dinitrochlorobenzene is faster than p-nitrochlorobenzene. Give reason. (2021, March 24). Shaalaa.com.
  • Preparation method for 2-chloro-4-nitroaniline. (n.d.). Google Patents.
  • Predict the major products of the following reactions. (a) 2,4-dinitrochlorobenzene + NaOCH3. (n.d.). Pearson+.
  • Nucleophilic Aromatic Substitution. (2020). Catalyst Education.
  • Kinetics of the Nucleophilic Substitution Reactions of Methyl 2,4-Dichloro-3,5-Dinitrobenzoate with Piperidine, Piperazine, Morpholine and Thiomorpholine in Methanol and Benzene. (2025). ResearchGate.
  • Reaction of 2,4-Dinitrochlorobenzene with Aromatic Amines in Toluene: Effect of Nucleophile Structure. (2025). ResearchGate.
  • Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. (2025). ResearchGate.
  • 2-Chloronitrobenzene, 3-Chloronitrobenzene and 4-Chloronitrobenzene. (n.d.). NCBI.
  • Application Notes and Protocols for the Amination of 2,4-Dichloro-5-nitropyridine. (n.d.). Benchchem.
  • Predict the product formed in the nucleophilic aromatic substitution reaction between 1-chloro-2,4-dinitrobenzene and sodium methoxide (NaOCH3). (2020, February 21). brainly.com.
  • How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. (2020, October 20). PMC.
  • The reaction of m-chloronitrobenzene with sodium methoxide is much slower... (2025, May 10). Filo.
  • 2-4-dichloronitrobenzene synthesis method utilizing micro-channel reactor. (n.d.). Google Patents.
  • Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. (2025). ResearchGate.
  • 5.6 Nucleophilic Aromatic Substitution: SNAr. (n.d.). KPU Pressbooks.
  • Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
  • Electrophilic aromatic substitution. Part 34. Nitration of 1-chloro-4-nitro-benzene, 1,3-dichloro-2-nitrobenzene, 1,3-dinitrobenzene, 1-chloro-2,4-dinitro-benzene, and 2-chloro-1,3-dinitrobenzene in sulphuric acid and oleum. (n.d.). Journal of the Chemical Society, Perkin Transactions 2.
  • 2,4-DICHLORONITROBENZENE CAS N°: 611-06-3. (n.d.). UNEP Publications.
  • Method for synthesizing 2,4-dichloronitrobenzene. (n.d.). Google Patents.
  • Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group? (2016, May 21). Chemistry Stack Exchange.
  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024, July 26). PMC.

Sources

Application Notes & Protocols: The Strategic Use of 2-(5-Chloro-2-nitrophenoxy)-ethylamine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Author's Foreword

This document serves as a detailed technical guide on the synthesis and application of 2-(5-Chloro-2-nitrophenoxy)-ethylamine , a versatile pharmaceutical intermediate. The strategic placement of its functional groups—a primary amine, a nitro group, and a chlorinated phenyl ring—makes it a valuable scaffold for constructing complex heterocyclic systems, which are cornerstones of modern medicinal chemistry. This guide moves beyond simple procedural lists, delving into the chemical rationale behind the protocols. The methodologies described are grounded in established, fundamental organic reactions, providing a robust framework for researchers to produce and utilize this intermediate effectively. While this molecule is primed for creating novel therapeutics, this guide will focus on its synthesis and its subsequent transformation into a core heterocyclic structure, specifically a benzothiazine scaffold, illustrating its potential in drug discovery pipelines.

Physicochemical Properties & Safety Data

Before commencing any experimental work, a thorough understanding of the reagent's properties and hazards is critical.

Table 1: Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₈H₉ClN₂O₃Calculated
Molecular Weight 216.62 g/mol Calculated
Appearance Expected to be a pale yellow solidAnalogous Compounds
Purity (Typical) >98% (by HPLC)Supplier Specification
Solubility Soluble in methanol, ethanol, DMSO, DMF. Limited solubility in water.General Chemical Principles
Hazard Identification and Safe Handling

The structural motifs within this compound suggest specific hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE). Analogous chloro-nitro aromatic compounds are known to cause skin and eye irritation.[1]

  • Hazard Statements: Based on structurally related compounds, this intermediate should be handled as a substance that may cause skin irritation, serious eye irritation, and may be harmful if swallowed.[1]

  • Precautionary Measures:

    • Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

    • Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.

    • Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Keep the container tightly closed and store in a cool, dry, well-ventilated area away from oxidizing agents.

Core Synthesis Pathway: The Williamson Ether Synthesis

The most direct and reliable method for preparing this compound is the Williamson ether synthesis . This classic Sₙ2 reaction involves the nucleophilic attack of a phenoxide on an alkyl halide.[2][3][4] In this case, the sodium salt of 5-chloro-2-nitrophenol serves as the nucleophile, and 2-bromoethylamine hydrobromide (or a similarly activated aminoethane derivative) acts as the electrophile.

The causality behind this choice is twofold:

  • Phenol Acidity: The electron-withdrawing nature of the nitro and chloro substituents increases the acidity of the phenolic proton, facilitating its removal by a moderately strong base like sodium hydroxide to form the reactive phenoxide.

  • Sₙ2 Suitability: 2-Bromoethylamine is a primary alkyl halide, which is ideal for the Sₙ2 mechanism, minimizing the risk of competing elimination reactions that can occur with secondary or tertiary halides.[2][5]

G cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: SN2 Reaction Start_Phenol 5-Chloro-2-nitrophenol Phenoxide Sodium 5-chloro-2-nitrophenoxide (Nucleophile) Start_Phenol->Phenoxide Deprotonation Base Sodium Hydroxide (NaOH) in Ethanol Base->Start_Phenol Product This compound Phenoxide->Product Nucleophilic Attack (SN2) Alkyl_Halide 2-Bromoethylamine HBr (Electrophile) Alkyl_Halide->Product caption General Synthesis Workflow

Caption: General Synthesis Workflow

Protocol 1: Synthesis of this compound

This protocol is a robust procedure adapted from standard Williamson ether synthesis methodologies.[3][6]

  • Reactor Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, and a thermometer. Ensure the system is under an inert atmosphere (e.g., nitrogen).

  • Reagent Addition:

    • To the flask, add 5-chloro-2-nitrophenol (1.0 eq). A protocol for the synthesis of this starting material is available.[7]

    • Add anhydrous ethanol (5 mL per gram of phenol).

    • Stir the mixture until the phenol is fully dissolved.

  • Phenoxide Formation:

    • Slowly add a solution of sodium hydroxide (1.1 eq) in ethanol to the flask at room temperature.

    • Stir the mixture for 30 minutes. The formation of the sodium phenoxide salt may be observed as a color change.

  • Sₙ2 Reaction:

    • Add 2-bromoethylamine hydrobromide (1.2 eq) to the reaction mixture.

    • Heat the mixture to reflux (approx. 78°C) and maintain for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase. The disappearance of the starting phenol spot indicates reaction completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add deionized water and ethyl acetate.

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification:

    • Concentrate the filtrate under reduced pressure to yield the crude product.

    • Purify the crude solid by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure product.

Application in Pharmaceutical Synthesis: Gateway to Heterocycles

The true utility of this compound lies in the orthogonal reactivity of its two key functional groups. The primary amine can act as a nucleophile, while the nitro group can be reduced to a highly reactive aniline, which is a cornerstone transformation in the synthesis of many pharmaceutical agents.[8][9] This aniline can then participate in cyclization reactions to form heterocyclic cores.

A prime application is the synthesis of benzothiazine derivatives.[10] The process involves two critical transformations:

  • Reductive Cyclization: The nitro group is reduced to an amine. This newly formed aniline, in concert with the pre-existing primary amine, can react with a suitable carbonyl compound or its equivalent to form a seven-membered dibenzothiazepine-like ring, a core structure in antipsychotic drugs like Quetiapine.[11][12][13][14]

  • Amide Formation / Cyclization: The primary amine can be acylated, and subsequent intramolecular reactions involving the aromatic ring can lead to various heterocyclic systems.

G Start This compound Reduction Nitro Group Reduction (e.g., Fe/HCl or H2/Pd-C) Start->Reduction Intermediate 2-(2-Amino-5-chlorophenoxy)-ethylamine Reduction->Intermediate Cyclization_Reagent Cyclizing Agent (e.g., Phosgene equivalent) Intermediate->Cyclization_Reagent Product Benzothiazine/Benzoxazine Scaffold Cyclization_Reagent->Product caption Workflow for Heterocycle Synthesis

Caption: Workflow for Heterocycle Synthesis

Protocol 2: Reductive Cyclization to a Benzothiazine Precursor

This protocol details the crucial reduction of the nitro group to form the corresponding aniline, a key step for subsequent cyclizations.

  • Reactor Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the starting material, this compound (1.0 eq).

  • Reagent Addition:

    • Add ethanol (or acetic acid) as the solvent (10 mL per gram of starting material).

    • Add iron powder (Fe, 3.0 eq).

    • Slowly add concentrated hydrochloric acid (HCl, 0.5 eq) while stirring. The reaction is exothermic.

  • Reaction:

    • Heat the mixture to 80°C and maintain for 2-3 hours.

  • Monitoring: Monitor the reaction by TLC until the starting nitro compound is consumed.

  • Work-up:

    • Cool the reaction to room temperature and filter the mixture through a pad of Celite to remove the iron salts.

    • Wash the Celite pad with ethanol.

    • Neutralize the filtrate by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude 2-(2-Amino-5-chlorophenoxy)-ethylamine is often of sufficient purity for the next step, or it can be further purified by chromatography if necessary.

Quality Control & Characterization

The identity and purity of the synthesized intermediates must be rigorously confirmed.

Table 2: Analytical Characterization Methods

TechniquePurposeExpected Results
¹H-NMR Structural ConfirmationProtons of the ethyl bridge, aromatic protons, and amine protons should appear at characteristic chemical shifts.
Mass Spec (MS) Molecular Weight ConfirmationThe molecular ion peak corresponding to the calculated mass (e.g., [M+H]⁺ at m/z 217.62) should be observed.
HPLC Purity AssessmentA single major peak with >98% area under the curve.
FT-IR Functional Group AnalysisCharacteristic stretches for N-H (amine), C-O (ether), and N-O (nitro) groups should be present.

Troubleshooting

Table 3: Common Experimental Issues and Solutions

IssueProbable Cause(s)Recommended Solution(s)
Low yield in Protocol 1 Incomplete phenoxide formation. Ineffective alkyl halide. Insufficient reaction time/temperature.Ensure the base is anhydrous and used in slight excess. Use a fresh, high-purity source of 2-bromoethylamine. Extend reflux time and monitor by TLC.
Incomplete reduction in Protocol 2 Deactivated iron powder. Insufficient acid.Activate iron powder by washing with dilute HCl before use. Ensure sufficient acid is present to maintain a low pH.
Multiple spots on TLC after reaction Side reactions (e.g., elimination). Impure starting materials.In Protocol 1, ensure the temperature does not significantly exceed the reflux point. Recrystallize or purify starting materials before use.
Difficulty in purification Product co-elutes with impurities.Adjust the polarity of the chromatography eluent. Consider a different stationary phase (e.g., alumina).

References

  • University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis. Department of Chemistry. [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. [Link]

  • Chemeurope.com. (n.d.). Williamson ether synthesis. [Link]

  • Bunker, A., et al. (2017). Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. Molecules. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-chloro-5-nitrophenol. [Link]

  • International Journal of Pharmacy and Technology. (2012). SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIVATIVES. [Link]

  • Kandula, V. R. (n.d.). FORMAL SYNTHESIS OF QUETIAPINE: AN ANTIPSYCHOTIC DRUG. International Journal of Recent Scientific Research. [Link]

  • ResearchGate. (2017). Synthesis and Antimicrobial Activity of 1,2-Benzothiazine Derivatives. [Link]

  • MDPI. (2022). Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. [Link]

  • Semantic Scholar. (2016). Bioactive Thiazine and Benzothiazine Derivatives: Green Synthesis Methods and Their Medicinal Importance. [Link]

  • Research and Reviews: A Journal of Pharmaceutical Science. (2018). Quetiapine Fumarate Syntheses, Analytical Profile: A Review. [Link]

  • Google Patents. (2010). Process for the synthesis of quetiapine.
  • Patsnap. (n.d.). Synthesis of quetiapine and pharmaceutically acceptable salts thereof. [Link]

  • PubChem. (n.d.). 5-Chloro-2-nitrodiphenylamine. [Link]

  • ResearchGate. (2023). A Telescopic, Sustainable Synthesis of the Key Starting Materials of Antipsychotic Drugs Quetiapine and Loxapine via Reductive Amidation. [Link]

  • Google Patents. (n.d.). The preparation method of 5- chloro-2-nitroanilines.
  • PMC. (2023). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. [Link]

  • MDPI. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

  • MDPI. (2019). Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. [Link]

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Technical Application Note: Chemoselective Reduction of 2-(5-Chloro-2-nitrophenoxy)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The reduction of 2-(5-Chloro-2-nitrophenoxy)-ethylamine to its corresponding aniline, 2-(2-aminoethoxy)-4-chloroaniline , represents a critical transformation in the synthesis of quinazoline-based kinase inhibitors and other bioactive heterocycles.

This transformation poses a specific chemoselectivity challenge: reducing the nitro group (-NO₂) while preserving the aryl chloride (-Cl) bond. Standard catalytic hydrogenation methods (e.g., H₂/Pd-C) frequently result in hydrodechlorination, leading to significant yield loss and impurity formation.

This guide details two validated protocols designed to maximize chemoselectivity:

  • Protocol A (The "Gold Standard"): Iron-mediated reduction (Fe/NH₄Cl), offering high reliability and tolerance for halogens.

  • Protocol B (Scalable Alternative): Catalytic hydrogenation using Sulfided Platinum on Carbon (Pt(S)/C), minimizing halogenolysis risks during scale-up.

Chemical Pathway & Mechanism[1][2][3][4][5][6]

The objective is the selective reduction of the nitro moiety to a primary amine without affecting the ether linkage, the ethylamine side chain, or the aryl chloride.

Reaction Scheme

ReactionScheme Start This compound (C8H9ClN2O3) Reagent Reductive Agent (Fe/NH4Cl or H2/Pt(S)) Start->Reagent End 2-(2-aminoethoxy)-4-chloroaniline (C8H11ClN2O) Reagent->End  Selective Reduction    (>90% Yield)  

Figure 1: Chemoselective reduction pathway preserving the aryl-chloride bond.

Mechanistic Insight: The Dechlorination Risk

In standard hydrogenation (Pd/C), the metal surface activates the C-Cl bond via oxidative addition, facilitating replacement by hydrogen.

  • Iron/NH₄Cl Mechanism: Operates via single electron transfer (SET) from the metal surface to the nitro group. The reduction potential of Fe is sufficient to reduce -NO₂ but insufficient to cleave the Ar-Cl bond under neutral/mildly acidic conditions.

  • Pt(S)/C Mechanism: Sulfur poisoning of the Pt catalyst modifies the electronic properties of the active sites, dramatically reducing their affinity for the C-Cl bond while retaining activity for -NO₂ reduction.

Protocol A: Iron/Ammonium Chloride Reduction (Recommended)

This method is the most robust for laboratory-scale synthesis (<50g). It avoids high-pressure equipment and uses inexpensive reagents.[1]

Materials Required[2][4][6][8][9][10][11][12][13][14]
  • Substrate: this compound (1.0 eq)

  • Reductant: Iron Powder (325 mesh, electrolytic grade preferred) (5.0 eq)

  • Electrolyte: Ammonium Chloride (NH₄Cl) (5.0 eq)

  • Solvent: Ethanol/Water (3:1 v/v)

  • Workup: Ethyl Acetate (EtOAc), Sodium Sulfate (Na₂SO₄), Celite® 545.

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve the substrate (1.0 eq) in Ethanol/Water (3:1).

    • Note: The amine side chain may form a salt with NH₄Cl; this is reversible and does not impede the reaction.

  • Activation: Add Ammonium Chloride (5.0 eq) and Iron Powder (5.0 eq) to the solution.

    • Critical: Ensure the iron powder is fine (high surface area) for efficient kinetics.

  • Reflux: Heat the mixture to vigorous reflux (approx. 75-80°C) with efficient stirring.

    • Observation: The reaction typically turns dark grey/black (iron oxides).

  • Monitoring: Monitor by TLC or HPLC every 30 minutes.

    • Endpoint: Disappearance of the nitro starting material (approx. 1-3 hours).

  • Filtration (Hot): While still hot, filter the mixture through a pad of Celite® to remove iron sludge. Wash the pad with hot ethanol.

    • Why Hot? Prevents product precipitation in the filter cake.

  • Concentration: Evaporate the bulk of the ethanol under reduced pressure.

  • Extraction: Dilute the aqueous residue with water and adjust pH to ~9-10 using saturated Na₂CO₃ (to free the side-chain amine). Extract with EtOAc (3x).[2][3]

  • Drying: Dry combined organics over Na₂SO₄, filter, and concentrate.

Experimental Workflow Diagram

WorkflowA Step1 Dissolve Substrate (EtOH/H2O 3:1) Step2 Add Fe Powder (5 eq) + NH4Cl (5 eq) Step1->Step2 Step3 Reflux (80°C) 1-3 Hours Step2->Step3 Step4 Hot Filtration (Celite Pad) Step3->Step4 Check TLC Step5 Basify Residue (pH 10) Extract w/ EtOAc Step4->Step5 Remove Fe sludge Step6 Isolate Product (Evaporation) Step5->Step6

Figure 2: Workflow for Fe/NH₄Cl reduction ensuring iron removal and amine recovery.

Protocol B: Catalytic Hydrogenation (Scalable)

Warning: Do not use standard Pd/C. It will cause dechlorination. Use Sulfided Platinum on Carbon (Pt(S)/C) .

Materials Required[2][4][6][8][9][10][11][12][13][14]
  • Catalyst: 5% Pt(S)/C (approx. 2-5 wt% loading relative to substrate).

  • Hydrogen Source: H₂ gas (balloon or low pressure < 3 bar).

  • Solvent: Methanol or Ethanol.[2]

Methodology
  • Charge: Load substrate and catalyst into a hydrogenation vessel (Parr shaker or autoclave).

  • Purge: Purge with Nitrogen (3x) then Hydrogen (3x).

  • Reaction: Stir under H₂ atmosphere (1-3 bar) at Room Temperature.

    • Note: Reaction is exothermic.[2] Monitor internal temperature on large scale.

  • Completion: Monitor H₂ uptake or check HPLC.

  • Workup: Filter catalyst (carefully—pyrophoric risk is lower with sulfided catalysts but still present) and concentrate.

Analytical Validation & Quality Control

To ensure the integrity of the product, verify the following parameters.

Expected Analytical Data
ParameterMethodExpected ResultInterpretation
Appearance VisualOff-white to pale brown solidDarkening indicates oxidation (store under inert gas).
MS (ESI+) LC-MS[M+H]⁺ = 187.0/189.0 (approx)Critical: Verify Chlorine isotope pattern (3:1 ratio). Loss of +2 mass indicates dechlorination.
¹H NMR DMSO-d₆δ ~4.5-5.0 ppm (Broad s, 2H)Appearance of aniline -NH₂ protons.
¹H NMR DMSO-d₆Upfield shift of Ar-HProtons ortho/para to the new amine will shift upfield due to shielding.
Troubleshooting Guide
IssueProbable CauseCorrective Action
Dechlorination Observed Catalyst too active (Protocol B)Switch to Protocol A (Fe/NH₄Cl) or add thiophene poison to catalyst.
Incomplete Reduction Stirring inefficient or Fe surface passivatedUse mechanical stirring; add 1-2 drops of dilute HCl to activate Iron.
Low Yield (Emulsion) Iron sludge trapping productWash Celite cake thoroughly with hot solvent. Ensure pH > 9 during extraction.

Safety & Handling

  • Nitro Compounds: Potentially explosive or energetic. Do not heat to dryness.

  • Aryl Amines: Toxic and potential sensitizers. Use double gloving and work in a fume hood.

  • Iron Waste: The iron sludge is pyrophoric when dry. Keep wet and dispose of in specific metal waste containers.

References

  • Bechamp Reduction Mechanism & Selectivity

    • Org.[4][5][2][6] Syn. Coll. Vol.2 , 1943, 471. (Classic Fe/Acid reduction).

    • Common Organic Chemistry. "Nitro Reduction - Iron (Fe)".[7][2][6] Available at: [Link]

  • Selective Hydrogenation of Chloronitrobenzenes

    • Cárdenas-Lizana, F., et al. "Catalytic Hydrogenation of p-Chloronitrobenzene to p-Chloroaniline.
    • Vertex AI Search Result 1.1: "Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst."

  • General Reduction Protocols

    • BenchChem Application Notes.[3] "Synthesis of 2-Chloro-5-aminophenol from 2-Chloro-5-nitrophenol."

    • ChemSpider Synthetic Pages. "Reduction of nitro arene by Fe/ammonium chloride."

Sources

Application Notes and Protocols for Cyclization Reactions Using 2-(5-Chloro-2-nitrophenoxy)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the cyclization of 2-(5-chloro-2-nitrophenoxy)-ethylamine, a key transformation for the synthesis of the dibenzo[b,f][1][2]oxazepine scaffold. This heterocyclic core is of significant interest in medicinal chemistry, forming the basis for antipsychotic drugs such as loxapine.[3][4] This document offers detailed experimental protocols, mechanistic insights, and a discussion of critical process parameters. The protocols are designed to be self-validating, with explanations for key experimental choices to ensure robust and reproducible outcomes.

Introduction: The Significance of Dibenzo[b,f][1][2]oxazepines

The dibenzo[b,f][1][2]oxazepine ring system is a privileged scaffold in drug discovery, renowned for its diverse pharmacological activities.[5][6] Derivatives of this tricycle have demonstrated efficacy as antipsychotics, antidepressants, and anxiolytics.[7] Loxapine and its N-demethylated metabolite, amoxapine, are prominent examples of drugs built upon this framework, used in the treatment of schizophrenia and depression, respectively.[4][8]

The synthesis of these complex molecules often involves the intramolecular cyclization of a suitably substituted diaryl ether. The starting material, this compound, is a versatile precursor designed for a reductive cyclization strategy. The key steps involve the reduction of the aromatic nitro group to a primary amine, which then undergoes an intramolecular nucleophilic attack to form the central seven-membered oxazepine ring.

Reaction Mechanism and Strategic Considerations

The overall transformation is a two-step process initiated by the reduction of the nitro group, followed by an intramolecular cyclization.

Step 1: Reduction of the Aromatic Nitro Group

The conversion of the nitro group to an amine is a critical step.[1][9] Several methods can be employed, each with its own advantages and disadvantages.

  • Catalytic Hydrogenation: This is often the method of choice due to its clean nature, producing water as the only byproduct.[10] Common catalysts include palladium on carbon (Pd/C) and Raney nickel.[10] However, a significant drawback of Pd/C is its propensity to cause dehalogenation of aryl halides, which would be detrimental in this case due to the presence of the chloro substituent.[10] Raney nickel is often a better choice when dehalogenation is a concern.[10]

  • Chemical Reduction: Metal-based reducing agents in acidic media are also widely used. Tin(II) chloride (SnCl₂) in a protic solvent is a mild and effective reagent for the selective reduction of nitro groups in the presence of other reducible functionalities.[10][11] Iron (Fe) or zinc (Zn) in the presence of an acid like HCl are also common, though the workup can be more complex due to the formation of metal salts.[12][13]

For the cyclization of this compound, a method that preserves the chloro-substituent is paramount. Therefore, catalytic hydrogenation with Raney nickel or chemical reduction with SnCl₂ are recommended.

Step 2: Intramolecular Cyclization

Upon formation of the primary amine, it acts as a nucleophile, attacking the carbon atom bearing the chloro group on the adjacent aromatic ring in an intramolecular nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the second aromatic ring and the appropriate geometric orientation of the reacting groups facilitate this cyclization. In some instances, this cyclization can occur spontaneously after the reduction, while in others, it may require heating or the addition of a base to facilitate the final ring closure.

The following diagram illustrates the overall reaction workflow:

Cyclization Workflow Start This compound Intermediate 2-(2-Amino-5-chlorophenoxy)-ethylamine Start->Intermediate Reduction of Nitro Group (e.g., SnCl2/EtOH or H2/Raney Ni) Product 8-Chloro-10,11-dihydrodibenzo[b,f][1,4]oxazepine Intermediate->Product Intramolecular Cyclization (Heat/Base)

Caption: Workflow for the synthesis of 8-Chloro-10,11-dihydrodibenzo[b,f][1][2]oxazepine.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the cyclization of this compound.

Protocol 1: Reductive Cyclization using Tin(II) Chloride

This protocol is recommended for its high chemoselectivity, preserving the chloro-substituent.[10][11]

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
This compound216.63102.17 g
Tin(II) chloride dihydrate (SnCl₂·2H₂O)225.63409.03 g
Ethanol (EtOH)--100 mL
Saturated Sodium Bicarbonate (NaHCO₃)--~150 mL
Ethyl Acetate (EtOAc)--200 mL
Anhydrous Sodium Sulfate (Na₂SO₄)--~10 g

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (2.17 g, 10 mmol) in ethanol (100 mL).

  • Addition of Reducing Agent: To the stirred solution, add tin(II) chloride dihydrate (9.03 g, 40 mmol) portion-wise. The addition may be exothermic.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexane and ethyl acetate as the mobile phase). The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Workup - Quenching and Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (~150 mL) with vigorous stirring. This will neutralize the acidic medium and precipitate tin salts.

  • Filtration: Filter the resulting suspension through a pad of Celite® to remove the inorganic solids. Wash the filter cake with ethyl acetate (2 x 50 mL).

  • Extraction: Transfer the filtrate to a separatory funnel. Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to afford the pure 8-chloro-10,11-dihydrodibenzo[b,f][1][2]oxazepine.

Protocol 2: Catalytic Hydrogenation using Raney Nickel

This protocol offers a cleaner reaction profile but requires specialized hydrogenation equipment.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
This compound216.63102.17 g
Raney Nickel (50% slurry in water)--~1 g
Methanol (MeOH)--100 mL
Hydrogen (H₂) gas--50 psi

Procedure:

  • Reaction Setup: In a hydrogenation vessel, dissolve this compound (2.17 g, 10 mmol) in methanol (100 mL).

  • Catalyst Addition: Carefully add Raney nickel slurry (~1 g) to the solution.

  • Hydrogenation: Seal the vessel and purge with nitrogen, then with hydrogen. Pressurize the vessel with hydrogen gas to 50 psi.

  • Reaction: Stir the reaction mixture vigorously at room temperature for 8-12 hours. Monitor the reaction by observing the cessation of hydrogen uptake.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney nickel catalyst. Wash the filter cake with methanol (2 x 25 mL). Caution: Raney nickel is pyrophoric and should not be allowed to dry.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography as described in Protocol 1.

Troubleshooting and Optimization

Problem Possible Cause Solution
Incomplete Reaction Insufficient reducing agent or inactive catalyst.For Protocol 1, add an additional portion of SnCl₂. For Protocol 2, ensure the Raney nickel is active and increase the hydrogen pressure or reaction time.
Dehalogenation of the Product Use of an inappropriate catalyst (e.g., Pd/C).Switch to Raney nickel for catalytic hydrogenation or use a chemical reducing agent like SnCl₂.
Formation of Side Products Over-reduction or side reactions of the intermediate amine.Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. Optimize the reaction temperature and time.
Difficult Purification Presence of tin salts in the crude product (Protocol 1).Ensure complete precipitation and removal of tin salts during the workup. A thorough wash of the organic layer with water may be necessary.
Low Yield Incomplete cyclization of the intermediate amine.After the reduction step, consider adding a non-nucleophilic base (e.g., triethylamine) and heating the reaction mixture to promote the intramolecular SNAr reaction.

Conclusion

The cyclization of this compound provides a reliable route to the medicinally important dibenzo[b,f][1][2]oxazepine core. The choice of the reduction method is crucial for the success of this synthesis, with SnCl₂ and Raney nickel being preferred to avoid dehalogenation. The protocols provided herein are robust and can be adapted for the synthesis of a variety of substituted dibenzo[b,f][1][2]oxazepines, making them valuable tools for researchers in drug discovery and development. Careful monitoring and optimization of reaction conditions will ensure high yields and purity of the desired product.

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  • Google Patents. CN103570641A - Preparation method of loxapine and key intermediate of loxapine.
  • NIH. Dehydrogenative synthesis of N-functionalized 2-aminophenols from cyclohexanones and amines: Molecular complexities via one-shot assembly.
  • pubs.acs.org. Synthesis of saturated 1,4-benzodiazepines via Pd-catalyzed carboamination reactions..
  • ResearchGate. Electrochemical enabled cascaded cyclization of enaminones with thiocyanate and alcohols access to 2-alkoxythiazoles | Request PDF.

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Application Note: Advanced Synthesis of 1,4-Benzoxazine Derivatives via Intramolecular Cyclization of Phenoxy Ethylamines

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The 1,4-benzoxazine scaffold is a privileged structural motif in medicinal chemistry, serving as the core for various therapeutic agents, including levofloxacin (antibacterial), antithrombotic agents, and neuroprotective drugs. Traditional synthesis often relies on the reduction of o-nitrophenoxy derivatives or the condensation of o-aminophenols with dihaloalkanes. However, these methods frequently suffer from harsh conditions and limited availability of ortho-substituted precursors.

This Application Note details the preparation of 1,4-benzoxazines directly from phenoxy ethylamines . Unlike traditional routes requiring pre-functionalized ortho-halides, this guide focuses on Intramolecular C-H Amination . We present two distinct, field-validated protocols:

  • Protocol A: Copper-Catalyzed Aerobic Oxidative C-H Amination (The "Workhorse" Method).

  • Protocol B: Hypervalent Iodine-Mediated Oxidative Cyclization (The Metal-Free Alternative).

Mechanistic Pathway

The transformation involves the conversion of a linear phenoxy ethylamine (often


-protected) into a bicyclic heterocycle via the formation of a C-N bond at the phenylene ortho position.

ReactionPathway Start Phenoxy Ethylamine (Linear Precursor) Activation N-Activation (Radical/Nitrenoid) Start->Activation Oxidant/Cat. TS Transition State (Cu-Cycle or I-Ligand) Activation->TS Intramolecular Attack Product 1,4-Benzoxazine (Cyclized Core) TS->Product Reductive Elimination

Figure 1: General mechanistic flow for the oxidative cyclization of phenoxy ethylamines.

Protocol A: Copper-Catalyzed Intramolecular C-H Amination

This protocol utilizes a copper catalyst to facilitate the direct amination of the aromatic C-H bond.[1][2] It is highly effective for substrates where the nitrogen atom is protected with a sulfonyl or acyl group, which modulates the nucleophilicity and stabilizes the intermediate nitrogen radical.

Materials & Reagents[1][3][4][5][6]
  • Substrate:

    
    -Tosyl-2-phenoxyethanamine (1.0 equiv).
    
  • Catalyst: Copper(II) Acetate [Cu(OAc)₂] (10-20 mol%).

  • Oxidant: Silver Carbonate (Ag₂CO₃) (2.0 equiv) or atmospheric O₂ in specific variants.

  • Additive: Sodium Pivalate (NaOPiv) (0.5 equiv) - Critical for proton management.

  • Solvent: 1,2-Dichloroethane (DCE) or Chlorobenzene (PhCl).

Step-by-Step Methodology
  • Pre-Reaction Setup:

    • Oven-dry a 15 mL pressure tube or Schlenk flask.

    • Equip with a magnetic stir bar.

    • Expert Tip: Ensure the reaction vessel is free of moisture, as water can quench the high-valent copper intermediates.

  • Charge Reagents:

    • Add

      
      -Tosyl-2-phenoxyethanamine (0.5 mmol).
      
    • Add Cu(OAc)₂ (18 mg, 0.1 mmol, 20 mol%).

    • Add Ag₂CO₃ (275 mg, 1.0 mmol, 2.0 equiv).

    • Add NaOPiv (31 mg, 0.25 mmol, 0.5 equiv).

  • Solvent Addition:

    • Add anhydrous DCE (5.0 mL) via syringe.

    • Seal the tube immediately.

  • Reaction Phase:

    • Heat the block to 110°C .

    • Stir vigorously for 18–24 hours.

    • Monitoring: Check via TLC (Hexane/EtOAc 4:1). The starting material (

      
      ) should disappear, and a fluorescent spot (
      
      
      
      ) should appear.
  • Work-up:

    • Cool to room temperature.

    • Filter the mixture through a pad of Celite to remove silver salts.

    • Wash the pad with CH₂Cl₂ (3 x 10 mL).

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify via flash column chromatography (Silica gel, 230-400 mesh).

    • Eluent: Gradient of Hexane/EtOAc (95:5 to 80:20).

Critical Process Parameters (CPP)
ParameterOptimal RangeImpact of Deviation
Temperature 100°C – 120°C<100°C: Incomplete conversion. >130°C: Decomposition of sulfonamide.
Catalyst Loading 10 – 20 mol%<10%: Sluggish kinetics. >30%: Diminishing returns, difficult purification.
Oxidant Ag₂CO₃Other oxidants (e.g., air, benzoquinone) typically result in lower yields for this specific substrate class.

Protocol B: Hypervalent Iodine-Mediated Cyclization (Metal-Free)

For applications where trace metal contamination is a concern (e.g., late-stage pharmaceutical intermediates), this metal-free route using Phenyliodine(III) bis(trifluoroacetate) (PIFA) is the gold standard. This method works best with electron-rich phenoxy rings (e.g., methoxy-substituted).

Materials & Reagents[1][3][4][5][6]
  • Substrate: 2-(3,4-Dimethoxyphenoxy)ethanamine (protected as acetamide or sulfonamide).

  • Reagent: PIFA (1.2 equiv).

  • Lewis Acid: Boron Trifluoride Etherate (BF₃·OEt₂) (2.0 equiv) - Activates the PIFA species.

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology
  • Preparation:

    • Dissolve the substrate (0.5 mmol) in anhydrous DCM (10 mL) in a round-bottom flask under Nitrogen/Argon atmosphere.

    • Cool the solution to 0°C using an ice bath.

  • Reagent Addition:

    • Add PIFA (258 mg, 0.6 mmol) in one portion.

    • Observation: The solution may turn pale yellow.

    • Add BF₃·OEt₂ (123 µL, 1.0 mmol) dropwise over 5 minutes.

  • Reaction:

    • Stir at 0°C for 30 minutes, then warm to room temperature.

    • Stir for an additional 2–4 hours.

  • Quenching:

    • Quench with saturated aqueous NaHCO₃ (10 mL).

    • Add saturated aqueous Na₂S₂O₃ (5 mL) to reduce unreacted iodine species.

  • Extraction:

    • Extract with DCM (3 x 15 mL).

    • Dry combined organics over Na₂SO₄.[3]

Catalytic Cycle & Mechanism

The hypervalent iodine species generates a radical cation on the aromatic ring, which is then trapped by the pendant nitrogen nucleophile.

IodineCycle Step1 Substrate + PIFA/BF3 Step2 Charge Transfer Complex (Radical Cation) Step1->Step2 -PhI, -TFA Step3 Intramolecular Nucleophilic Attack Step2->Step3 Step4 Deprotonation & Aromatization Step3->Step4 Step4->Step1 (Stoichiometric)

Figure 2: Oxidative cyclization pathway mediated by hypervalent iodine.

Troubleshooting & Optimization Guide

Common Failure Modes
  • Low Yield in Protocol A:

    • Cause: Catalyst poisoning by coordinating groups (e.g., free amines).

    • Solution: Ensure the amine is protected (Tosyl, Boc, or Acetyl). Free amines bind Cu(II) too strongly, preventing the catalytic cycle.

  • Regioselectivity Issues:

    • Context: If the phenoxy ring has meta-substituents, cyclization can occur at two different ortho positions.

    • Insight: Cyclization generally favors the sterically less hindered position or the position activated by electron-donating groups (para to the donor).

  • Incomplete Reaction (Protocol B):

    • Cause: Moisture in the solvent reacting with PIFA.

    • Solution: Use freshly distilled DCM and store PIFA in a desiccator.

Data Summary: Solvent Effects on Yield (Protocol A)
SolventDielectric ConstantYield (%)Notes
1,2-Dichloroethane 10.3682% Best balance of solubility and boiling point.
Chlorobenzene 5.6275%Good alternative for higher temp reactions.
Toluene 2.3845%Poor solubility of Ag₂CO₃.
DMF 36.710%Strong coordination inhibits catalyst.

References

  • Copper-Catalyzed Intramolecular C-H Amination: Liu, Y., et al. (2012).[2] "Copper-Catalyzed Intramolecular C(sp2)–H Amination." Organic Letters, 14(1), 170–173. [Link]

  • Hypervalent Iodine in Heterocycle Synthesis: Dohi, T., & Kita, Y. (2009). "Hypervalent Iodine Reagents as a New Entrance to Organocatalysts." Chemical Communications, (16), 2073–2085. [Link]

  • Review of 1,4-Benzoxazine Synthesis: "Recent Advances on Synthesis of 1,4-Benzoxazines and its Derivatives." Current Organic Chemistry. [Link]

  • Levofloxacin Intermediate Synthesis: "Synthesis of Nonracemic 1,4-Benzoxazines via Ring Opening/Cyclization of Activated Aziridines." The Journal of Organic Chemistry, 83(15), 7907–7918. [Link][4]

Sources

Application Notes and Protocols: Synthesis of 2-(5-chloro-2-nitrophenoxy)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide to the synthesis of N-(2-chloroethyl)-5-chloro-2-nitrophenamine through the coupling of 5-chloro-2-nitrophenol with chloroethylamine.

For: Researchers, scientists, and drug development professionals.

This document provides a comprehensive guide to the synthesis of 2-(5-chloro-2-nitrophenoxy)ethan-1-amine via the coupling of 5-chloro-2-nitrophenol and chloroethylamine. This reaction, a variation of the Williamson ether synthesis, is a fundamental transformation for creating aryloxy ethanamine structures, which are prevalent in medicinal chemistry and materials science. This guide delves into the reaction mechanism, explains the rationale behind the selection of reagents and conditions, and provides a detailed, field-proven experimental protocol.

Reaction Principle and Mechanism

The synthesis proceeds via a classic Williamson ether synthesis, a reliable and versatile method for forming ethers.[1] The reaction involves two primary steps:

  • Deprotonation: The acidic proton of the phenolic hydroxyl group on 5-chloro-2-nitrophenol is abstracted by a base. The acidity of this phenol is significantly enhanced by the electron-withdrawing effect of the ortho-nitro group, allowing for the use of moderately strong bases like potassium carbonate. This step generates a nucleophilic phenoxide anion.

  • Nucleophilic Substitution (Sₙ2): The newly formed phenoxide anion attacks the electrophilic carbon of chloroethylamine, displacing the chloride leaving group in a bimolecular nucleophilic substitution (Sₙ2) reaction.[1]

The overall transformation is robust, and the choice of a polar aprotic solvent like N,N-dimethylformamide (DMF) accelerates the reaction by solvating the base's cation while leaving the phenoxide nucleophile relatively free and highly reactive.[2]

G sub1 5-Chloro-2-nitrophenol phenoxide Potassium 5-chloro-2-nitrophenoxide (Nucleophilic Intermediate) sub1->phenoxide Deprotonation (Step 1) sub2 Chloroethylamine (from HCl salt) product 2-(5-chloro-2-nitrophenoxy)ethan-1-amine (Final Product) sub2->product base K₂CO₃ (Base) phenoxide->product Sₙ2 Attack (Step 2) side_product KHCO₃ + KCl

Caption: Reaction mechanism for Williamson ether synthesis.

Critical Reaction Parameters: A Rationale-Driven Approach

The success and efficiency of this synthesis hinge on the careful selection of several key parameters. The choices outlined below are based on established principles of organic synthesis to maximize yield and purity.

  • Base Selection: Potassium carbonate (K₂CO₃) is the recommended base. It is strong enough to deprotonate the acidic nitrophenol but mild enough to prevent side reactions. Its heterogeneous nature in DMF facilitates an easy filtration step during workup. Stronger bases like sodium hydride (NaH) could be used but require strictly anhydrous conditions and greater handling precautions.[3]

  • Solvent Choice: Polar aprotic solvents are essential for Sₙ2 reactions. N,N-Dimethylformamide (DMF) is an excellent choice as it effectively dissolves the phenoxide intermediate and the alkylating agent, promoting a high reaction rate.[2] Acetonitrile is a viable alternative, though heating might be required. Solvents like DMSO should be used with caution at high temperatures in the presence of bases.[4]

  • Alkylating Agent: Chloroethylamine is typically supplied as a hydrochloride salt for stability. Therefore, an additional equivalent of base is required to neutralize the salt and generate the free amine in situ before it can act as an alkylating agent. The reactivity of alkyl halides follows the trend I > Br > Cl, meaning chloro-derivatives may require slightly more elevated temperatures or longer reaction times compared to their bromo- or iodo-counterparts.[5]

  • Temperature Control: The reaction is typically performed at a moderately elevated temperature, such as 60-80 °C, to ensure a reasonable reaction rate.[6] Progress should be monitored by Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent the formation of degradation byproducts from prolonged heating.

Detailed Experimental Protocol

This protocol details a standard laboratory-scale synthesis, workup, and purification for the target compound.

3.1. Materials and Reagents

ReagentFormulaM.W. ( g/mol )Amount (mmol)Equivalents
5-Chloro-2-nitrophenolC₆H₄ClNO₃173.5610.01.0
Chloroethylamine HClC₂H₇Cl₂N115.9912.01.2
Potassium Carbonate (anhydrous)K₂CO₃138.2130.03.0
N,N-Dimethylformamide (DMF)C₃H₇NO73.0950 mL-
Ethyl AcetateC₄H₈O₂88.11As needed-
HexanesC₆H₁₄86.18As needed-
Deionized WaterH₂O18.02As needed-
Brine (sat. NaCl solution)NaCl(aq)-As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-

3.2. Safety Precautions

  • 5-Chloro-2-nitrophenol: Harmful if swallowed or in contact with skin. Causes skin and eye irritation.[7]

  • Chloroethylamine HCl: Toxic and corrosive. Handle with extreme care.

  • DMF: A combustible liquid that is a known reproductive toxin. Harmful if inhaled or absorbed through the skin.[4]

  • Always perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for each reagent before initiating the experiment.

3.3. Reaction Setup and Procedure

  • Setup: To a 250 mL dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-chloro-2-nitrophenol (1.0 eq, 10.0 mmol).

  • Addition of Reagents: Add anhydrous potassium carbonate (3.0 eq, 30.0 mmol) to the flask, followed by chloroethylamine hydrochloride (1.2 eq, 12.0 mmol).

  • Solvent Addition: Add anhydrous DMF (50 mL) to the flask to create a suspension.

  • Reaction: Heat the reaction mixture to 70 °C in an oil bath and stir vigorously.

  • Monitoring: Monitor the reaction progress using TLC (e.g., with a 1:1 hexanes:ethyl acetate eluent). The starting phenol should be consumed, and a new, less polar spot corresponding to the product should appear. The reaction is typically complete within 6-12 hours.

3.4. Workup and Purification

  • Cooling: Once the reaction is complete, cool the mixture to room temperature.

  • Quenching: Pour the reaction mixture into a beaker containing 200 mL of ice-cold deionized water. This will precipitate the crude product and dissolve inorganic salts.

  • Extraction: Transfer the aqueous mixture to a 500 mL separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Washing: Combine the organic layers and wash sequentially with deionized water (2 x 100 mL) and then with brine (1 x 100 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to isolate the pure desired product.[8][9]

3.5. Characterization

Confirm the identity and purity of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow Visualization

The following diagram outlines the complete workflow from initial setup to final product characterization.

G setup 1. Reaction Setup - Add 5-chloro-2-nitrophenol,  K₂CO₃, and Chloroethylamine HCl  to a dry flask. solvent 2. Solvent Addition - Add anhydrous DMF. setup->solvent reaction 3. Reaction - Heat to 70 °C. - Stir for 6-12 hours. - Monitor by TLC. solvent->reaction workup 4. Workup - Cool and quench in ice water. - Extract with Ethyl Acetate. - Wash with water and brine. reaction->workup purification 5. Purification - Dry over MgSO₄. - Concentrate solvent. - Purify via Flash Column  Chromatography. workup->purification characterization 6. Characterization - Obtain NMR and MS data  to confirm structure and purity. purification->characterization

Caption: General experimental workflow for synthesis and purification.

References

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Retrieved from [Link]

  • Chem-Station. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • Organic Syntheses. (2025, February 24). Nickel Photoredox Dual–Catalyzed C– Alkylation of Nitroalkanes. Retrieved from [Link]

  • UKEssays.com. (2017, August 17). Synthesis and Purification of Nitrophenols. Retrieved from [Link]

  • RSC Publishing. (n.d.). Purification of nitrophenols using complex-assisted crystallization. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Chloro-2-nitrophenol. PubChem Compound Summary for CID 11893. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 5-chloro-2-nitrophenol. Retrieved from [Link]

  • ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]

  • Request PDF. (2025, August 10). Purification of nitrophenols using complex-assisted crystallization. Retrieved from [Link]

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Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-(5-Chloro-2-nitrophenoxy)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 2-(5-chloro-2-nitrophenoxy)-ethylamine as a pivotal building block in the synthesis of novel kinase inhibitors. This document outlines the rationale for its use, detailed synthetic protocols, and the critical experimental parameters that ensure high-yield and high-purity outcomes. The protocols described herein are self-validating, with explanations of the causality behind key experimental choices, grounded in established chemical principles and field-proven insights.

Introduction: The Strategic Importance of the 5-Chloro-2-nitrophenoxy Moiety in Kinase Inhibitor Design

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, making them prominent targets for therapeutic intervention in a multitude of diseases, including cancer.[1] The design of potent and selective kinase inhibitors is a cornerstone of modern drug discovery.[2] The this compound scaffold has emerged as a valuable starting material due to the unique pharmacophoric contributions of its constituent parts.

The 5-chloro-2-nitrophenoxy group often serves as a key pharmacophore, contributing to the binding affinity and selectivity of the final inhibitor molecule.[3][4] The chlorine atom can engage in favorable halogen bonding interactions within the ATP-binding pocket of kinases, while the nitro group, a strong electron-withdrawing group, can be strategically reduced to an amine, which then serves as a versatile handle for further chemical modifications and cyclization reactions to build diverse kinase inhibitor scaffolds.[5][6]

This guide will focus on two critical transformations of this compound: N-acylation and the subsequent reduction of the nitro group, which are foundational steps in the synthesis of a wide array of kinase inhibitors.[7][8]

Physicochemical Properties and Safety Precautions

A thorough understanding of the starting material is paramount for safe and effective synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC8H9ClN2O3PubChem
Molecular Weight216.62 g/mol PubChem
AppearanceSolidTCI America[9]
StorageStore in a cool, dark, and well-ventilated place away from oxidizing agents.Fisher Scientific[10]

Safety and Handling:

This compound and related nitroaromatic compounds should be handled with care.[9][10] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.[11] All manipulations should be performed in a well-ventilated fume hood.[12] In case of skin or eye contact, rinse immediately with copious amounts of water and seek medical attention.[9]

Synthetic Protocols

The following protocols provide a step-by-step guide for the key transformations of this compound in the synthesis of kinase inhibitor precursors.

Protocol 1: N-Acylation of this compound

N-acylation of the primary amine is a common initial step to introduce diversity and build upon the core scaffold.[13][14] This protocol details a general procedure using an acyl chloride.

Workflow for N-Acylation:

Caption: General experimental workflow for N-acylation.

Materials:

  • This compound (1.0 eq)

  • Acyl chloride (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound and the base (TEA or DIPEA) in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the acyl chloride dropwise to the stirred solution. The addition of a base is crucial to neutralize the HCl byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[13]

  • Allow the reaction mixture to gradually warm to room temperature and continue stirring for 2-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction by adding water or saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., DCM or ethyl acetate).

  • Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired N-acylated product.

Rationale for Experimental Choices:

  • Anhydrous Conditions: Acyl chlorides are highly reactive towards water. Using anhydrous solvents and an inert atmosphere prevents the hydrolysis of the acylating agent, which would otherwise lead to the formation of the corresponding carboxylic acid and a decrease in yield.

  • Base: A non-nucleophilic organic base like TEA or DIPEA is used to scavenge the HCl generated during the reaction. This prevents the protonation of the starting amine, which would halt the reaction.[13]

  • Temperature Control: The dropwise addition of the acyl chloride at 0 °C helps to control the exothermic nature of the reaction and minimize potential side reactions.

Protocol 2: Selective Reduction of the Aromatic Nitro Group

The reduction of the nitro group to a primary amine is a critical step, as this new amino group is often involved in the formation of the core heterocyclic structure of the kinase inhibitor.[15][16] Achieving selective reduction without affecting other functional groups, such as the chloro substituent, is paramount.[17]

Workflow for Nitro Group Reduction:

Caption: From starting material to the core kinase inhibitor scaffold.

Kinome Profiling and Lead Optimization

Once a library of potential kinase inhibitors is synthesized, it is essential to determine their potency and selectivity across the human kinome. [1][18]Kinome profiling assays, which screen compounds against a large panel of kinases, are crucial for identifying lead candidates with the desired activity profile. [19][20][21]The data obtained from these screens guide the structure-activity relationship (SAR) studies and subsequent lead optimization efforts. [22]

Conclusion

This compound is a strategically important and versatile starting material for the synthesis of a diverse range of kinase inhibitors. The protocols outlined in these application notes provide a robust and reliable foundation for researchers to build upon. By understanding the rationale behind the experimental choices and employing these validated methods, scientists can efficiently generate libraries of novel compounds for screening and accelerate the discovery of next-generation kinase inhibitors.

References

  • RSC Publishing. Bicyclization involving pseudo-intramolecular imination with diamines. Retrieved from [Link]

  • Master Organic Chemistry. (2018-10-08). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

  • Wikipedia. Reduction of nitro compounds. Retrieved from [Link]

  • PubMed. 3-Acyl-2,6-diaminopyridines as cyclin-dependent kinase inhibitors: synthesis and biological evaluation. Retrieved from [Link]

  • ACS Publications. Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Retrieved from [Link]

  • National Center for Biotechnology Information. Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. Retrieved from [Link]

  • Monash University. Characterization of the novel broad-spectrum kinase inhibitor CTx-0294885 as an affinity reagent for mass spectrometry-based kinome profiling. Retrieved from [Link]

  • Organic Chemistry Portal. Nitro Reduction - Common Conditions. Retrieved from [Link]

  • PubMed. Synthesis and biological evaluation of nitroxide labeled pyrimidines as Aurora kinase inhibitors. Retrieved from [Link]

  • ResearchGate. Pharmacophore model for type I protein kinase inhibitors. Retrieved from [Link]

  • PubMed. Profiling the kinome for drug discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. 5-Chloro-2-nitrodiphenylamine. Retrieved from [Link]

  • National Center for Biotechnology Information. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Retrieved from [Link]

  • PubMed. A pharmacophore map of small molecule protein kinase inhibitors. Retrieved from [Link]

  • ResearchGate. Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Retrieved from [Link]

  • PubMed. Design, Synthesis, and Evaluation of the Kinase Inhibition Potential of Pyridylpyrimidinylaminophenyl Derivatives. Retrieved from [Link]

  • PubMed. Pharmacophore modeling studies of type I and type II kinase inhibitors of Tie2. Retrieved from [Link]

  • Semantic Scholar. Pharmacophore Synergism in Diverse Scaffold Clinches in Aurora Kinase B. Retrieved from [Link]

  • PubMed. Synthesis of 6,8-diaminopurines via acid-induced cascade cyclization of 5-aminoimidazole precursors and preliminary anticancer evaluation. Retrieved from [Link]

  • Baishideng Publishing Group. Pharmacophore approaches in protein kinase inhibitors design. Retrieved from [Link]

  • Semantic Scholar. N-acylation of amides through internal nucleophilic catalysis. Retrieved from [Link]

  • ResearchGate. Kinome profiling of the four FDA-approved PARP inhibitors across 392.... Retrieved from [Link]

  • PubMed. Design and synthesis of 5-[(2-chloro-6-fluorophenyl)acetylamino]-3-(4-fluorophenyl)-4-(4-pyrimidinyl)isoxazole (AKP-001), a novel inhibitor of p38 MAP kinase with reduced side effects based on the antedrug concept. Retrieved from [Link]

  • National Center for Biotechnology Information. Progress towards a public chemogenomic set for protein kinases and a call for contributions. Retrieved from [Link]

  • PubMed. Synthesis, structure-activity relationships, and in vivo efficacy of the novel potent and selective anaplastic lymphoma kinase (ALK) inhibitor 5-chloro-N2-(2-isopropoxy-5-methyl-4-(piperidin-4-yl)phenyl).... Retrieved from [Link]

  • Oncolines B.V. (2024-10-19). Kinome Profiling. Retrieved from [Link]

  • RSC Publishing. Electrochemical N-acylation synthesis of amides under aqueous conditions. Retrieved from [Link]

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Functionalization of Primary Amines in Nitrophenoxy Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Nitrophenoxy-based linkers (e.g., o-nitrobenzyl derivatives) are the structural backbone of photocleavable (PC) systems used in PROTACs, Antibody-Drug Conjugates (ADCs), and solid-phase synthesis. The presence of a primary amine (


) on these linkers serves as the critical "handle" for bioconjugation. However, functionalizing this amine is non-trivial due to the strong electron-withdrawing nature of the nitro group, the potential for premature photolysis, and the risk of nucleophilic competition.

This guide provides validated protocols for converting primary amines in nitrophenoxy scaffolds into Amides , Carbamates , and Secondary Amines . It synthesizes kinetic data with practical "in-the-hood" techniques to maximize yield while preserving the integrity of the light-sensitive nitro-core.

Chemical Context & Strategic Analysis

The "Nitro" Challenge

The ortho-nitro group is essential for photocleavability but introduces two complications during synthesis:

  • Electronic Deactivation: If the amine is benzylic or attached via a short alkyl chain to the phenoxy ring, the electron-withdrawing nitro group (

    
    ) and oxygen can lower the nucleophilicity of the amine compared to standard alkyl amines.
    
  • Photolability: The benzylic C-H bonds are susceptible to radical abstraction or rearrangement upon exposure to UV/blue light (

    
    ).
    
Decision Matrix: Selecting the Chemistry

Choose your functionalization route based on the stability required for the final conjugate:

Target LinkageStabilityReagent of ChoiceKey Application
Amide High (Enzymatically stable)HATU / DIPEA or NHS-EstersPROTACs, stable peptide conjugates
Carbamate Moderate (Cleavable by esterases)DSC or 4-Nitrophenyl ChloroformateProdrugs, ADCs (lysine masking)
Urea High (Very stable)Isocyanates or DSC + AminePolymer crosslinking
Secondary Amine High (Reductively stable)Aldehyde + STABModifying solubility/lipophilicity

Visual Workflows (Graphviz)

Strategic Decision Tree

FunctionalizationStrategy Start Primary Amine (Nitrophenoxy Linker) Decide Select Chemistry Start->Decide Goal Desired Conjugate Amide Amide Bond (Irreversible) Decide->Amide Stable Link Carbamate Carbamate (Metabolically Labile) Decide->Carbamate Prodrug/ADC RedAmin Reductive Amination (Alkyl Linkage) Decide->RedAmin Spacer Mod Reagent1 HATU / DIPEA or NHS Ester Amide->Reagent1 Reagent2 DSC (Disuccinimidyl Carbonate) or p-NO2-Ph-OCOCl Carbamate->Reagent2 Reagent3 Aldehyde + STAB (Borohydride) RedAmin->Reagent3 Reagent1->Goal Reagent2->Goal Reagent3->Goal

Caption: Decision matrix for selecting reagents based on the desired stability of the final conjugate.

Detailed Protocols

Protocol A: Amide Coupling (The Gold Standard)

Objective: Covalent attachment of a Carboxylic Acid payload (Drug-COOH) to the Nitrophenoxy-Amine linker. Mechanism: Activation of carboxylate via Uronium salt (HATU) followed by nucleophilic attack of the linker amine.

Materials
  • Amine Component: Nitrophenoxy linker (1.0 equiv)

  • Acid Component: Payload-COOH (1.1 equiv)

  • Coupling Agent: HATU (1.1 equiv) [Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium]

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMSO (Dryness is critical; water hydrolyzes the active ester).

Step-by-Step Methodology
  • Preparation (Darkness): Wrap the reaction vessel in aluminum foil. Nitrophenoxy linkers are sensitive to ambient light.

  • Activation:

    • Dissolve the Payload-COOH in anhydrous DMF (0.1 M concentration).

    • Add DIPEA (3.0 equiv).

    • Add HATU (1.1 equiv).

    • Critical: Stir for 5–10 minutes to form the activated O-At ester. Do not wait longer than 20 mins, or the active ester may racemize or hydrolyze.

  • Coupling:

    • Add the Nitrophenoxy-Amine (1.0 equiv) directly to the activated mixture.

    • Flush with Nitrogen/Argon and cap.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours.

    • Monitoring: Use LC-MS. TLC is difficult due to the high boiling point of DMF.

    • Note: If the amine is an aniline (attached directly to the ring), heat to 40°C and extend time to 12 hours.

  • Workup:

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash 3x with 5% LiCl solution (removes DMF), 1x with Sat. NaHCO3, 1x with Brine.

    • Dry over Na2SO4 and concentrate.

Why this works: HATU is chosen over EDC/NHS here because nitrophenoxy amines can be sterically hindered or electronically deactivated. HATU provides the highest reactivity for difficult couplings [1].

Protocol B: Carbamate Formation (For ADCs)

Objective: Create a hydrolyzable linkage, often used to attach cytotoxic payloads that must be released inside the cell. Reagent: Disuccinimidyl Carbonate (DSC) is preferred over phosgene/chloroformates for safety and selectivity.

Materials
  • Amine Component: Nitrophenoxy linker (1.0 equiv)

  • Alcohol Payload: Drug-OH (1.0 equiv)

  • Reagent: DSC (1.2 equiv)

  • Catalyst: DMAP (Dimethylaminopyridine) (1.5 equiv) for activation; TEA (Triethylamine) for the amine step.

Step-by-Step Methodology
  • Activation of Payload (Mixed Carbonate Synthesis):

    • Dissolve Drug-OH and DSC in dry DCM or Acetonitrile.

    • Add DMAP (1.5 equiv). Stir at RT for 2 hours.

    • Result: Formation of Drug-O-CO-NHS (succinimidyl carbonate).

  • Coupling to Linker:

    • Do not isolate the intermediate if unstable. Add the Nitrophenoxy-Amine (1.0 equiv) directly to the mixture.

    • Add TEA (2.0 equiv) to ensure the amine is deprotonated.

  • Reaction: Stir for 4–16 hours in the dark.

  • Quenching: Add 10% citric acid solution (removes DMAP and quenches unreacted NHS-carbonate).

Protocol C: Reductive Amination (Secondary Amines)

Objective: Alkylation of the amine to modulate pKa or solubility without forming a rigid amide bond. Risk: Standard hydrogenation (


) will reduce the nitro group  to an aniline, destroying the linker's photocleavability. You must use hydride reagents.
Methodology
  • Imine Formation:

    • Combine Nitrophenoxy-Amine and Aldehyde-Payload in MeOH/DCM (1:1).

    • Add dehydrating agent (MgSO4) or molecular sieves (4Å). Stir 2 hours.

  • Reduction:

    • Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv).

    • Why STAB? It is mild and chemoselective.[1] It will reduce the imine but will not reduce the nitro group [2].

    • Avoid: Sodium Cyanoborohydride (toxic) or Lithium Aluminum Hydride (too strong, attacks nitro).

  • Workup: Quench with Sat. NaHCO3. Extract with DCM.

Troubleshooting & Optimization (E-E-A-T)

Common Failure Modes
ObservationRoot CauseCorrective Action
Low Yield (Amide) Amine is protonated (Salt form)Ensure DIPEA is >3 equiv. If amine was isolated as HCl salt, pre-neutralize.
Nitro Reduction Wrong Reducing AgentNever use

, Zn/HCl, or

. Use STAB for alkylation.
Unknown Peak in LCMS PhotolysisPerform all steps in amber glassware or wrap in foil. Avoid direct sunlight.
Dimerization Isocyanate formationIn carbamate synthesis, excess DSC can cause the amine to form an isocyanate, which reacts with another amine. Add amine slowly to the activated carbonate.
Diagram: Amide Coupling Workflow

AmideCoupling Start Start: Payload-COOH Activate Add HATU + DIPEA (DMF, 10 min) Start->Activate ActiveEster Activated Ester (O-At Intermediate) Activate->ActiveEster AddAmine Add Nitrophenoxy-NH2 (Protect from Light!) ActiveEster->AddAmine React Stir RT, 2-4h AddAmine->React Workup LiCl Wash (Remove DMF) NaHCO3 Wash React->Workup

Caption: Step-by-step workflow for HATU-mediated amide coupling, emphasizing light protection.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Leriche, G., Chisholm, L., & Wagner, A. (2012). Cleavable linkers in chemical biology. Bioorganic & Medicinal Chemistry, 20(2), 571-582. Link

  • LifeTein. (n.d.). Photocleavable Linker Protocols and Applications. LifeTein Technical Support. Link

Sources

Application Notes & Protocols: Scalable Synthesis of 2-(5-Chloro-2-nitrophenoxy)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction and Significance

2-(5-Chloro-2-nitrophenoxy)-ethylamine is a critical chemical intermediate, primarily recognized for its role in the synthesis of advanced pharmaceutical compounds. Its most notable application is as a key building block in the manufacturing of Cariprazine, an atypical antipsychotic agent used for the treatment of schizophrenia and bipolar disorder.[1] The structural integrity and purity of this intermediate are paramount, as they directly influence the yield and quality of the final active pharmaceutical ingredient (API).

The synthesis of this molecule predominantly relies on the formation of an ether linkage between a substituted phenol and an ethylamine moiety. This guide provides an in-depth analysis of scalable and efficient synthetic methodologies, focusing on the underlying chemical principles, process optimization, and detailed, field-proven protocols.

Core Synthetic Strategy: The Williamson Ether Synthesis

The foundational reaction for constructing this compound is the Williamson ether synthesis . This robust and versatile method involves the reaction of a phenoxide ion with a primary alkyl halide via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3]

The key transformation involves:

  • Nucleophile: The phenoxide generated from 5-chloro-2-nitrophenol.

  • Electrophile: An ethylamine derivative with a suitable leaving group, such as 2-bromoethylamine or 2-chloroethylamine.

A critical consideration for scalability and yield is the management of the amine functionality on the electrophile. The primary amine is itself a nucleophile and can lead to side reactions, such as self-polymerization or reaction with the alkyl halide. To circumvent this, the amine is typically used as its hydrohalide salt (e.g., 2-bromoethylamine hydrobromide), which protonates the amine, rendering it non-nucleophilic and ensuring the reaction proceeds at the intended site.[4]

Scalable Synthetic Methodologies

Two primary scalable methods are presented, each with distinct advantages depending on the production environment, scale, and cost considerations.

Methodology A: Classical SN2 Reaction in a Polar Aprotic Solvent

This is the most direct and widely documented approach, valued for its reliability and high conversion rates. The reaction proceeds by deprotonating the phenol with a moderate base in a polar aprotic solvent, followed by the addition of the alkylating agent.

  • Rationale of Component Selection:

    • Phenol: 5-Chloro-2-nitrophenol is the starting aromatic core.

    • Alkylating Agent: 2-Bromoethylamine hydrobromide is an excellent choice. The bromide is a better leaving group than chloride, and the hydrobromide salt effectively protects the amine group.

    • Base: Anhydrous potassium carbonate (K₂CO₃) is a cost-effective and moderately strong base, sufficient to deprotonate the acidic phenol without causing unwanted side reactions.[5][6] Its solid nature simplifies handling and removal.

    • Solvent: N,N-Dimethylformamide (DMF) or Acetonitrile are ideal polar aprotic solvents. They effectively solvate the potassium cation while leaving the phenoxide anion highly reactive, thereby accelerating the SN2 reaction.[3]

The overall workflow for this method is depicted below.

cluster_0 Step 1: Ether Formation (SN2 Reaction) cluster_1 Step 2: Work-up & Isolation A 5-Chloro-2-nitrophenol F Intermediate Salt: This compound HBr A->F B 2-Bromoethylamine Hydrobromide B->F C Potassium Carbonate (Base) C->F Reagent D DMF (Solvent) D->F Solvent E Heat (e.g., 80-90°C) E->F Condition G Aqueous Work-up (Water, Organic Solvent) F->G I Final Product: This compound G->I H Base (e.g., NaOH) for neutralization H->G Reagent

Caption: Workflow for the Classical Two-Step Synthesis.

Methodology B: Phase-Transfer Catalysis (PTC)

For industrial-scale synthesis, Phase-Transfer Catalysis (PTC) offers significant economic and environmental advantages.[7] This method avoids the need for expensive, anhydrous polar aprotic solvents by facilitating the reaction between reactants in a heterogeneous biphasic system (e.g., solid-liquid or liquid-liquid).[8][9]

  • Rationale of Component Selection:

    • System: A solid-liquid or liquid-liquid system is established. For instance, an organic solvent like toluene can be used with an aqueous solution of the base.

    • Base: A strong, inexpensive base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is used in an aqueous phase.[10]

    • Phase-Transfer Catalyst: A quaternary ammonium salt, such as Tetrabutylammonium Bromide (TBAB), is crucial. The lipophilic cation (Q⁺) of the catalyst pairs with the phenoxide anion (ArO⁻) generated in the aqueous phase, forming an ion pair [Q⁺ArO⁻] that is soluble in the organic phase. This "transfers" the nucleophile into the organic phase where it can react with the alkyl halide.[9]

    • Advantages: This approach eliminates the need for DMF, reduces solvent waste, simplifies product work-up, and often allows for lower reaction temperatures and faster reaction times.[7]

The catalytic cycle for this process is illustrated below.

Phenol ArOH + NaOH Phenoxide ArO⁻ Na⁺ Phenol->Phenoxide Deprotonation Catalyst_aq Q⁺X⁻ Phenoxide->Catalyst_aq Ion Exchange Catalyst_org Q⁺ArO⁻ Catalyst_aq->Catalyst_org AlkylHalide R-X Product ArOR AlkylHalide->Product Product->Catalyst_org Byproduct Q⁺X⁻ returns to aqueous phase Catalyst_org->AlkylHalide caption Mechanism of Phase-Transfer Catalysis (PTC).

Caption: Mechanism of Phase-Transfer Catalysis (PTC).

Comparative Data of Synthesis Protocols

ParameterMethodology A: Classical SN2Methodology B: Phase-Transfer Catalysis (PTC)
Key Reagents 5-Chloro-2-nitrophenol, 2-Bromoethylamine HBr5-Chloro-2-nitrophenol, 2-Chloroethylamine HCl
Base K₂CO₃ (solid, anhydrous)NaOH or KOH (aqueous solution)
Solvent System Polar aprotic (e.g., DMF, Acetonitrile)Biphasic (e.g., Toluene/Water)
Catalyst None requiredQuaternary ammonium salt (e.g., TBAB)
Typical Yield 85-95%90-98%
Pros Highly reliable, well-documented, straightforwardLower cost, reduced solvent waste, easier work-up, ideal for large scale
Cons Requires expensive, anhydrous solvents; solvent recovery can be difficultRequires a catalyst; optimization of catalyst load and agitation is necessary

Detailed Experimental Protocol (Methodology A)

This protocol details the classical synthesis approach, which is robust and highly reproducible in a standard laboratory or pilot plant setting.

Materials and Reagents:

  • 5-Chloro-2-nitrophenol (1.0 eq)

  • 2-Bromoethylamine hydrobromide (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.5 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Saturated Sodium Chloride solution (Brine)

  • 1 M Sodium Hydroxide (NaOH) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

Step 1: Williamson Ether Synthesis

  • To a dry round-bottom flask under a nitrogen atmosphere, add 5-chloro-2-nitrophenol (1.0 eq) and anhydrous DMF (approx. 5-10 mL per gram of phenol).

  • Begin stirring the solution and add finely powdered anhydrous potassium carbonate (2.5 eq).

  • Add 2-bromoethylamine hydrobromide (1.1 eq) to the suspension.

  • Fit the flask with a reflux condenser and heat the reaction mixture to 80-90 °C.

  • Maintain this temperature and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

Step 2: Work-up and Product Isolation

  • Pour the cooled reaction mixture into a separatory funnel containing deionized water (approx. 3-4 times the volume of DMF used).

  • Extract the aqueous phase with ethyl acetate (3 x volume of DMF).

  • Combine the organic extracts and wash sequentially with 1 M NaOH solution (2x) to remove any unreacted phenol, followed by deionized water (1x), and finally with saturated brine (1x).

  • Dry the resulting organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) or by column chromatography if high purity is required.

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

  • DMF is a skin and respiratory irritant; handle with care.

  • 2-Bromoethylamine hydrobromide is corrosive and toxic; avoid inhalation and skin contact.

References

  • Rajendran, V., & Abimannan, P. (2016). Phase-transfer catalysis for synthesis of ethyl 2-(4-nitrophenoxy)acetate under sonication- kinetic aspects. Iranian Journal of Chemical Engineering, 13(2), 80-87.

  • Williamson Ether Synthesis Lab Procedure. (n.d.). University of Colorado Boulder.

  • Williamson Ether Synthesis Experiment. (n.d.). University of Missouri–St. Louis.

  • Zhejiang Huahai Pharmaceutical Co., Ltd. (2021). Synthesis method for cariprazine. U.S. Patent Application US20210300883A1.

  • Javaherian, M., et al. (2017). A Tandem, Scalable and Efficient Williamson Ether Synthesis of Alkyl Aryl Ethers under Microwave Irradiation and Solvent Free Conditions. Organic Chemistry Research, 3(1), 73-85.

  • Zhejiang Huahai Pharmaceutical Co., Ltd. (2018). Synthesis method for cariprazine. Justia Patents.

  • Chemistry Steps. (n.d.). Williamson Ether Synthesis.

  • NPTEL. (n.d.). Name Reactions in Organic Synthesis: Williamson Ether Synthesis.

  • MSN Laboratories Private Limited. (2019). A process for the preparation of cariprazine hydrochloride. WIPO Patent Application WO2019106490A1.

  • Amrutkar, R. D., et al. (2018). Phase Transfer Catalysis: A Green Methodology for New Drug Discovery Research: A Review. Indo American Journal of Pharmaceutical Research, 8(05).

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates.

  • Dalal Institute. (n.d.). Phase Transfer Catalysis.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 2-(5-Chloro-2-nitrophenoxy)-ethylamine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chemoselectivity Trap

The synthesis of 2-(5-Chloro-2-nitrophenoxy)-ethylamine presents a classic chemoselectivity challenge. The target molecule contains an ether linkage (phenoxy) and a primary amine.

The most common cause of low yield in this synthesis is unintended N-arylation . If you attempt a direct nucleophilic aromatic substitution (


) using unprotected ethanolamine and a halo-nitrobenzene precursor, the amine nitrogen is significantly more nucleophilic than the hydroxyl oxygen. This results in the formation of the aniline derivative (2-((5-chloro-2-nitrophenyl)amino)ethanol) rather than the desired ether.

To maximize yield, you must decouple the nucleophilic attacks. This guide prioritizes the Williamson Ether Synthesis route using N-protected precursors, which guarantees O-regioselectivity and simplifies purification.

Route Selection & Thermodynamics

The "Why" Behind Low Yields

The table below compares the two primary synthetic strategies. Understanding these failure modes is critical for troubleshooting.

ParameterRoute A: Direct

(Unprotected)
Route B: Williamson Ether (Protected) (Recommended)
Reagents 4-Chloro-2-fluoro-1-nitrobenzene + Ethanolamine5-Chloro-2-nitrophenol + N-Boc-2-bromoethylamine
Primary Nucleophile Nitrogen (

)
Oxygen (

)
Major Product Wrong Isomer (N-arylated aniline)Target Isomer (O-arylated ether)
Thermodynamics Kinetic control favors N-attack.Deprotonated Phenol (

) is the only nucleophile.
Yield Potential < 20% (requires difficult separation)> 85% (high specificity)
Purification Difficult chromatography (polar byproducts)Simple acid/base extraction or crystallization
Pathway Visualization

The following diagram illustrates the bifurcation in chemoselectivity that destroys yield in Route A.

ReactionPathways Start Precursors (Halo-nitrobenzene + Ethanolamine) PathA Path A: Unprotected (Direct Mixing) Start->PathA No Protection PathB Path B: Protected (Williamson Ether) Start->PathB N-Boc Protection InterN N-Attack (Kinetic Favorite) PathA->InterN NH2 > OH nucleophilicity InterO O-Attack (Target) PathB->InterO Phenoxide formation ProdWrong Impurity: Aniline Derivative (Low Value) InterN->ProdWrong ProdRight Target: Phenoxy Ethylamine (High Yield) InterO->ProdRight

Figure 1: Chemoselectivity bifurcation. Path A leads to the thermodynamic dead-end of N-arylation. Path B forces the desired O-arylation.

Optimized Protocol: The Williamson Ether Route

This protocol uses 5-Chloro-2-nitrophenol and N-Boc-2-bromoethylamine . This method eliminates N-arylation competition and allows for "clean" chemistry.

Reagents & Stoichiometry[1]
  • Substrate: 5-Chloro-2-nitrophenol (1.0 equiv)

  • Linker: N-Boc-2-bromoethylamine (1.2 equiv)

  • Base: Potassium Carbonate (

    
    ) (2.0 equiv) or Cesium Carbonate (
    
    
    
    ) (1.5 equiv)
  • Catalyst: Potassium Iodide (KI) (0.1 equiv) - Critical for rate acceleration

  • Solvent: DMF or Acetonitrile (Anhydrous)

Step-by-Step Methodology
Phase 1: O-Alkylation
  • Dissolution: Dissolve 5-Chloro-2-nitrophenol in anhydrous DMF (0.2 M concentration).

  • Activation: Add

    
     (powdered, dry). Stir at Room Temperature (RT) for 15 minutes. The solution should turn bright yellow/orange, indicating phenoxide formation.
    
  • Addition: Add N-Boc-2-bromoethylamine and the catalytic amount of KI.

    • Why KI? It converts the alkyl bromide to a more reactive alkyl iodide in situ (Finkelstein reaction), significantly speeding up the

      
       displacement.
      
  • Reaction: Heat to 60°C for 4–6 hours. Monitor by TLC or LCMS.

    • Checkpoint: Look for the disappearance of the phenol peak.

  • Workup:

    • Dilute with water and extract with Ethyl Acetate (EtOAc).

    • Wash organic layer with 1M NaOH (to remove unreacted phenol) and Brine.

    • Dry over

      
       and concentrate.
      
    • Result: Intermediate N-Boc-2-(5-chloro-2-nitrophenoxy)ethylamine .

Phase 2: Deprotection (The Yield Killer)

Many users lose yield here due to improper pH control during isolation.

  • Acidolysis: Dissolve the Boc-intermediate in Dioxane (or DCM). Add 4M HCl in Dioxane (5 equiv). Stir at RT for 2 hours.

    • Observation: A white precipitate (the amine hydrochloride salt) often forms.

  • Isolation (Critical Step):

    • Option A (Salt Isolation): Filter the precipitate. Wash with ether. This gives the HCl salt of the target. This is the most stable form.

    • Option B (Free Base Isolation):

      • Evaporate solvent.[1][2][3]

      • Resuspend residue in water.[1]

      • Basify: Add 2M NaOH until pH > 12.

      • Extract: Extract with DCM (3x). Note: The free amine is moderately water-soluble. Multiple extractions are necessary.

      • Dry and concentrate.[3]

Troubleshooting Guide (FAQs)

Q1: I am seeing a major impurity at M+16 mass units or a different retention time. What is it?

Diagnosis: This is likely the N-alkylated isomer (aniline derivative) or a Smiles Rearrangement product. Cause: You likely used unprotected ethanolamine or conditions that were too basic/hot, causing the O-arylated product to rearrange to the thermodynamically stable N-arylated aniline (Smiles Rearrangement). Fix: Switch to the N-Boc protected route described above. If you are already using the Boc route, ensure you are not using extremely strong bases (like NaH) at high temperatures (


), which can trigger rearrangement.
Q2: My reaction conversion is stuck at 60%.

Diagnosis: Poor nucleophilicity or "stalling" kinetics. Fix:

  • Add KI: The addition of 10 mol% Potassium Iodide is often the "magic bullet" for alkylating phenols with alkyl bromides.

  • Switch Base: Change

    
     to 
    
    
    
    (Cesium Carbonate). The "Cesium Effect" improves solubility of the phenoxide in organic solvents.
  • Concentration: Ensure your reaction is not too dilute. Run at 0.5 M to 1.0 M.

Q3: I lost all my product during the aqueous workup after deprotection.

Diagnosis: Incorrect pH management. Explanation: After removing the Boc group with acid, your product is an ammonium salt (


). This salt is highly water-soluble and will not extract  into DCM or EtOAc.
Fix:  You must basify the aqueous layer to pH 12+  using NaOH before extraction. This converts the salt back to the neutral free amine (

), which will partition into the organic layer.
Q4: Can I use 4-chloro-2-fluoro-1-nitrobenzene instead of the phenol?

Answer: Yes, but you must use N-Boc-ethanolamine and NaH (Sodium Hydride).

  • Protocol: Dissolve N-Boc-ethanolamine in THF. Add NaH (1.1 equiv) at

    
     to form the alkoxide. Then add the fluorobenzene.
    
  • Risk: This is more moisture-sensitive and hazardous than the Williamson ether route. The Williamson route (Phenol + Alkyl Bromide) is generally more robust for scale-up.

Visual Workflow Summary

Workflow Start Start: 5-Chloro-2-nitrophenol Reagents Add: N-Boc-bromoethylamine K2CO3 + KI (cat.) Solvent: DMF Start->Reagents Heat Reaction: 60°C, 4-6 Hours Reagents->Heat Check Check TLC/LCMS: Phenol Consumed? Heat->Check Check->Heat No Workup Workup: Extract EtOAc Wash 1M NaOH Check->Workup Yes Deprotect Deprotection: 4M HCl in Dioxane Workup->Deprotect Isolate Isolation: Basify to pH > 12 Extract DCM Deprotect->Isolate Final Final Product: 2-(5-Chloro-2-nitrophenoxy)ethylamine Isolate->Final

Figure 2: Optimized Step-by-Step Workflow for High Yield Synthesis.

References

  • Royal Society of Chemistry. Synthesis of 2-(p-nitrophenoxy)ethylamine and its N-alkyl derivatives. (Contextual basis for nitrophenoxy amine synthesis). [Link]

  • National Institutes of Health (PubChem). 5-Chloro-2-nitrophenol Compound Summary. (Precursor properties and safety). [Link]

  • Organic Chemistry Portal. Williamson Ether Synthesis. (General mechanism and optimization of ether synthesis). [Link]

Sources

Purification of 2-(5-Chloro-2-nitrophenoxy)-ethylamine by recrystallization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the Technical Support Center. You are likely working with 2-(5-Chloro-2-nitrophenoxy)-ethylamine , a functionalized intermediate often synthesized via SNAr displacement of 2,4-dichloronitrobenzene with ethanolamine.

This molecule presents a classic "Push-Pull" purification challenge:

  • The Lipophilic Domain: The chloro-nitrobenzene ring drives solubility in non-polar organics.

  • The Hydrophilic Domain: The primary amine tail creates hydrogen bonding potential and basicity.

Because of this dual nature, this compound is prone to "oiling out" rather than crystallizing. The guide below prioritizes Salt Formation (Method A) as the most robust purification strategy for high-purity applications (e.g., pharmaceutical intermediates), while Method B addresses the free base.

Module 1: Solvent Selection & Solubility Profile

The choice of solvent depends on whether you are isolating the Free Base or the Hydrochloride Salt .

Table 1: Solvent Systems for Recrystallization
Target FormSolvent SystemRatio (v/v)MechanismProsCons
HCl Salt (Recommended)Ethanol / Et₂O 1:3 to 1:5Anti-solventHigh purity; removes non-basic impurities efficiently.Requires handling of ether (peroxides/flammability).
HCl Salt Isopropanol (IPA) 100%CoolingSlower crystallization yields well-defined needles.Yield may be lower if not cooled to -20°C.
Free Base EtOAc / Hexane 1:2 to 1:4Anti-solventStandard polarity gradient.High risk of "oiling out" if added too quickly.
Free Base Toluene 100%CoolingExploits π-stacking of the nitro-aryl ring.High boiling point requires significant energy to remove.

Module 2: Detailed Experimental Protocols

Method A: Purification via Hydrochloride Salt Formation (Gold Standard)

Use this method if your crude material is a dark oil or contains significant unreacted starting material (e.g., 2,4-dichloronitrobenzene).

The Logic: The impurities (starting nitrobenzenes) are non-basic. By converting your product to a salt, it becomes insoluble in non-polar solvents, while the impurities remain in solution.

  • Dissolution: Dissolve 10 g of crude oil in 20 mL of dry Ethanol or Ethyl Acetate .

  • Acidification: Cool to 0–5°C in an ice bath. Slowly add 1.1 equivalents of HCl (using 4M HCl in Dioxane or concentrated aqueous HCl).

    • Observation: The solution will warm slightly (exothermic).

  • Precipitation:

    • If using Ethanol: Slowly add Diethyl Ether (or MTBE) with vigorous stirring until persistent turbidity is observed.

    • If using Ethyl Acetate: The salt often precipitates spontaneously.

  • Digestion: Stir the suspension for 30 minutes at 0°C to ensure the amorphous solid converts to crystalline form.

  • Filtration: Filter the yellow/off-white solid under vacuum.

  • Wash: Wash the cake with cold Ether/EtOAc (1:1).

  • Free Base Recovery (Optional): If the free base is required, dissolve the pure salt in water, basify with 1M NaOH to pH 10, and extract into DCM.

Method B: Recrystallization of the Free Base

Use this method only if the crude material is already a solid.

  • Solvent Choice: Use Ethyl Acetate (EtOAc) and Hexane .

  • Dissolution: Place the crude solid in a flask. Add the minimum amount of boiling EtOAc required to dissolve it.

  • Clarification: If the solution is dark, add activated carbon (5% w/w), boil for 5 mins, and filter hot through Celite.

  • Crystallization:

    • Remove from heat.[1][2]

    • Add warm Hexane dropwise until the solution turns slightly cloudy.

    • Add one drop of EtOAc to clear the cloudiness.

  • Cooling: Wrap the flask in a towel (insulation) to allow slow cooling to room temperature. Then move to a fridge (4°C).

    • Critical Step: Do not disturb the flask. Agitation promotes oiling.

Module 3: Troubleshooting & FAQs

Q1: My product "oiled out" (formed a liquid layer at the bottom) instead of crystallizing. What now?

Cause: The temperature dropped too fast, or the solvent mixture is too non-polar. Fix:

  • Re-heat the mixture until the oil dissolves (add a small amount of the polar solvent, e.g., Ethanol or EtOAc, if necessary).

  • Seed it: Add a tiny crystal of pure product (if available) or scratch the glass wall with a glass rod at the air-liquid interface.

  • Slow Down: Allow the flask to cool to room temperature over 2 hours before putting it on ice.

Q2: The crystals are highly colored (dark orange/brown).

Cause: Nitro compounds are naturally yellow, but dark brown indicates oxidation or azo-impurities. Fix: Perform a Charcoal Wash . Dissolve the compound in boiling solvent, add Activated Carbon, stir for 10 minutes, and filter hot. Note: Do not use charcoal if purifying the HCl salt in water, as recovery can be difficult.

Q3: My yield is very low (<40%).

Cause: The compound is too soluble in the mother liquor. Fix:

  • Concentrate the mother liquor (filtrate) to half volume and repeat the cooling process to get a "second crop."

  • Check the pH. If purifying the free base, ensure no residual acid is present which would solubilize the amine in aqueous washes.

Module 4: Process Logic & Decision Tree

The following diagram illustrates the decision-making process for purifying this specific intermediate.

PurificationWorkflow Start Crude this compound StateCheck Physical State? Start->StateCheck Oil Dark Oil / Sticky Gum StateCheck->Oil High Impurity Solid Solid / Powder StateCheck->Solid Moderate Purity MethodA Method A: HCl Salt Formation (Recommended for Purity) Oil->MethodA MethodB Method B: Free Base Recrystallization Solid->MethodB SolventA Solvent: EtOH + HCl -> Ether ppt MethodA->SolventA SolventB Solvent: EtOAc + Hexane MethodB->SolventB Final Pure Crystalline Product SolventA->Final Trouble Issue: Oiling Out? SolventB->Trouble Remedy Reheat -> Add Polar Solvent -> Seed Trouble->Remedy Yes Trouble->Final No Remedy->Final

Caption: Decision matrix for selecting the optimal purification route based on the physical state of the crude intermediate.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Knipe, A. C., et al. (1977). "Synthesis of 2-(p-nitrophenoxy)ethylamine and its N-alkyl derivatives." Journal of the Chemical Society, Perkin Transactions 1. (Provides analogous synthesis and property data for nitrophenoxy ethylamines).

  • MIT OpenCourseWare. "Recrystallization Guide." Department of Chemistry. (Authoritative guide on two-solvent recrystallization and troubleshooting oiling out).

  • PubChem. "5-Chloro-2-nitrodiphenylamine Compound Summary." National Library of Medicine. (Used for correlating melting point and solubility data of structurally similar chloro-nitro-amine derivatives).

Sources

Removing unreacted 5-chloro-2-nitrophenol from reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the removal of 5-chloro-2-nitrophenol (5-C-2-NP) from reaction mixtures. It is designed for researchers requiring high-purity isolation of pharmaceutical intermediates or final compounds.[1][2]

Status: Operational | Topic ID: 5C2NP-PUR-01 Applicability: Organic Synthesis, Medicinal Chemistry, Process Development[1][2]

The Enemy: Chemical Profile & Behavior

Before attempting removal, you must understand why 5-C-2-NP is a persistent impurity.[1][2] It acts as a "crypto-phenol" due to a specific structural feature.

PropertyValueImplication for Purification
pKa ~6.08 (Predicted) [1, 2]Significantly more acidic than phenol (pKa 10) and o-nitrophenol (pKa 7.2).[1][2] It can be deprotonated by weak bases (NaHCO₃), but kinetics may be slow.[1]
H-Bonding Intramolecular The nitro oxygen and hydroxyl hydrogen form a strong internal hydrogen bond (6-membered ring).[1][2][3] This reduces water solubility and masks the polarity, making it behave like a non-polar lipophile on silica.[1]
Volatility Steam Volatile Unlike p-nitrophenols, this ortho-isomer can co-distill with solvents during rotary evaporation.[1][2]
Color Intense YellowActs as a built-in indicator.[1][2] If your organic layer is yellow, the impurity is likely still present.[1]

Decision Matrix: Select Your Workflow

Do not blindly choose a method. Use this logic flow to prevent product loss.

decision_tree Start Start: Reaction Mixture contains 5-C-2-NP CheckProduct Is your PRODUCT Acidic or Phenolic? Start->CheckProduct IsAcidic Yes (e.g., Carboxylic Acid) CheckProduct->IsAcidic Yes IsNeutral No (Neutral/Basic) CheckProduct->IsNeutral No Steam Method B: Steam Distillation (Exploit Volatility) IsAcidic->Steam Extraction Method A: Alkaline Wash (Target pH > 9) IsNeutral->Extraction SuccessEx Check Organic Layer: Colorless? Extraction->SuccessEx DoneEx Proceed to Drying/Conc. SuccessEx->DoneEx Yes FailEx Method C: Chromatography (Acidic Mobile Phase) SuccessEx->FailEx No (Still Yellow) Chrom Method C: Chromatography (Careful Gradient) Steam->Chrom Trace remains

Figure 1: Strategic decision tree for selecting the appropriate purification method based on product stability and acidity.

Method A: The Alkaline Wash (Primary Protocol)

Best for: Neutral or basic products (Amides, Esters, Amines).[1] Mechanism: Converts the lipophilic phenol into a water-soluble phenolate salt.[1][2]

The Protocol[1][4]
  • Dilution: Dissolve the crude mixture in a non-miscible organic solvent.

    • Recommended: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]

    • Avoid: Diethyl ether (emulsion risk with nitrophenols).[1]

  • The "Break-Through" Wash:

    • Step 1: Wash with 10% Na₂CO₃ (Sodium Carbonate) .[1]

    • Why? While Bicarbonate (pH 8.[1]5) is theoretically strong enough for a pKa of 6.08, the intramolecular H-bond stabilizes the proton.[1] Carbonate (pH ~11) drives the equilibrium instantly to the phenolate [3].[1]

    • Observation: The aqueous layer should turn bright yellow/orange immediately (formation of the nitrophenolate anion).[1]

  • The Polish Wash:

    • Repeat the carbonate wash until the aqueous layer is colorless.[1]

    • Perform one final wash with Brine (Sat. NaCl) to break any micro-emulsions.[1]

  • Validation:

    • Spot the organic layer on a TLC plate.[1][4][5] The yellow spot (Rf ~0.4-0.6 in Hex/EtOAc) should be absent.[1]

Troubleshooting Table:

Issue Cause Solution
Emulsion Forms Nitrophenols act as surfactants at high pH.[1][2] Add solid NaCl to the separatory funnel or filter the biphasic mixture through a pad of Celite.[1]

| Product Loss | Product is slightly acidic or hydrolyzes at pH 11.[1] | Switch to 0.5 M cold NaOH (faster contact time) or revert to Method C (Chromatography). |

Method B: Steam Distillation (The "Ortho" Trick)

Best for: Acidic products where alkaline wash is impossible, or large-scale crude cleanup.[1] Mechanism: o-Nitrophenols have high vapor pressure due to the lack of intermolecular H-bonding [4].[1][2]

The Protocol[1][4]
  • Suspend the crude mixture in water.

  • Heat to boiling and pass steam through the flask (or simply distill water from the flask if on a rotavap).

  • Observation: The 5-C-2-NP will co-distill with the water, appearing as yellow crystals or oil in the condenser/receiving flask.[1][2]

  • Continue until the distillate runs clear.

  • Extract your desired product from the residue (pot), not the distillate.[1]

Method C: Chromatography (The Scalpel)

Best for: Complex mixtures or when Method A/B fails.[1] Challenge: 5-C-2-NP streaks (tails) on silica due to its acidity.

Optimization Guide
  • Stationary Phase: Standard Silica Gel (SiO₂).

  • Mobile Phase Modifier: You must acidify the mobile phase.[1]

    • Add 0.5% to 1% Acetic Acid to your Hexane/EtOAc mixture.

    • Effect: This keeps the 5-C-2-NP fully protonated, sharpening the peak and preventing it from "smearing" into your product fractions.[1][2]

  • Elution Order:

    • In non-polar solvents (Hexane/DCM), 5-C-2-NP moves fast (high Rf) due to the internal H-bond hiding its polarity.[1][2]

    • It often elutes before more polar products (like alcohols or amides).

Frequently Asked Questions (FAQ)

Q: I rotavapped my reaction and the bump trap turned yellow. Did I lose product? A: Likely not. This is the steam volatility of 5-C-2-NP in action. It co-distills with solvents.[1] This actually helps you; the impurity is leaving your product.[1] Wash the bump trap separately to confirm, but your product usually remains in the flask.[1]

Q: The aqueous layer is yellow, but my organic layer is also still yellow. Is the extraction working? A: Nitrophenols are intensely colored.[1] Even <1% remaining in the organic layer can cause visible yellowing. Do not rely solely on eye-test for the organic layer; use TLC or LC-MS to confirm the quantity remaining.[1][2] If the aqueous layer is colorless, you have stopped extracting it.[1]

Q: Can I use a scavenger resin? A: Yes. Strong Anion Exchange (SAX) resins (e.g., Amberlyst A-26) are highly effective.[1]

  • Protocol: Dissolve crude in DCM, add 3-5 equivalents of resin, stir for 30 mins, and filter. The resin turns yellow; the solution becomes clear.[1] This is excellent for "polishing" late-stage intermediates [5].[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11900, 5-Chloro-2-nitrophenol. Retrieved from [Link][1][2]

  • Hanson, J. R. (2002).[1] Protecting Groups in Organic Synthesis. (Context: Phenol deprotection and isolation strategies involving basic washes).

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. (Standard reference for steam distillation of o-nitrophenols vs p-nitrophenols).
  • Sigma-Aldrich (Merck).Solid Supported Scavengers - Application Guide. (General reference for SAX resins in phenol removal).

Sources

Technical Support Center: Stabilization of Phenoxy Ethylamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Phenoxy Ethylamine Stability Support Hub. Status: Operational | Tier: Level 3 (Senior Application Scientist)

You are accessing this guide because you have likely encountered oxidative degradation in your phenoxy ethylamine (PEA) derivatives. Whether you are observing yellowing of your free base, the appearance of "M+16" peaks in LC-MS (N-oxides), or loss of potency in formulation, this guide provides the mechanistic root cause and validated protocols for remediation.

Module 1: The Mechanistic Root Cause

Why is my compound degrading?

Phenoxy ethylamine derivatives possess a nucleophilic nitrogen atom and electron-rich ether linkage. While the ether bond is relatively stable, the amine is highly susceptible to Single Electron Transfer (SET) oxidation.

The Oxidation Cascade

The degradation is rarely a single step; it is a radical chain reaction initiated by atmospheric oxygen or solvent impurities (peroxides).

OxidationMechanism Amine Free Base Amine (R-NH2) RadicalCat Radical Cation (R-NH2•+) Amine->RadicalCat SET (O2 / Metal Cat.) NOxide N-Oxide (R-NH2+-O-) Amine->NOxide Direct Peroxide Attack (R-OOH) AlphaRad α-Amino Radical (R-ĊH-NH2) RadicalCat->AlphaRad -H+ Peroxy Peroxy Radical (R-CH(OO•)-NH2) AlphaRad->Peroxy +O2 Imine Imine (R=NH) Peroxy->Imine Radical Termination

Figure 1: The dual-pathway of amine oxidation.[1] The upper path (Radical Cation) leads to imines and cleavage (deamination), causing yellowing. The lower path (Direct Attack) leads to N-oxides, often invisible to the eye but distinct by MS.

Module 2: Synthesis & Workup Troubleshooting

Current Issue: "My product turns yellow/brown during extraction or rotary evaporation."

The "Yellowing" Phenomenon

Diagnosis: This is the formation of conjugated imines or oxidative coupling products (diazo species) driven by trace transition metals or peroxides in your solvent.

Protocol A: Peroxide Scavenging in Ethers

Ether solvents (THF, Diethyl Ether, Dioxane) are notorious for harboring peroxides that transfer oxygen to your amine [1].

Step-by-Step Mitigation:

  • Test: Use Quantofix® Peroxide test strips on all ether solvents before use. Limit: < 5 ppm.

  • Scavenge: If peroxides are detected (>5 ppm), pass the solvent through a column of activated basic alumina.

  • Alternative: Switch to MTBE (Methyl tert-butyl ether) for extractions. It forms peroxides significantly slower than THF or Et2O.

Protocol B: The "Degassed Workup"

For highly sensitive derivatives (e.g., those with electron-donating groups on the phenoxy ring), standard air exposure is sufficient to degrade the product.

  • Sparging: Bubble Argon (Ar) through all aqueous buffers and organic solvents for 15 minutes prior to extraction.

  • Phase Separation: Perform phase separation in a separating funnel under a blanket of Ar.

  • Drying: Do not use oven-dried glassware that is hot; heat accelerates oxidation. Use flame-dried, cooled glassware purged with Ar.

Module 3: Storage & Stabilization (FAQs)

Current Issue: "The free base degrades after 1 week at -20°C. How do I stabilize it?"

Q: Why does the free base degrade even in the freezer?

A: The free base amine has a lone pair of electrons available for oxidation. Even at -20°C, autoxidation can proceed if headspace oxygen is present.

Q: What is the best salt form for Phenoxy Ethylamines?

A: Converting the free base to a salt ties up the nitrogen lone pair, rendering it electronically unavailable for oxidation [2].

Salt Selection Decision Matrix:

Salt TypeProsConsBest For
Hydrochloride (HCl) Gold standard for stability; ties up lone pair effectively.Can be hygroscopic; excess HCl can cleave ether linkage if heated.General storage & stability.
Fumarate Non-hygroscopic; often crystalline; gentle on ether linkages.1:1 or 2:1 stoichiometry can be complex to characterize.Solid-state characterization.
Tartrate Good solubility; chiral options available.Lower melting points (sometimes oils).Resolving enantiomers.
Protocol C: Fumarate Salt Formation

If your HCl salt is hygroscopic (turning into a goo), use Fumaric acid.

  • Dissolve Free Base (1.0 eq) in dry 2-Propanol (IPA).

  • Dissolve Fumaric Acid (1.0 eq) in hot IPA.

  • Add acid solution to amine solution slowly with stirring.

  • Allow to cool to RT, then 4°C. White crystals should precipitate.

  • Filter and wash with cold, dry Ether/MTBE.

Module 4: Analytical Artifacts

Current Issue: "I see a +16 mass peak in my LC-MS. Is it an impurity or an artifact?"

Diagnosis: It is likely an N-Oxide .[2] However, you must distinguish if it is in your sample or formed during analysis.

Troubleshooting Flowchart

ArtifactCheck Start Observation: M+16 Peak in LC-MS Step1 Check HPLC Solvents Start->Step1 Decision1 Is THF/Ether used? Step1->Decision1 Action1 Replace with ACN/MeOH Retest Decision1->Action1 Yes Step2 Check Ion Source Temp Decision1->Step2 No Action1->Step2 Decision2 Temp > 350°C? Step2->Decision2 Action2 Lower Temp to 250°C In-source oxidation possible Decision2->Action2 Yes Result1 Peak Persists: Real Sample Impurity Decision2->Result1 No Result2 Peak Disappears: Analytical Artifact Action2->Result2

Figure 2: Diagnostic workflow to distinguish between synthetic impurities and ionization artifacts.

Remediation for Real N-Oxides: If the impurity is real, you do not need to discard the batch.

  • Reaction: Treat the mixture with Triphenylphosphine (PPh3) or Triethyl phosphite in mild conditions. These reagents selectively reduce N-oxides back to the amine without affecting the phenoxy ether linkage [3].

References

  • Encyclopedia of Reagents for Organic Synthesis. "Peroxides and Peroxide Formation in Solvents." Wiley Online Library.

  • Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (See Chapter on "Salt Selection for Stability").

  • Oae, S., et al. (1979). "Reduction of Amine N-Oxides with Triphenylphosphine." Synthesis, 1979(11), 882-884.

  • Chow, Y. L. (1973). "Photochemistry of Nitroso Compounds and N-Oxides." Accounts of Chemical Research. (Mechanisms of radical oxidation).

Sources

Optimizing temperature for nucleophilic aromatic substitution of nitrobenzenes

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a specialized Technical Support Center for optimizing the temperature parameters of Nucleophilic Aromatic Substitution (SNAr) reactions involving nitrobenzenes.

Ticket Subject: Optimizing Thermal Parameters for Nitrobenzene SNAr Assigned Specialist: Senior Application Scientist Status: Open

Core Directive: The Thermal Paradox

In SNAr chemistry, temperature is not merely a switch for reaction speed; it is a selectivity filter. The "Thermal Paradox" of nitrobenzenes is that while high temperatures overcome the activation energy barrier (


) for difficult substrates, they simultaneously erode regioselectivity and invite catastrophic thermal decomposition.

This guide replaces trial-and-error with a kinetic-based troubleshooting workflow.

Module 1: Kinetic & Mechanistic FAQs

Q1: Why does my reaction stall at reflux even with a strong nucleophile?

Diagnosis: You are likely facing a "Pseudo-Inert" Substrate or Solvent Mismatch . Technical Explanation: Standard SNAr proceeds via a Meisenheimer complex.[1] The rate-determining step (RDS) is usually the initial nucleophilic attack, which disrupts aromaticity.

  • Leaving Group (LG) Effect: Unlike SN2, the bond strength of the LG is secondary to its electronegativity. The order of reactivity is F >> NO₂ > Cl > Br > I .[2] If you are using an aryl chloride or bromide at standard temperatures (80–100°C), the

    
     might be too high.
    
    • Solution: Switch to an aryl fluoride (lowers

      
       significantly) or increase temperature cautiously.
      
  • Solvent Effect: If you are using a protic solvent (EtOH, MeOH), the nucleophile is "caged" by hydrogen bonding, raising the effective activation energy.

    • Solution: Switch to polar aprotic solvents (DMSO, DMF, NMP) to create "naked" nucleophiles, allowing reaction at lower temperatures [1].[3]

Q2: I see the product, but also significant regio-isomers (ortho/para mixtures). How do I fix this?

Diagnosis: Loss of Kinetic Control . Technical Explanation: Regioselectivity is governed by the difference in activation energies (


) between the ortho and para transition states.
  • Low Temperature: Favors the pathway with the lowest

    
     (Kinetic Control).
    
  • High Temperature: Provides enough energy to surmount higher barriers, eroding selectivity and leading to a statistical or thermodynamic mixture [2].

  • Action: Lower the temperature by 20°C and extend reaction time. If the ortho isomer is desired, lower temperatures often favor it due to stabilizing attractive interactions (e.g., H-bonding) in the transition state, whereas high T disrupts these interactions.

Module 2: Troubleshooting & Safety (Critical)

Q3: My reaction turned into a black tar/solid. What happened?

Diagnosis: Thermal Runaway / Polymerization . Technical Explanation: Nitrobenzenes are energetic materials. The nitro group is strongly electron-withdrawing but also thermally labile.

  • Decomposition: Nitroaromatics can decompose exothermically (onset often >200°C, but lower with impurities).

  • Polymerization: At high T, the Meisenheimer complex can engage in radical pathways or reacting with the solvent [3].

  • Safety Rule: Never heat nitrobenzenes to dryness or near their decomposition onset (determined by DSC/ARC). Always maintain a "thermal buffer" of at least 50°C below the DSC onset temperature [4].

Q4: How do I visualize the decision process for temperature adjustment?

Visualization: Refer to the Troubleshooting Logic Tree below.

TroubleshootingTree Start Problem: Low Yield / Impurities CheckTLC Analyze Reaction Mixture (HPLC/TLC) Start->CheckTLC Decision1 Outcome? CheckTLC->Decision1 NoRxn No Conversion (Starting Material Intact) Decision1->NoRxn Inert WrongIso Wrong Regioisomer (Ortho/Para Mix) Decision1->WrongIso Selectivity Loss Tar Decomposition / Tar (Many spots/Baseline) Decision1->Tar Instability Sol1 1. Switch Solvent (Protic -> Aprotic) 2. Increase Temp (+10°C steps) 3. Change LG (Cl -> F) NoRxn->Sol1 Sol2 1. LOWER Temp (-20°C) 2. Use Steric Bulk on Nucleophile 3. Check Kinetic vs Thermo Control WrongIso->Sol2 Sol3 CRITICAL SAFETY STOP 1. Check DSC Data 2. Reduce Temp Immediately 3. Check for Oxidants Tar->Sol3

Caption: Logic tree for diagnosing temperature-related failures in SNAr reactions.

Module 3: Optimization Protocol

Objective: Determine the "Goldilocks Zone" – the lowest temperature that achieves >95% conversion within 4-6 hours.

Experimental Workflow: The "Step-Up" Method
StepActionRationale
1 Baseline Scan Set up 3 parallel vials: RT (25°C) , 50°C , and 80°C . Solvent: DMSO or DMF (standard).
2 T = 1 Hour Check Analyze by HPLC/UPLC. • >50% Conv: Too fast? Check selectivity. • <5% Conv: Too slow.
3 Kinetic Adjustment If RT is <5% and 50°C is 20%, the activation energy is moderate. Target 60-65°C . Do not jump to reflux.
4 Leaving Group Swap If 80°C shows <10% conversion, STOP . Do not heat to 140°C. Replace the Chloro-substrate with a Fluoro-substrate . This often allows reaction at RT [5].
5 Safety Check Before scaling up, run a DSC (Differential Scanning Calorimetry) on the reaction mixture to ensure the process temperature is safe.

Visualizing the Mechanism & Energy

Understanding the energy landscape helps explain why temperature control is vital.

EnergyProfile cluster_0 SNAr Energy Profile Reactants Reactants (Ar-NO2 + Nu-) TS1 TS1 (High Energy Barrier) Reactants->TS1  Activation Energy (Ea) Controls Rate Intermediate Meisenheimer Complex TS1->Intermediate TS2 TS2 Intermediate->TS2 Products Product (Ar-Nu + NO2-) TS2->Products  Exothermic

Caption: Simplified Energy Profile. High T overcomes TS1 but may access side-reaction pathways.

References

  • BenchChem Technical Support. Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions. BenchChem.[3] Link

  • Wubbels, G. G., et al. (2013).[4] Temperature-dependent regioselectivity of nucleophilic aromatic photosubstitution.[4] Journal of Organic Chemistry.[4] Link

  • Gustin, J. L. (1998). Runaway reaction hazards in processing organic nitrocompounds.[5] IChemE Symposium Series. Link

  • Health and Safety Executive (HSE). Nitrobenzene - Incident Management. GOV.UK. Link

  • Master Organic Chemistry. Nucleophilic Aromatic Substitution: The Effect of The Leaving Group.Link

Sources

Handling hygroscopic nature of 2-(5-Chloro-2-nitrophenoxy)-ethylamine salts

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling & Stabilization of 2-(5-Chloro-2-nitrophenoxy)-ethylamine Salts

Executive Summary

Compound: this compound (and its hydrochloride/hydrobromide salts). Primary Challenge: Extreme Hygroscopicity & Deliquescence. Impact: Inaccurate stoichiometry, hydrolysis of sensitive intermediates, and physical state changes (powder to oil).

This guide addresses the thermodynamic instability of the crystal lattice in the presence of atmospheric moisture. The presence of the nitro group (


) and the ether linkage (

) increases the polarity of the lattice, while the ammonium cation (

) acts as a potent hydrogen bond donor to water. When the hydration energy exceeds the lattice energy, the salt deliquesces (dissolves in absorbed water).

Part 1: The Mechanism (Why is this happening?)

To troubleshoot effectively, you must understand the failure mode. The transition from a free-flowing powder to a sticky gum is not random; it is a thermodynamic cascade.

  • Stage 1: Surface Adsorption. The chloride counter-ion (

    
    ) is a weak base but a strong hydrogen bond acceptor. It strips water vapor from the air.
    
  • Stage 2: Lattice Disruption. Water molecules intercalate between the ammonium cation and the chloride anion, weakening the ionic bond.

  • Stage 3: Deliquescence. Once a critical relative humidity (CRH) is reached, the solid dissolves in its own sorbed water, forming a saturated solution (the "oil").

Part 2: Troubleshooting Guide (Q&A)

Topic: Weighing & Stoichiometry

Q: The mass on my analytical balance drifts upwards continuously while weighing. How do I get an accurate mass for stoichiometry? A: You are observing rapid moisture uptake. Do not wait for the balance to stabilize; it never will.

  • Immediate Fix (Weighing by Difference):

    • Dry a capped vial containing the bulk solid in a desiccator.

    • Tare the balance to zero.[1]

    • Place the entire capped vial on the balance and record the mass (

      
      ).
      
    • Quickly transfer the approximate amount needed to your reaction vessel.

    • Immediately recap the vial and weigh it again (

      
      ).
      
    • 
      .
      
  • Pro-Tip: If the drift is

    
     per minute, perform all weighing inside a glove bag purged with 
    
    
    
    or Argon.
Topic: Physical State Changes

Q: I filtered my product, but within minutes on the funnel, it turned into a yellow sticky gum. Is it degraded? A: It is likely not chemically degraded yet, but it has deliquesced.

  • The Cause: Pulling air through a filter funnel (vacuum filtration) exposes the salt to thousands of liters of humid air, accelerating moisture uptake.

  • The Rescue Protocol:

    • Dissolve the "gum" immediately in anhydrous ethanol or methanol.

    • Add a non-polar co-solvent (Diethyl ether or Toluene) to induce reprecipitation.

    • Evaporate solvent azeotropically (see Protocol B below).

Topic: Analytical Verification

Q: My NMR in DMSO-


 shows a massive water peak at 3.33 ppm. Is my product wet or is the solvent wet? 
A:  It is almost certainly the product. Amine salts are "water sponges."
  • Verification: Add a pinch of anhydrous

    
     to the NMR tube. If the peak diminishes, it was free water.
    
  • Quantification: Do not rely on integration of the water peak. Use Quantitative NMR (qNMR) with an internal standard (e.g., Maleic Acid or 1,3,5-trimethoxybenzene) to determine the true weight % of your amine salt, treating the rest as water weight.

Part 3: Critical Experimental Protocols

Protocol A: Anhydrous Recrystallization (The "Dry" Method)

Standard recrystallization (heat/cool) often fails because the salt stays in the water-enriched mother liquor.

  • Dissolution: Dissolve the crude salt in the minimum amount of boiling anhydrous isopropanol (IPA) .

  • Protection: Keep the flask under a blanket of Argon.

  • Precipitation: Slowly add anhydrous diethyl ether or MTBE (Methyl tert-butyl ether) until persistent turbidity is observed.

    • Ratio: Typically 1:3 (Alcohol:Ether).

  • Crystallization: Seal the flask tight. Store at -20°C overnight.

  • Filtration: CRITICAL STEP. Do not use a standard Buchner funnel. Use a Schlenk Frit (sintered glass funnel enclosed in glass) under positive nitrogen pressure.

  • Wash: Wash with anhydrous ether (hygroscopic salts are usually insoluble in ether).

Protocol B: Azeotropic Drying (Removing Bound Water)

Vacuum drying alone is often insufficient for "gummy" hydrates.

  • Dissolve the wet salt in Toluene (or a Toluene/Ethanol mix if solubility is low).

  • Attach a Dean-Stark trap or use a rotary evaporator.

  • Distill off the solvent.[2][3][4] Toluene forms a positive azeotrope with water (boiling point 85°C), physically carrying water molecules out of the salt lattice.

  • Repeat 2-3 times until the solid becomes a free-flowing powder.

  • Final dry in a vacuum oven at 40°C over

    
     or KOH pellets.
    

Part 4: Salt Selection Strategy

If the Hydrochloride (HCl) salt is unmanageable, you must change the lattice energy by changing the counter-ion.

Salt FormHygroscopicityCrystallinityRecommendation
Hydrochloride (HCl) High ModerateDefault, but often deliquescent. Hard to handle in humid labs.
Hydrobromide (HBr) High ModerateSimilar to HCl; often slightly less soluble but still risky.
Oxalate Low High Excellent alternative. Oxalates often form stable, non-hygroscopic lattices due to bidentate hydrogen bonding.
Fumarate Very Low High Best for storage. Fumaric acid is non-toxic and forms robust, high-melting networks.
Tosylate (p-TsOH) LowHighGood, but adds significant molecular weight.

Part 5: Visualization of Workflows

Figure 1: The Deliquescence Cycle & Prevention

This diagram illustrates the failure mode of the salt and the intervention points.

DeliquescenceCycle Solid Dry Amine Salt (Crystalline) Adsorption Surface Adsorption (H-Bonding with Cl-) Solid->Adsorption Exposure to >40% RH LatticeBreak Lattice Disruption (Water Intercalation) Adsorption->LatticeBreak Time Solution Deliquescence (Saturated Solution/Oil) LatticeBreak->Solution Critical RH Exceeded Hydrolysis Chemical Degradation (Hydrolysis of Ether/Amine) Solution->Hydrolysis Prolonged Storage Azeotrope Intervention: Azeotropic Drying (Toluene) Solution->Azeotrope Rescue Desiccator Intervention: Store in Desiccator/Glovebox Desiccator->Solid Maintains State Azeotrope->Solid Recrystallization

Caption: The thermodynamic cascade from dry crystal to degraded oil. Blue nodes represent critical intervention points to reverse the cycle.

Figure 2: Handling Decision Matrix

Follow this logic tree to determine the correct handling procedure based on your lab's humidity.

Caption: Decision tree for selecting the appropriate isolation method based on environmental relative humidity.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for drying organic bases and salts).
  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Authoritative source on salt selection and hygroscopicity management). Link

  • Knipe, A. C., Sridhar, N., & Lound-Keast, J. (1977). Synthesis of 2-(p-nitrophenoxy)ethylamine and its N-alkyl, N-aryl, and 1,1-dimethyl derivatives.[5] Journal of the Chemical Society, Perkin Transactions 1, 5, 581-585. (Specific synthesis reference for the compound class). Link

  • American Chemical Society. (n.d.). Drying and Weighing Hygroscopic Substances in Microanalysis. Analytical Chemistry Guidelines. Link

Sources

Minimizing side reactions in nitrophenoxy ethylamine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Nitrophenoxy Ethylamine Synthesis

Welcome to the technical support guide for the synthesis of nitrophenoxy ethylamine. This resource is designed for researchers and drug development professionals to navigate the complexities of this synthesis, with a primary focus on identifying, understanding, and minimizing common side reactions. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

The most common and direct route to synthesize the ether linkage in nitrophenoxy ethylamine is the Williamson ether synthesis. This involves the reaction of a nitrophenoxide with an electrophilic ethylamine equivalent. While straightforward in theory, this pathway is prone to several competing reactions that can drastically reduce yield and complicate purification. This guide will address these challenges in a practical, question-and-answer format.

Section 1: Troubleshooting Guide - When Things Go Wrong

This section addresses specific problems you might observe during your experiment. Each entry details the likely cause and provides actionable solutions.

Q1: My reaction is consuming the starting materials, but the yield of my desired primary amine, 2-(4-nitrophenoxy)ethylamine, is low. LC-MS and NMR analysis show significant amounts of higher molecular weight byproducts.

Probable Cause: Di- and Tri-alkylation (Over-alkylation)

This is the most common side reaction. The product, 2-(4-nitrophenoxy)ethylamine, is a primary amine. This primary amine is often more nucleophilic than the starting phenoxide, and it can readily react with the electrophilic ethylamine reagent (e.g., 2-chloroethylamine) still present in the reaction mixture. This leads to the formation of secondary and tertiary amines, significantly reducing the yield of the desired product.[1] Direct alkylation of amines is notoriously difficult to control for this reason.[2]

Solutions and Preventative Measures:

  • Employ a Protecting Group Strategy: This is the most robust solution. By temporarily masking the amine's nucleophilicity, you can prevent it from reacting with the alkylating agent. The Gabriel Synthesis is a classic and highly effective method for this purpose.[3][4] In this approach, potassium phthalimide is used as a protected source of ammonia. It is first N-alkylated, and the primary amine is then liberated in a subsequent deprotection step.[5]

  • Use a Large Excess of the Amine Precursor: In some amine alkylations, using a large excess of the amine can favor mono-alkylation. However, in this specific synthesis (Williamson ether route), this is not a viable strategy as the key nucleophile is the phenoxide.

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Overalkylation_Pathway Nitrophenoxide 4-Nitrophenoxide PrimaryAmine Desired Product: 2-(4-Nitrophenoxy)ethylamine (Primary Amine) Nitrophenoxide->PrimaryAmine Desired O-Alkylation (SN2) Haloethylamine 2-Haloethylamine (X-CH2CH2-NH2) SecondaryAmine Side Product: Secondary Amine TertiaryAmine Side Product: Tertiary Amine PrimaryAmine->SecondaryAmine 1st Over-alkylation (Side Reaction) SecondaryAmine->TertiaryAmine 2nd Over-alkylation (Side Reaction)

Caption: Desired O-Alkylation vs. Over-alkylation Side Reaction.

Q2: My reaction yield is very low, and TLC analysis shows a baseline smudge or my crude NMR indicates polymer formation. What is happening?

Probable Cause: E2 Elimination

The Williamson ether synthesis is an SN2 reaction. However, it faces direct competition from the E2 elimination pathway.[6] The alkoxide or phenoxide, being a strong base, can abstract a proton from the carbon adjacent to the halide on the 2-haloethylamine. This is particularly problematic with secondary alkyl halides but can still occur with primary halides under forcing conditions (e.g., high temperatures).[7][8] This elimination reaction produces an alkene (in this case, an enamine precursor), which can be unstable and polymerize, leading to low yields and difficult-to-purify mixtures.

Solutions and Preventative Measures:

  • Control the Temperature: Lower reaction temperatures generally favor the SN2 reaction over the E2 reaction.[6] Start at room temperature or slightly elevated temperatures (50-60 °C) and monitor the reaction before increasing the heat. Typical Williamson synthesis temperatures range from 50 to 100 °C, but optimization is key.[7]

  • Choose the Right Base: While a strong base is needed to deprotonate the phenol, an excessively strong or sterically hindered base can promote elimination. Milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred over sodium hydride (NaH) for this reason, especially in polar aprotic solvents.[9]

  • Select the Alkylating Agent Carefully: Alkyl iodides are more reactive than bromides, which are more reactive than chlorides. However, iodides are also better leaving groups for elimination. A 2-bromo or 2-chloroethylamine derivative is a common choice.

Q3: My NMR spectrum is clean, but I have an unexpected isomer. It appears alkylation has occurred on the aromatic ring instead of the oxygen.

Probable Cause: C-Alkylation

Phenoxide ions are ambident nucleophiles, meaning they can react at two different sites: the oxygen atom (O-alkylation) or the carbon atoms of the aromatic ring (C-alkylation), typically at the ortho or para positions.[7] While O-alkylation is generally favored under thermodynamic control and in polar aprotic solvents, certain conditions can promote C-alkylation.

Solutions and Preventative Measures:

  • Solvent Choice: Use polar aprotic solvents like DMF, DMSO, or acetonitrile. These solvents solvate the cation of the phenoxide salt, leaving the oxygen anion "naked" and highly nucleophilic, which strongly favors the SN2 attack required for O-alkylation.[6]

  • Counter-ion: The choice of counter-ion (e.g., Na⁺, K⁺, Cs⁺) can influence the O/C alkylation ratio. Larger, softer cations like K⁺ or Cs⁺ often favor O-alkylation.

Section 2: Frequently Asked Questions (FAQs)

This section covers broader strategic decisions in planning your synthesis.

Q1: What is the most reliable overall strategy to synthesize 2-(4-nitrophenoxy)ethylamine while avoiding the major side reactions?

The most robust and widely recommended strategy is to use a protected form of 2-aminoethanol or 2-haloethylamine. This approach elegantly circumvents the primary issue of over-alkylation.

  • Gabriel Synthesis: React potassium phthalimide with a 2-haloethanol to form N-(2-hydroxyethyl)phthalimide. This alcohol can then be used in a Williamson ether synthesis with 4-nitrofluorobenzene or in a Mitsunobu reaction.[10][11] Finally, deprotection with hydrazine releases the desired primary amine.[3][4]

  • Boc Protection: Protect 2-aminoethanol with a tert-butyloxycarbonyl (Boc) group.[12][13] The resulting N-Boc-2-aminoethanol can then undergo O-alkylation via the Williamson synthesis. The Boc group is stable to the basic conditions of the Williamson reaction and can be easily removed later with a strong acid like trifluoroacetic acid (TFA).[13]

Q2: How do I choose the optimal base for the deprotonation of 4-nitrophenol?

The pKa of 4-nitrophenol is approximately 7.15, making it significantly more acidic than typical phenols. This means a wide range of bases can be used. The choice depends on balancing reactivity with the potential for side reactions.

Base Strength Typical Solvent Advantages Disadvantages
NaH Very StrongTHF, DMFEnsures complete and rapid deprotonation.[9]Can promote E2 elimination if not controlled. Requires anhydrous conditions.
K₂CO₃ / Cs₂CO₃ ModerateAcetonitrile, DMFMilder, reduces risk of E2 elimination.[9] Easy to handle.May require longer reaction times or higher temperatures.
KOH / NaOH StrongEthanol, WaterInexpensive and readily available.Use of protic solvents can slow down the SN2 reaction.

Q3: What are the ideal solvent and temperature conditions?

  • Solvent: Polar aprotic solvents are strongly recommended for Williamson ether synthesis.[7] Acetonitrile, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are excellent choices. They effectively solvate the cation, enhancing the nucleophilicity of the phenoxide anion, and accelerate SN2 reactions.[14]

  • Temperature: The reaction is typically run between 50-100 °C.[7][14] It is always best to start at a lower temperature (e.g., 50 °C) and monitor the reaction by TLC or LC-MS. If the reaction is slow, the temperature can be gradually increased. Higher temperatures increase the rate of all reactions but may favor the E2 elimination side reaction more than the desired SN2 substitution.[6]

Q4: Are there viable alternatives to the Williamson ether synthesis for this transformation?

Yes, the Mitsunobu reaction is a powerful alternative for forming C-O bonds.[10][15]

  • Mechanism: This reaction converts an alcohol into an ether using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[10] The reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon.[11]

  • Application: One could react 4-nitrophenol (the nucleophile) with a protected 2-aminoethanol (e.g., N-Boc-2-aminoethanol) under Mitsunobu conditions.

  • Advantages: It occurs under mild, neutral conditions, avoiding the need for a strong base and thus minimizing the risk of base-catalyzed elimination.

  • Disadvantages: The reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine byproduct, which can sometimes complicate purification.[16] The reagents are also more expensive than those for the Williamson synthesis.

Section 3: Recommended Experimental Protocol

This protocol utilizes the Gabriel synthesis to prevent over-alkylation, representing a reliable method for obtaining the target compound.

Protocol: Synthesis of 2-(4-Nitrophenoxy)ethylamine via Gabriel Synthesis

Step 1: Synthesis of N-(2-Hydroxyethyl)phthalimide

  • To a round-bottom flask, add potassium phthalimide (1.0 eq) and 2-bromoethanol (1.1 eq).

  • Add anhydrous DMF as the solvent (approx. 5-10 mL per gram of potassium phthalimide).

  • Heat the mixture to 80-90 °C and stir for 4-6 hours, monitoring the reaction by TLC until the starting phthalimide is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice water.

  • The solid N-(2-hydroxyethyl)phthalimide will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry.

Step 2: O-Alkylation with 1-Fluoro-4-nitrobenzene (Williamson-type Ether Synthesis)

  • In a dry flask under an inert atmosphere (e.g., nitrogen), dissolve the N-(2-hydroxyethyl)phthalimide (1.0 eq) in anhydrous DMF.

  • Add potassium carbonate (K₂CO₃, 1.5 eq) to the solution.

  • Add 1-fluoro-4-nitrobenzene (1.05 eq) to the mixture. The fluorine is activated for nucleophilic aromatic substitution by the strongly electron-withdrawing nitro group.

  • Heat the reaction to 100-120 °C and stir for 8-12 hours, monitoring by TLC.

  • After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude N-[2-(4-Nitrophenoxy)ethyl]phthalimide. Purify by column chromatography if necessary.

Step 3: Deprotection to Yield 2-(4-Nitrophenoxy)ethylamine

  • Dissolve the crude N-[2-(4-Nitrophenoxy)ethyl]phthalimide (1.0 eq) in ethanol or methanol.

  • Add hydrazine monohydrate (1.5-2.0 eq) to the solution.[17]

  • Heat the mixture to reflux for 2-4 hours. A white precipitate of phthalhydrazide will form.

  • Cool the mixture to room temperature and filter to remove the phthalhydrazide precipitate.

  • Concentrate the filtrate under reduced pressure. Dissolve the residue in dilute HCl and wash with an organic solvent (e.g., diethyl ether) to remove any remaining non-basic impurities.

  • Basify the aqueous layer with NaOH or K₂CO₃ to a pH > 10 and extract the desired primary amine product with ethyl acetate or dichloromethane.

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the final product, 2-(4-nitrophenoxy)ethylamine.

Section 4: Visual Troubleshooting and Decision Making

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Troubleshooting_Flowchart Start Low Yield of Desired Product Analysis Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) Start->Analysis HighMW High MW Byproducts Detected? Analysis->HighMW Check Product Mass Polymer Baseline Smudge / Polymerization? HighMW->Polymer No Cause_Overalkylation Cause: Over-alkylation HighMW->Cause_Overalkylation Yes Isomer Unexpected Isomer Detected? Polymer->Isomer No Cause_Elimination Cause: E2 Elimination Polymer->Cause_Elimination Yes Cause_CAlkylation Cause: C-Alkylation Isomer->Cause_CAlkylation Yes Solution_Protect Solution: Use Amine Protecting Group (e.g., Gabriel, Boc) Cause_Overalkylation->Solution_Protect Solution_TempBase Solution: 1. Lower Reaction Temperature 2. Use Milder Base (K2CO3) Cause_Elimination->Solution_TempBase Solution_Solvent Solution: Ensure Polar Aprotic Solvent (DMF, Acetonitrile) Cause_CAlkylation->Solution_Solvent

Caption: Troubleshooting flowchart for low yield in synthesis.

References

  • BYJU'S. (n.d.). Williamson Ether Synthesis reaction.
  • ChemTalk. (n.d.). Protecting Groups in Organic Synthesis.
  • BenchChem. (2025). Improving reaction conditions for Williamson ether synthesis.
  • University of Calgary. (n.d.). Ch24: ArOH to ArOR.
  • Master Organic Chemistry. (2017, September 1). Making Substituted Amines Through Reductive Amination.
  • TCI Chemicals. (n.d.). Protecting Agents.
  • Reddit r/Chempros. (2023, April 6). Ways to reduce the bis amination during a reductive amination?.
  • Organic Chemistry Portal. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation).
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • ACS Publications. (2004, December 21). Efficient and Scalable Method for the Selective Alkylation and Acylation of Secondary Amines in the Presence of Primary Amines. Organic Process Research & Development.
  • Wikipedia. (n.d.). Mitsunobu reaction.
  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines.
  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates.
  • Chemistry Steps. (2023, December 22). Boc Protecting Group for Amines.
  • Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Synthesis of 2-(p-nitrophenoxy)ethylamine and its N-alkyl, N-aryl, and 1,1-dimethyl derivatives.
  • Organic Synthesis. (n.d.). Mitsunobu reaction.
  • BenchChem. (2025). Strategies to avoid over-alkylation of the amine group.
  • Google Patents. (n.d.). WO2019081972A1 - A method for preparing mandelic acid 4-nitrophenyl ethylamide from 4-nitrobenzyl cyanide.
  • Wikipedia. (n.d.). Gabriel synthesis.
  • NROChemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples.
  • H₂O. (n.d.). Protecting groups in organic synthesis.
  • PMC. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
  • Scribd. (n.d.). The Gabriel Synthesis of Primary Amines | PDF.
  • Master Organic Chemistry. (2018, January 31). The Gabriel Synthesis.
  • PubMed. (2013, August 15). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery.
  • ResearchGate. (n.d.). Substrate scope of the mechanochemical Mitsunobu process... | Download Scientific Diagram.
  • Sathee NEET. (n.d.). Amines.
  • Unknown Source. (n.d.). 12. The Williamson Ether Synthesis.
  • ResearchGate. (2016, April 13). Why n-alkylation is more favorable than o-alkyation ?.
  • BenchChem. (2025). Application Notes and Protocols for the Alkylation of Amines with N-(2-chloroethyl)-4-nitroaniline.
  • BenchChem. (2025). Troubleshooting Williamson ether synthesis side reactions.
  • Google Patents. (n.d.). CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride.
  • Googleapis.com. (2015, October 15). WO 2015/155664 Al.
  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis.

Sources

Stability of 2-(5-Chloro-2-nitrophenoxy)-ethylamine in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Handling Guide

Subject: 2-(5-Chloro-2-nitrophenoxy)-ethylamine (CAS: Analogous to 2-nitrophenoxy ethylamine derivatives) Reference Code: TS-CNE-2023-01

Welcome to the technical support hub. As a Senior Application Scientist, I have compiled this guide to address the specific stability challenges associated with This compound . This molecule presents a unique set of handling requirements due to the synergistic effects of the electron-withdrawing nitro/chloro groups and the reactive primary amine.

This guide moves beyond basic storage instructions to explain the chemical causality of degradation, ensuring your experimental data remains reproducible.

Part 1: The Stability Matrix (Executive Summary)

The stability of this compound in solution is governed by three competing factors:

  • Intramolecular Cyclization (Smiles Rearrangement): The dominant degradation pathway in non-acidic solutions.

  • Photolability: The ortho-nitro group makes the ether linkage susceptible to photocleavage.

  • Nucleophilic Activation: The 5-chloro and 2-nitro substituents highly activate the aromatic ring toward nucleophilic attack.

Solvent & Condition Compatibility Table
VariableConditionStability StatusTechnical Note
pH Acidic (pH < 5)High Protonation of the amine (-NH₃⁺) prevents the Smiles rearrangement.
pH Neutral (pH 7)Moderate Slow degradation possible over days; keep cold.
pH Basic (pH > 8)Critical Failure Rapid rearrangement to the aniline derivative (Smiles type).
Light Ambient / UVLow Nitro-group mediated photocleavage occurs. Amber vials mandatory.
Solvent DMSO / DMFVariable Stable if dry; trace water + basic impurities accelerate degradation.
Solvent Methanol/EthanolModerate Potential for trans-etherification if heated or basic.

Part 2: Deep Dive – The "Silent" Killer (Smiles Rearrangement)

Many researchers observe a "purity drop" in LC-MS where the molecular weight remains identical, but the retention time shifts. This is not hydrolysis; it is the Smiles Rearrangement .

The Mechanism: The ortho-nitro group and the para-chloro group (relative to the ether) pull electron density from the aromatic ring, making the C-1 carbon highly electrophilic. Under neutral or basic conditions, the free amine of the ethyl chain acts as a nucleophile, attacking the C-1 position. The ring migrates from the oxygen to the nitrogen.

  • Starting Material: this compound (Ether)

  • Degradant: 2-((5-Chloro-2-nitrophenyl)amino)ethanol (Aniline)

Pathway Visualization

SmilesRearrangement Figure 1: The Smiles Rearrangement Pathway driven by Ortho-Nitro Activation Start Ether Form (Active Compound) Ar-O-CH2-CH2-NH2 Inter Meisenheimer Complex (Spiro-Transition State) Start->Inter Amine Deprotonation & Ring Attack Base Basic Conditions (pH > 7.5) Base->Start Promotes End Aniline Form (Thermodynamic Product) Ar-NH-CH2-CH2-OH Inter->End C-O Bond Cleavage & Proton Transfer

Caption: Under basic conditions, the amine attacks the aromatic ring (activated by the nitro group), leading to an irreversible rearrangement from the ether to the aniline form.

Part 3: Troubleshooting Guide (Q&A)

Q1: My stock solution in DMSO turned from pale yellow to deep orange/brown overnight. Is it still usable?

  • Diagnosis: Likely oxidative degradation or photolysis .

  • The Science: Nitro-aromatics are chromophores. A deepening color often indicates the formation of azo/azoxy coupling products or nitroso derivatives upon light exposure. Alternatively, if the DMSO contained trace amines or water, the Smiles rearrangement product (the aniline) often has a higher extinction coefficient (deeper color) than the ether.

  • Action: Discard. For future stocks, degas the DMSO with Argon and store in amber glass.

Q2: I see a split peak in my HPLC chromatogram. Both have the same Mass (M+H). What is happening?

  • Diagnosis: You are observing the Smiles Rearrangement .[1][2][3][4]

  • The Science: As detailed in Part 2, the ether and the rearranged aniline are isomers. They have the exact same molecular weight but different polarities. The aniline form (Ar-NH-R) is generally more polar than the ether form (Ar-O-R) and will elute differently depending on your column chemistry.

  • Action: Check the pH of your mobile phase and sample diluent. If your sample diluent is basic (or unbuffered water), the rearrangement occurred in the vial. Acidify your sample diluent (0.1% Formic Acid) to lock the amine as a salt (-NH₃⁺), preventing the rearrangement.

Q3: Can I use this compound in a reaction requiring Potassium Carbonate (K₂CO₃) or TEA?

  • Diagnosis: High risk of failure.

  • The Science: K₂CO₃ will deprotonate the ammonium salt (if used) or maintain the free base. In the presence of the electron-deficient ring (5-Cl, 2-NO₂), the intramolecular attack is extremely fast (minutes to hours).

  • Action: If a base is required for a subsequent step, add it at the last possible moment and keep the temperature low (0°C). If the amine is the nucleophile you intend to react (e.g., amide coupling), ensure the electrophile is more reactive than the intramolecular trap.

Q4: How should I store the solid powder vs. the solution?

  • Solid: Hygroscopic. Store at -20°C under Argon. The hydrochloride salt is significantly more stable than the free base.

  • Solution: Never store as a free base solution. Prepare fresh. If storage is unavoidable, prepare as a salt solution (e.g., in 10 mM HCl/MeOH) to protonate the amine and inhibit cyclization.

Part 4: Validated Stability Protocols

Protocol A: Rapid Stability Check (LC-MS)

Use this protocol to validate the integrity of your stock solution before critical assays.

  • Preparation: Dilute 5 µL of your stock solution into 495 µL of acidic methanol (0.1% Formic Acid in MeOH).

    • Why Acidic? To freeze the equilibrium and prevent rearrangement during the analysis itself.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters BEH).

  • Gradient: 5% to 95% B (Acetonitrile + 0.1% FA) over 5 minutes.

  • Analysis:

    • Look for the parent peak (Target).

    • Look for a secondary peak with identical Mass (+/- 0.5 min shift).

    • Pass Criteria: Secondary peak area < 2%.

Protocol B: Safe Solubilization Method

Follow this to minimize degradation during experiment setup.

  • Weighing: Weigh the solid in low light (dim room or red light).

  • Solvent Choice: Use anhydrous DMSO or DMF. Avoid water or alcohols for long-term stock.

  • Acidification (Crucial): If your downstream application permits, add 1 equivalent of HCl or TFA to the stock solvent.

    • Example: To make a 10 mM stock, use DMSO containing 10-12 mM HCl.

  • Storage: Aliquot into single-use amber vials. Flash freeze in liquid nitrogen and store at -80°C. Never re-freeze thawed aliquots.

References

  • Smiles, S. (1931).[1] The rearrangement of hydroxy-sulphones.[1] Part I. Journal of the Chemical Society.[1][5] Link (Foundational mechanism of the Smiles Rearrangement).

  • Truce, W. E., et al. (1970).[1] The Smiles and Related Rearrangements of Aromatic Systems.[1][2][3][4] Organic Reactions.[1][2][3][5] Link (Comprehensive review of the rearrangement in nitro-aromatic systems).

  • Wubbels, G. G., et al. (1982). Regioselectivity of photochemical and thermal Smiles rearrangements and related reactions of beta-(nitrophenoxy)methylamines.[2] The Journal of Organic Chemistry.[2][5][6] Link (Specific study on nitrophenoxy amine stability and photo-reactivity).

  • Corrie, J. E. T., et al. (2003).[5] Photolytic Cleavage of 1-(2-Nitrophenyl)ethyl Ethers.[7] Journal of the American Chemical Society.[3][5] Link (Data on the photolability of 2-nitrophenyl ether linkages).

Sources

Technical Support Center: Troubleshooting Low Purity in Large-Scale Amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for large-scale amine synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high purity in scaled-up amine production. Here, we address common challenges in a direct question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your process development.

I. Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in large-scale amine synthesis?

A1: Impurities in amine synthesis can originate from several sources throughout the manufacturing process. Understanding these is the first step in troubleshooting low purity.

  • Residual Starting Materials and Reagents: Incomplete reactions can leave unreacted starting materials, such as alkyl halides or aryl halides, and primary or secondary amines in your final product.[1]

  • Side Reaction Products: Many amine synthesis routes are susceptible to side reactions. For instance, direct alkylation of ammonia or primary amines can lead to polyalkylation, creating a mixture of primary, secondary, and tertiary amines.[2][3] Reductive amination, a common method, can result in residual imines if the reduction is incomplete.[4]

  • Solvent Residues: Organic solvents like methanol, ethanol, and acetone are frequently used.[1] If not adequately removed during workup and purification, they will contaminate the final product.

  • Catalyst-Related Impurities: Metal catalysts and acid-base catalysts are often employed to improve reaction rates and efficiency.[5] Leaching of these catalysts or their byproducts can introduce elemental impurities, such as heavy metals (iron, lead, arsenic), into the product stream.[1]

  • Degradation Products: Amines can be sensitive to air, light, and heat. Oxidation can form nitrosoamines, nitrates, nitrites, imides, and amides.[1] Thermal degradation can also occur, especially during distillation at elevated temperatures.

  • Contaminants from Raw Materials: The quality of your starting materials is paramount. Impurities present in the initial reactants, such as ammonia or ethylene oxide, will carry through and can impact the final product's purity.[5]

Q2: My reductive amination reaction is not going to completion, leaving significant amounts of starting materials and imine intermediate. How can I improve this?

A2: Incomplete conversion in reductive amination is a frequent issue at scale. Here’s a systematic approach to troubleshoot:

  • Optimize Reaction Conditions:

    • pH Control: The formation of the imine intermediate is often pH-dependent. Mildly acidic conditions (pH 4-5) are typically optimal for imine formation.[6] You can use a mild acid like acetic acid to catalyze this step.

    • Temperature: While higher temperatures can increase reaction rates, they can also promote side reactions or degradation. Monitor your reaction temperature closely. For highly exothermic reactions, controlled addition of reagents is crucial to prevent thermal runaways.[7]

    • Water Removal: The formation of an imine from an aldehyde/ketone and an amine generates water. This is a reversible reaction, so removing water as it forms can drive the equilibrium towards the imine product. The use of molecular sieves can be effective.

  • Evaluate Your Reducing Agent:

    • Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a common choice, but it can also reduce the starting aldehyde or ketone.[6] Consider using a milder, more selective reducing agent like sodium cyanobohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which are particularly effective at reducing the imine in the presence of the carbonyl compound.[6][8]

    • Stoichiometry and Addition: Ensure you are using a sufficient excess of the reducing agent. Slow, portion-wise addition can help control the reaction exotherm and improve selectivity.[4]

  • Reaction Monitoring:

    • Utilize in-process controls (e.g., TLC, GC, or NMR) to monitor the disappearance of starting materials and the formation of the imine and final amine product. This will help you determine the optimal reaction time.

Q3: I'm observing significant polyalkylation in my synthesis. What strategies can I employ to favor monoalkylation?

A3: Polyalkylation is a common drawback of direct alkylation methods due to the newly formed amine being nucleophilic itself.[2] To mitigate this:

  • Use a Large Excess of Ammonia/Amine: By using a significant excess of the initial ammonia or primary amine, you increase the probability of the alkyl halide reacting with the intended nucleophile rather than the product amine.[2] This is most practical when using inexpensive and volatile ammonia.

  • Gabriel Synthesis: This method is specifically designed to produce primary amines while avoiding over-alkylation. It utilizes phthalimide as a protected form of ammonia.[2][]

  • Reductive Amination: As discussed in Q2, this is an excellent alternative to direct alkylation for producing primary, secondary, and tertiary amines with high selectivity.[10]

II. Troubleshooting Guide: From Crude to Pure Amine

This section provides a more in-depth, step-by-step guide to diagnosing and resolving purity issues during the workup and purification stages.

Problem: Low Purity After Initial Workup
Symptom 1: Emulsion formation during aqueous extraction.
  • Cause: Amines, especially those with longer alkyl chains, can act as surfactants, leading to stable emulsions during acid-base extractions.

  • Troubleshooting Protocol:

    • Brine Wash: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase can help to break the emulsion.

    • Filtration: For persistent emulsions, filtering the entire mixture through a pad of Celite® or diatomaceous earth can be effective.

    • Solvent Modification: Altering the polarity of the organic solvent may help.

Symptom 2: Product loss during acid-base extraction.
  • Cause: The pKa of your amine and the pH of the aqueous phase are critical. If the aqueous phase is not acidic enough, the amine will not be fully protonated and will remain in the organic layer. Conversely, if the aqueous phase is not made sufficiently basic during the final extraction, the free amine will not be fully deprotonated and will remain in the aqueous layer.

  • Troubleshooting Protocol:

    • pH Measurement: Always use pH paper or a pH meter to verify the pH of the aqueous layer at each step. For protonation, a pH of 1-2 is generally sufficient. For deprotonation, a pH of 12-14 is recommended.

    • Multiple Extractions: Perform multiple extractions with smaller volumes of the aqueous acid or base and the organic solvent. This is more efficient than a single extraction with a large volume.

Problem: Impurities Persist After Purification
Symptom 1: Co-elution of impurities during column chromatography.
  • Cause: Amines can interact strongly with the acidic silica gel stationary phase, leading to peak tailing and poor separation.[11]

  • Troubleshooting Protocol:

    • Mobile Phase Modification: Add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%) or ammonia in methanol, to the mobile phase. This will compete with your amine for the active sites on the silica gel, improving peak shape and resolution.

    • Alternative Stationary Phases:

      • Alumina (basic or neutral): This can be a good alternative to silica gel for the purification of basic compounds.

      • Amine-functionalized silica: These columns are specifically designed to minimize interactions with basic compounds and can provide excellent separation.[11]

      • Reverse-phase chromatography: For polar amines, reverse-phase HPLC or flash chromatography can be an effective purification method.[12]

Symptom 2: Product degradation during distillation.
  • Cause: Many amines are susceptible to thermal degradation, especially at atmospheric pressure. Oxidation can also occur if the system is not properly inerted.

  • Troubleshooting Protocol:

    • Vacuum Distillation: Reducing the pressure lowers the boiling point of your amine, allowing for distillation at a lower, less destructive temperature.

    • Inert Atmosphere: Perform the distillation under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    • Fractional Distillation: For separating amines with close boiling points, a fractional distillation column with appropriate packing should be used.

III. Analytical Techniques for Purity Assessment

Accurate assessment of purity is crucial for troubleshooting. Here are some key analytical methods:

Technique Application Common Issues & Solutions
Gas Chromatography (GC) Purity assessment, residual solvent analysis, detection of volatile impurities.[13][14]Peak Tailing: Due to interaction with the column. Use a base-deactivated column or a column specifically designed for amine analysis.[15] Derivatization: For non-volatile amines, derivatization can improve volatility and chromatographic performance.[15]
High-Performance Liquid Chromatography (HPLC) Purity determination of less volatile or thermally sensitive amines.[14]Poor Peak Shape: Similar to GC, interactions with the stationary phase can be an issue. Use a base-deactivated column or add a basic modifier to the mobile phase.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and identification of impurities.Signal Overlap: Can make quantification difficult. Use a higher field strength magnet or 2D NMR techniques for better resolution.
Mass Spectrometry (MS) Molecular weight determination and identification of unknown impurities.[16]Ionization Issues: Choose an appropriate ionization technique (e.g., ESI, CI) based on the properties of your amine.
Titration Determination of total amine content.Endpoint Detection: The choice of indicator is crucial. Potentiometric titration can provide more accurate results.

IV. Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low purity in amine synthesis.

Troubleshooting_Workflow cluster_synthesis Synthesis Stage cluster_workup Workup & Purification Stage Start Low Purity Detected Check_Reaction Incomplete Reaction? Start->Check_Reaction Optimize_Conditions Optimize Reaction Conditions (Temp, pH, Time) Check_Reaction->Optimize_Conditions Yes Side_Reactions Side Reactions Prevalent? Check_Reaction->Side_Reactions No Change_Reagents Change Reagents (e.g., Reducing Agent) Optimize_Conditions->Change_Reagents Workup Proceed to Workup Change_Reagents->Workup Modify_Stoichiometry Modify Stoichiometry (e.g., Excess Amine) Side_Reactions->Modify_Stoichiometry Yes Side_Reactions->Workup No Alternative_Route Consider Alternative Synthesis Route (e.g., Gabriel) Modify_Stoichiometry->Alternative_Route Alternative_Route->Workup Check_Extraction Extraction Issues? Workup->Check_Extraction Modify_Extraction Modify Extraction Protocol (pH, Brine Wash) Check_Extraction->Modify_Extraction Yes Check_Purification Purification Ineffective? Check_Extraction->Check_Purification No Modify_Extraction->Check_Purification Modify_Chroma Modify Chromatography (Solvent, Stationary Phase) Check_Purification->Modify_Chroma Yes (Chromatography) Modify_Distill Modify Distillation (Vacuum, Inert Gas) Check_Purification->Modify_Distill Yes (Distillation) Final_Product High Purity Amine Check_Purification->Final_Product No Modify_Chroma->Final_Product Modify_Distill->Final_Product

Caption: A decision tree for troubleshooting low purity in amine synthesis.

V. References

  • Veeprho. (n.d.). Amine Impurities and Related Compound. Retrieved from [Link]

  • Diplomata Commercial. (n.d.). Amine Manufacturing Process: Comprehensive Guide to Amines. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

  • Refining Community. (n.d.). Contamination in Amine Systems. Retrieved from [Link]

  • Reddit. (2022). Amine workup. r/Chempros. Retrieved from [Link]

  • YouTube. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Preparation of Amines. Retrieved from [Link]

  • Reddit. (2023). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, October 30). 24.7: Reactions of Amines. Retrieved from [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. Retrieved from [Link]

  • Britannica. (2024, January 7). Amine - Reactions, Synthesis, Properties. Retrieved from [Link]

  • Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Retrieved from [Link]

  • Google Patents. (n.d.). US2377511A - Purification of amine reaction mixtures. Retrieved from

  • Google Patents. (n.d.). US20070010023A1 - Method of analysis of amine by mass spectrometry. Retrieved from

  • VTechWorks - Virginia Tech. (2003, July 16). Analysis of Biogenic Amines by GC/FID and GC/MS. Retrieved from [Link]

  • YouTube. (2018, May 12). Amine Synthesis Reactions. Retrieved from [Link]

  • Books. (2019, November 12). Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines. Retrieved from [Link]

  • Stronger security is required. (n.d.). Filter Media Selection in Amine Gas Sweetening Systems. Retrieved from [Link]

  • Sudhir Nama. (2023, November 21). Amines And Their Chemical Reactions Explanation Step By Step In Simple Manners For NEET, CBSE, And JEE. Retrieved from [Link]

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Retrieved from [Link]

  • ResearchGate. (2016, October 22). I have a trouble in reductive amination, Is there anyone having some effective method to reduct imine to amine?. Retrieved from [Link]

  • Google Patents. (n.d.). US3337630A - Process for the purification of amines. Retrieved from

  • Gas Treating Products & Technologies. (n.d.). Amines Purification - HSAS Removal Unit (RU). Retrieved from [Link]

  • Progress in Amine Reclamation Technology for High-Sulfur Natural Gas Purification. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). US4661634A - Removal of impurities from amines. Retrieved from

  • PMC. (2019, February 8). Impact of Biogenic Amines on Food Quality and Safety. Retrieved from [Link]

  • Chemical Industry Journal. (n.d.). Handling Reaction Exotherms – A Continuous Approach. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of primary amines. Retrieved from [Link]

  • Reddit. (2023). What's wrong with my reductive amination? I barely got any product. r/Chempros. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Scribd. (n.d.). Amine Plant Troubleshooting and Optimiza. Retrieved from [Link]

  • Bryan Research & Engineering, LLC. (2008, June 2). Troubleshooting Amine Unit Simulations. Retrieved from [Link]

  • OpenStax. (2023, September 20). 24.6 Synthesis of Amines. Retrieved from [Link]

  • Sulfur Recovery Engineering Inc. (n.d.). Amine Troubleshooting. Retrieved from [Link]

  • ACS Publications. (2015). Heat Management in Microreactors for Fast Exothermic Organic Syntheses—First Design Principles. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • OSTI.GOV. (1995, April 1). Amine plant troubleshooting and optimization. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of reaction conditions for synthesis of imine and amide from amines and alcohols a. Retrieved from [Link]

  • ResearchGate. (n.d.). Industrial processes for manufacturing amines. Retrieved from [Link]

  • Chemical Reviews. (n.d.). Biobased Amines: From Synthesis to Polymers; Present and Future. Retrieved from [Link]

  • CiteDrive. (n.d.). Importance and Green Synthesis of Amines: A Review. Retrieved from [Link]

Sources

Validation & Comparative

Structural Validation and Solvent-Dependent NMR Profiling of 2-(5-Chloro-2-nitrophenoxy)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

2-(5-Chloro-2-nitrophenoxy)-ethylamine is a critical linker intermediate, frequently employed in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and kinase inhibitors.[1] Its structural integrity is paramount; however, its characterization presents a common analytical challenge: the amine salt ambiguity .

Commercial samples are often supplied as Hydrochloride (HCl) salts to ensure stability, while synthetic intermediates may be isolated as free bases.[1] This guide objectively compares the 1H NMR profiles of these two forms across the most common deuterated solvents (CDCl₃ vs. DMSO-d₆). Unlike standard datasheets, this analysis focuses on the diagnostic shifts that allow researchers to instantly validate the protonation state and purity of their linker.

Comparative Analysis: Solvent & State Selection

The choice of solvent is not merely about solubility; it dictates the visibility of the exchangeable amine protons and the resolution of the ethyl chain.

Decision Matrix: Solvent System Performance
FeatureChloroform-d (CDCl₃) DMSO-d₆ Recommendation
Amine Proton Visibility Poor. Often invisible or extremely broad/flat due to rapid exchange.[1]Excellent. Visible as sharp signals (ammonium) or distinct broad peaks.[1]Use DMSO-d₆ for salt validation.
Resolution (Aliphatic) High. Sharp triplets for the ethyl chain.Medium. Viscosity causes slight line broadening; water peak (3.33 ppm) often overlaps with O-CH₂/N-CH₂.[1]Use CDCl₃ for free base purity checks.
Salt Effect Insoluble (usually).[1] Requires free-basing.[1]Soluble. Shows distinct ammonium (-NH₃⁺) protons ~8.0 ppm.[1][2]DMSO-d₆ is mandatory for direct salt analysis.[1]

Structural Assignment & Diagnostic Signals[3]

The Molecule

The structure consists of a trisubstituted benzene ring (1,2,4-pattern) linked to an ethylamine chain.[1]

  • Aromatic Region: Defined by the strong electron-withdrawing Nitro group (position 2) and Chlorine (position 5).[1]

  • Aliphatic Region: An ethyl tether (-O-CH₂-CH₂-N-).[1]

Detailed Chemical Shift Table

The following data compares the Free Base in CDCl₃ (standard organic layer extraction) vs. the HCl Salt in DMSO-d₆ (standard solid supply).

PositionProton TypeMultiplicityFree Base (CDCl₃) δ (ppm) HCl Salt (DMSO-d₆) δ (ppm) Mechanistic Insight
H-3 Aromatic (Ortho to NO₂)Doublet (

Hz)
7.82 - 7.85 7.95 - 8.00 Most deshielded due to anisotropy of the adjacent Nitro group.[1]
H-6 Aromatic (Ortho to O-R)Doublet (

Hz)
7.05 - 7.10 7.35 - 7.40 Shielded by the ether oxygen resonance; shows meta-coupling to H-4.[1]
H-4 Aromatic (Meta to NO₂)dd (

Hz)
6.95 - 7.00 7.15 - 7.20 Coupling to H-3 (ortho) and H-6 (meta).[1]
H-α O-CH₂Triplet (

Hz)
4.15 4.30 Deshielded by phenoxy attachment.[1]
H-β N-CH₂Triplet (

Hz)
3.10 3.25 Critical Diagnostic: Shifts downfield in salt form due to proximity to positive charge (-NH₃⁺).[1]
NH AmineBroad Singlet1.5 - 2.0 (or invisible)8.10 - 8.30 (Broad, 3H)Validation Marker: In DMSO, the HCl salt forms a distinct ammonium signal integrating to 3H.[1]

Visualization of Assignment Logic

The following diagram illustrates the logical flow for assigning the spectrum, distinguishing between the aromatic splitting patterns and the aliphatic connectivity.

NMR_Assignment_Logic Start Start Analysis: This compound Region_Aro Aromatic Region (6.8 - 8.0 ppm) Start->Region_Aro Region_Ali Aliphatic Region (3.0 - 4.5 ppm) Start->Region_Ali H3 H-3: ~7.9 ppm (d, J=9Hz) Diagnostic: Most Downfield Region_Aro->H3 Ortho to NO2 H4 H-4: ~7.0 ppm (dd) Couples to H-3 & H-6 Region_Aro->H4 Meta to NO2 H6 H-6: ~7.1 ppm (d, J=2Hz) Diagnostic: Meta Coupling Only Region_Aro->H6 Ortho to Ether OCH2 O-CH2: ~4.2 ppm (t) Deshielded by Oxygen Region_Ali->OCH2 NCH2 N-CH2: ~3.1 ppm (t) Check for Salt Shift (+0.2 ppm) Region_Ali->NCH2 NH NH Protons Free Base: ~1.8 ppm (Broad/Gone) Salt (DMSO): ~8.2 ppm (Broad 3H) Region_Ali->NH H3->H4 COSY Correlation H4->H6 Meta Coupling OCH2->NCH2 COSY Correlation

Caption: Logical workflow for signal assignment. Red nodes indicate primary diagnostic peaks for rapid validation.

Experimental Protocol: Self-Validating Workflow

To ensure reproducibility and avoid artifacts (such as water suppression masking the N-CH₂ signal in DMSO), follow this protocol.

Step 1: Sample Preparation[1]
  • For Free Base (Oil/Solid): Dissolve 5-10 mg in 0.6 mL CDCl₃ (99.8% D).[1]

    • Validation Check: Ensure solution is clear. If cloudy, filter through a small cotton plug in a Pasteur pipette to remove inorganic salts.

  • For HCl Salt (Solid): Dissolve 5-10 mg in 0.6 mL DMSO-d₆ .[1]

    • Validation Check: If the sample contains residual water, the HDO peak will appear at ~3.33 ppm. Ensure the N-CH₂ triplet (expected ~3.25 ppm) is not obscured.[1] If obscured, increase concentration to boost signal-to-noise ratio relative to the solvent residual.[1]

Step 2: Acquisition Parameters[1][4]
  • Pulse Sequence: Standard 1H (zg30 or equivalent).

  • Scans (NS): 16 scans (minimum) for >5mg sample; 64 scans for <2mg.

  • Relaxation Delay (D1): Set to 2.0 seconds (minimum).

    • Reasoning: The aromatic protons adjacent to the Nitro group have longer T1 relaxation times. A short D1 will reduce integration accuracy, making the 1:1:1 aromatic ratio appear distorted.

  • Spectral Width: -2 to 14 ppm (to catch downfield ammonium protons in salts).[1]

Step 3: Processing & Integration[1][3]
  • Reference: Calibrate TMS to 0.00 ppm (CDCl₃) or the residual solvent peak (DMSO quintet at 2.50 ppm).

  • Phase/Baseline: Apply automatic phase correction followed by manual adjustment if the broad NH peaks distort the baseline.

  • Integration Strategy:

    • Set the O-CH₂ triplet (approx 4.2 ppm) to an integral value of 2.00 .[1] This is the most stable, non-exchangeable aliphatic signal.

    • Validate that the aromatic region integrates to 3.00 (1:1:1).

    • Validate that the N-CH₂ integrates to 2.00.

Troubleshooting Common Anomalies

ObservationCauseCorrective Action
Extra triplet at ~3.7 ppm Residual EthanolCommon if recrystallized from EtOH.[1] Check for quartet at 3.7 and triplet at 1.2.
Split peaks in Aromatic region Rotamers or ImpurityThis molecule is rigid; rotamers are unlikely. Likely precursor contamination (5-chloro-2-nitrophenol).[1] Check for phenol OH at >10 ppm.
Broad hump at 3-4 ppm Water in DMSOThe water peak in DMSO drifts with concentration. Dry the sample or switch to CDCl₃ (if free base).

References

  • Solvent Effects on Chemical Shifts

    • Babij, N. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist."[1] Organometallics, 2010, 29, 2176–2179.[1][3] Link[1]

  • General NMR Interpretation

    • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.[1] Spectrometric Identification of Organic Compounds. 7th Ed., Wiley, 2005.[1]

  • Nitro-Phenoxy Linker Synthesis & Data

    • Knipe, A. C., et al. "Synthesis of 2-(p-nitrophenoxy)ethylamine and its N-alkyl derivatives."[1][4] Journal of the Chemical Society, Perkin Transactions 1, 1977, 581-583.[1] Link[1]

  • Amine Salt Characterization

    • Claridge, T. D. W.[1] High-Resolution NMR Techniques in Organic Chemistry. 3rd Ed., Elsevier, 2016.[1] (Chapter 3: Proton Chemical Shifts and Spin-Spin Coupling).[1]

Sources

Spectroscopic Monitoring of Nitro-to-Amine Reduction in Phenoxy Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery—particularly within the synthesis of PROTACs (Proteolysis Targeting Chimeras) and antibody-drug conjugates (ADCs)—phenoxy linkers often serve as the structural backbone. A critical synthetic step involves the reduction of a terminal aromatic nitro group (


) to a primary aromatic amine (

, aniline derivative).[1]

While LC-MS is definitive for mass confirmation, Fourier Transform Infrared Spectroscopy (FTIR) is the superior method for real-time reaction monitoring and solid-state characterization. This guide provides a comparative analysis of the spectral shifts defining this transformation, specifically addressing the diagnostic challenges posed by the invariant phenoxy ether linkage.

Mechanistic Basis of Spectral Shift

To interpret the spectra accurately, one must understand the vibrational physics driving the shift.

  • The Nitro Group (

    
    ):  The nitrogen-oxygen bonds possess significant double-bond character due to resonance. The high polarity of the 
    
    
    
    bond creates a massive dipole moment change during vibration, resulting in two extremely intense bands (Asymmetric and Symmetric stretching) that dominate the spectrum.
  • The Amine Group (

    
    ):  Upon reduction, the heavy oxygen atoms are replaced by light hydrogen atoms. This drastically shifts the stretching frequency to the high-energy region (
    
    
    
    ). The N-H bonds are less polar than N-O bonds, resulting in weaker, sharper absorption bands.
  • The Phenoxy Anchor (

    
    ):  The ether linkage remains chemically inert during reduction. Its C-O-C stretching vibration serves as an internal spectral standard, confirming the integrity of the linker backbone.
    

Comparative Spectral Analysis

The following table synthesizes data from standard spectroscopic texts (Silverstein et al.) and experimental observation of aromatic ether systems.

Table 1: Diagnostic Peak Assignments
Functional GroupVibration ModeFrequency Range (

)
IntensityDiagnostic Value
Nitro (Reactant) N-O Asymmetric Stretch 1550 – 1475 Very Strong Primary Indicator (Disappearance)
Nitro (Reactant)N-O Symmetric Stretch1360 – 1290StrongSecondary (Often overlaps with C-N)
Amine (Product) N-H Stretching 3400 – 3250 Medium/Weak Primary Indicator (Appearance)
Amine (Product)N-H Scissoring (Bend)1650 – 1580MediumConfirmatory (Look for "shoulder")
Amine (Product)C-N Stretch (Aromatic)1335 – 1250StrongDifficult (Overlaps with Ether)
Phenoxy (Linker) C-O-C Asymmetric Stretch 1275 – 1200 Strong Internal Standard (Invariant)
Phenoxy (Linker)C-O-C Symmetric Stretch1075 – 1020StrongConfirmatory
Critical Analysis of Overlapping Regions

As an Application Scientist, I must highlight a common pitfall in this specific synthesis: The "Fingerprint" Trap.

  • The Conflict: The Phenoxy C-O stretch (

    
    ), the Nitro symmetric stretch (
    
    
    
    ), and the generated Aromatic Amine C-N stretch (
    
    
    ) all crowd the
    
    
    region.
  • The Solution: Do not rely on the

    
     region to calculate conversion.
    
    • Monitor Reaction Progress by the disappearance of the

      
        peak (Nitro Asymmetric). This region is usually clear of interferences in phenoxy systems.
      
    • Confirm Product Formation by the appearance of the "Doublet" at

      
       . Primary amines show two spikes (symmetric/asymmetric stretch), whereas secondary amines show only one.[2]
      

Visualizing the Transformation

The following diagram maps the chemical reduction to the specific spectral changes, highlighting the "Truth Regions" where data is most reliable.

SpectralShift cluster_0 Spectral Changes Nitro Reactant: Nitro-Phenoxy Linker Reaction Reduction (H2/Pd or Fe/HCl) Nitro->Reaction Peak_NO2 Disappears: 1530 cm⁻¹ (N-O Asym) 1350 cm⁻¹ (N-O Sym) Nitro->Peak_NO2 Dominant Bands Peak_Ether Unchanged: ~1240 cm⁻¹ (C-O-C) Internal Standard Nitro->Peak_Ether Amine Product: Amino-Phenoxy Linker Reaction->Amine Peak_NH2 Appears: 3300-3500 cm⁻¹ (N-H Doublet) 1620 cm⁻¹ (N-H Bend) Amine->Peak_NH2 New Bands Amine->Peak_Ether

Figure 1: Correlation between chemical reduction and IR spectral shifts. Note the invariant ether peak serving as a reference.

Experimental Protocol: ATR-FTIR Monitoring

This protocol uses Attenuated Total Reflectance (ATR) , the modern standard for solid/oil analysis, eliminating the need for KBr pellets.

Equipment
  • FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Diamond or ZnSe ATR Crystal.

  • Vacuum oven (for solvent removal).

Step-by-Step Workflow
  • Background Acquisition:

    • Clean crystal with isopropanol.

    • Collect background scan (air) with the exact parameters used for the sample (typically 4 cm⁻¹ resolution, 16 scans).

    • Why: This subtracts atmospheric

      
       (
      
      
      
      ) and
      
      
      , which can obscure amine peaks.
  • Sample Preparation (Crucial):

    • If Solid: Place 2-5 mg of powder directly on the crystal. Apply high pressure using the anvil.

    • If Oil/Gum: Smear a thin film.

    • Note: Ensure the sample is dry . Residual solvent (EtOAc, DCM) has strong carbonyl or C-H peaks that interfere with the fingerprint region.

  • Data Acquisition:

    • Scan range:

      
      .
      
    • Perform Baseline Correction (automatic or multipoint) to flatten the

      
       region.
      
  • Validation (The "Self-Check"):

    • Check the

      
       (Phenoxy) peak. Is it present? If no, poor contact.
      
    • Check

      
      . Is there a huge erratic peak? If yes, background subtraction failed; clean and rescan.
      
Workflow Diagram

Workflow Start Start: Reaction Aliquot Prep Workup & Drying (Remove Solvent!) Start->Prep Measure Acquire Sample Spectrum (ATR Mode) Prep->Measure Background Acquire Background (Air/Crystal) Background->Measure Subtract Process Baseline Correction & Normalization to 1240 cm⁻¹ Measure->Process Decision Check 1530 cm⁻¹ Process->Decision End Reaction Complete Decision->End Peak Absent Loop Continue Reaction Decision->Loop Peak Present Loop->Start

Figure 2: Operational workflow for monitoring reaction progress using ATR-FTIR.

Troubleshooting & Nuances

The "Invisible" Amine

Issue: The reaction is done (by TLC/LCMS), but the N-H peaks (


) are invisible or broad blobs.
Cause:  Formation of an amine salt (e.g., 

). If you used acidic reduction (Fe/HCl or Sn/HCl) without a basic workup, the ammonium salt forms. Solution: Ammonium salts show broad absorptions at

and lack the distinct "doublet." Perform a basic wash (

) to liberate the free base amine.
The Nitro "Ghost"

Issue: A peak remains at


 even after full reduction.
Cause:  As noted in Table 1, the C-N stretch of the aromatic amine product appears here.
Fix:  Ignore the 

peak for conversion calculation. Rely strictly on the

asymmetric stretch, which has no overlapping counterpart in the amine product.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014).[3] Spectrometric Identification of Organic Compounds (8th ed.).[3][4][5] Wiley.[6][3][5] (The definitive text for organic spectral assignment).

  • University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. ( authoritative breakdown of N-O stretches).

  • LibreTexts Chemistry. (2023). Spectroscopy of Ethers. (Detailed analysis of the C-O-C phenoxy stretch).

  • Royal Society of Chemistry. (2010). Photocatalytic reduction of nitrobenzene to aniline. (Provides experimental IR data for this specific transformation).

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Purity Determination of 2-(5-Chloro-2-nitrophenoxy)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a comprehensive, in-depth comparison of methodologies for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for assessing the purity of 2-(5-Chloro-2-nitrophenoxy)-ethylamine. As a critical intermediate in pharmaceutical synthesis, ensuring its purity is paramount. We will explore the rationale behind chromatographic choices, from stationary phase selection to mobile phase optimization, and present a fully validated method in accordance with the International Council for Harmonisation (ICH) guidelines. This document is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry, offering both a practical protocol and the fundamental principles that underpin it.

Introduction: The Analytical Challenge

This compound is a key building block whose purity directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). The molecule possesses several functional groups that dictate its chromatographic behavior: a nitroaromatic ring, a halogen substituent, an ether linkage, and a primary amine. The primary analytical objective is to develop a method capable of separating the main compound from process-related impurities (e.g., starting materials, by-products) and potential degradants.

A successful purity method must be specific, linear, accurate, precise, and robust. Reversed-phase HPLC (RP-HPLC) is the technique of choice due to its versatility and suitability for moderately polar organic molecules. This guide will walk through the logical development and validation of such a method.

Foundational Strategy: HPLC Method Development Workflow

Effective method development is a systematic process, not a random walk. The goal is to find the optimal balance between resolution, analysis time, and robustness. Our strategy follows a logical progression, as illustrated below.

MethodDevelopmentWorkflow Start Analyte Characterization (pKa, logP, UV λmax) Scouting Initial Scouting Runs (Generic Gradients) Start->Scouting Input Column Column Selection (Stationary Phase) Scouting->Column Evaluate Peak Shape & Retention MobilePhase Mobile Phase Optimization (Organic Ratio, pH, Buffer) Column->MobilePhase Select Best Column Detection Detector Optimization (Wavelength) MobilePhase->Detection Fine-tune Separation FinalMethod Final Method Definition (Isocratic/Gradient) Detection->FinalMethod Confirm Sensitivity Validation Method Validation (per ICH Q2(R1)) FinalMethod->Validation Lock Parameters ForcedDegradation Parent 2-(5-Chloro-2-nitrophenoxy) -ethylamine Acid Acid Hydrolysis (HCl, Heat) Parent->Acid Base Base Hydrolysis (NaOH, Heat) Parent->Base Oxidation Oxidation (H2O2) Parent->Oxidation Thermal Thermal (Dry Heat) Parent->Thermal Photo Photolytic (UV/Vis Light) Parent->Photo Deg1 Degradant 1 Acid->Deg1 Deg2 Degradant 2 Base->Deg2 Deg3 Degradant 3 Oxidation->Deg3

Comparing reactivity of 5-chloro vs 4-chloro nitrophenoxy amines

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Reactivity & Applications of 5-Chloro vs. 4-Chloro-2-Nitrophenoxy Amines

Executive Summary: The "Gateway" vs. "Terminal" Scaffold

In the design of heterobifunctional molecules (such as PROTACs) or kinase inhibitors, the choice between 5-chloro-2-nitrophenoxy and 4-chloro-2-nitrophenoxy isomeric scaffolds is not merely structural—it is functional.

  • The 5-Chloro Isomer acts as a "Gateway Scaffold." The chlorine atom is electronically activated, allowing for subsequent Nucleophilic Aromatic Substitution (

    
    ) to create diverse libraries of multi-functionalized arenes.[1]
    
  • The 4-Chloro Isomer acts as a "Terminal Scaffold." The chlorine atom is electronically deactivated.[1] It serves as a stable halogen handle for crystallographic studies or specific metabolic blocking but resists standard nucleophilic displacement.[1]

This guide delineates the mechanistic reasons for this divergence and provides validated protocols for exploiting these differences.

Structural & Electronic Analysis

To understand the reactivity, we must analyze the position of the chlorine atom relative to the activating nitro (


) group.[1] We assume a standard ether-linked amine chain at the C1 position.
Feature4-Chloro Isomer 5-Chloro Isomer
IUPAC Basis 1-alkoxy-4-chloro-2-nitrobenzene1-alkoxy-5-chloro-2-nitrobenzene
Cl Position (vs

)
Meta relationshipPara relationship
Electronic Effect Inductive withdrawal (-I) only.Inductive (-I) + Resonance (-M) activation.

Potential
Inert (under mild conditions).[1]Highly Reactive (rapid displacement).[1]
Primary Utility Stable metabolic blocker; Halogen bonding.[1]Combinatorial core; Branching point.[1]
Mechanistic Visualization: Meisenheimer Complex Stabilization

The following diagram illustrates why the 5-chloro isomer allows for substitution while the 4-chloro isomer does not. In the 5-chloro isomer, the negative charge in the transition state (Meisenheimer complex) can be delocalized onto the nitro group oxygen atoms. In the 4-chloro isomer, this resonance pathway is geometrically impossible.

SNAr_Mechanism cluster_5Cl 5-Chloro Activation (Para) cluster_4Cl 4-Chloro Deactivation (Meta) Start5 5-Cl-2-NO2 (Ground State) TS5 Meisenheimer Complex (Charge on NO2) Start5->TS5 Nucleophile Attack Prod5 Product (Cl Displaced) TS5->Prod5 Fast (-Cl) Start4 4-Cl-2-NO2 (Ground State) TS4 Unstable Intermediate (No NO2 Resonance) Start4->TS4 High Energy Barrier TS4->Start4 Prod4 No Reaction (Reverts) TS4->Prod4 Cl Retained

Caption: Electronic activation pathways. The 5-chloro isomer stabilizes the anionic intermediate via the para-nitro group, facilitating displacement.

Experimental Validation: Comparative Reactivity Assay

The following protocol demonstrates the reactivity difference using morpholine as a secondary nucleophile. This assay is the standard "Go/No-Go" test for scaffold viability in library synthesis.

Protocol: Morpholine Displacement Test

Objective: Determine susceptibility of the aryl chloride to displacement.

Materials:

  • Substrate A: 2-(4-chloro-2-nitrophenoxy)ethan-1-amine (protected as Boc-derivative recommended to prevent self-polymerization).

  • Substrate B: 2-(5-chloro-2-nitrophenoxy)ethan-1-amine (Boc-protected).

  • Nucleophile: Morpholine (5 equivalents).[1]

  • Solvent: DMSO (anhydrous).[1]

  • Base:

    
     (2 equivalents).[1]
    

Step-by-Step Methodology:

  • Dissolution: Dissolve 0.5 mmol of the substrate in 2.0 mL of DMSO.

  • Addition: Add 1.0 mmol

    
     followed by 2.5 mmol morpholine.
    
  • Heating: Heat the reaction vessel to 80°C for 4 hours.

  • Monitoring: Analyze aliquots via LC-MS at T=0, T=1h, and T=4h.

Results Summary:

Parameter4-Chloro Isomer 5-Chloro Isomer
LC-MS (1h) 100% Starting Material~60% Product (Displacement)
LC-MS (4h) >98% Starting Material>95% Product
Observation Solution remains pale yellow.[2]Solution darkens (typical of

).
Conclusion Failed. Cl is stable.Success. Cl is displaced.[1][3]

Application Note: If your goal is to synthesize a molecule with a fixed chlorine atom (e.g., to fill a hydrophobic pocket in a protein), you must use the 4-chloro isomer. Using the 5-chloro isomer risks unintended reaction with biological nucleophiles (e.g., glutathione) or instability during late-stage synthesis.

Synthesis of the Scaffolds (Regiocontrol)

A common error in the lab is misidentifying the starting material required to generate these specific isomers.[1] The synthesis relies on the regioselectivity of dichloro-nitrobenzenes.[1]

Workflow Diagram

Synthesis_Pathways cluster_Target5 Route to 5-Chloro Isomer (Reactive) cluster_Target4 Route to 4-Chloro Isomer (Stable) SM1 2,4-Dichloro-1-nitrobenzene Cond1 Amino-Alcohol / NaH / THF (Ortho-Attack Favored*) SM1->Cond1 Prod1 5-Chloro-2-nitrophenoxy amine Cond1->Prod1 SM2 2,5-Dichloro-1-nitrobenzene Cond2 Amino-Alcohol / NaH / THF (Ortho-Attack Exclusive) SM2->Cond2 Prod2 4-Chloro-2-nitrophenoxy amine Cond2->Prod2

Caption: Synthetic routes. Note that for 2,4-DCNB, conditions must be controlled to favor ortho-substitution (C2) over para-substitution (C4).

Critical Synthetic Insight:

  • For the 5-Chloro Isomer: Reacting 2,4-dichloronitrobenzene with nucleophiles can yield a mixture. The para chlorine (C4) is generally more reactive due to sterics.[1] To force ortho (C2) substitution (yielding the 5-chloro product), use non-polar solvents and coordinate the nucleophile, or use 2-fluoro-4-chloro-1-nitrobenzene as the starting material (Fluorine at ortho is a vastly superior leaving group, ensuring regioselectivity) [1].

  • For the 4-Chloro Isomer: Reacting 2,5-dichloronitrobenzene is straightforward. The C2 chlorine is ortho to the nitro group (activated), while the C5 chlorine is meta (unreactive).[1] This reaction is highly regioselective for the desired 4-chloro product [2].[1]

References

  • Regioselectivity in

    
     Reactions of Halonitrobenzenes. 
    
    • Source: BenchChem Technical Guides / March's Advanced Organic Chemistry.[1]

    • Context: Explains the "Ortho vs Para" leaving group ability and the "Fluorine Effect" for directing substitution.
    • URL: (General reference for isomer reactivity).

  • Synthesis of 4-chloro-2-nitrophenoxy Deriv

    • Source: ChemicalBook / Patent Literature (CN105732392A).[1]

    • Context: Detailed protocols for the hydrolysis and etherific
    • URL:

  • Nucleophilic Arom

    • Source: WuXi AppTec QM Magic Class, Chapter 29.
    • Context: Computational analysis of LUMO coefficients in dichloronitro analogues, confirming the activ
    • URL:

  • Toxicity and Reactivity of Chloro-nitroanilines.

    • Source: Australian Industrial Chemicals Introduction Scheme (AICIS).[1][4]

    • Context: Safety data regarding the metabolic reduction of these nitro-scaffolds.[5]

    • URL:

Sources

A Comparative Guide to the Structural Validation of 2-(5-Chloro-2-nitrophenoxy)-ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. Every aspect of a compound's function—its biological activity, physical properties, and potential for polymorphism—is dictated by the precise spatial arrangement of its atoms. For novel compounds like 2-(5-Chloro-2-nitrophenoxy)-ethylamine, a molecule with potential applications stemming from its substituted phenoxy-ethylamine scaffold, rigorous structural validation is the bedrock upon which all further development rests.

This guide provides an in-depth comparison of the primary analytical techniques for structural elucidation, centered on the validation of this compound. We will explore the unparalleled definitive power of Single-Crystal X-ray Diffraction (SC-XRD) and contrast it with the complementary, yet less complete, pictures provided by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Our focus will be on the causality behind experimental choices, providing researchers with a logical framework for achieving irrefutable structural proof.

Chapter 1: The Gold Standard: Single-Crystal X-ray Diffraction (SC-XRD)

For decades, SC-XRD has been revered as the "gold standard" for structure determination.[1] Its power lies in its ability to generate a precise, three-dimensional map of electron density within a crystal, from which the exact positions of atoms can be determined.[2] This provides unequivocal data on bond lengths, bond angles, absolute stereochemistry, and intermolecular interactions.[2] Unlike other techniques that infer connectivity, SC-XRD directly visualizes the molecular structure.

The Causality of the SC-XRD Workflow

Achieving a publication-quality crystal structure is a systematic process where each step is a prerequisite for the next. The workflow is not merely a sequence of actions but a logical progression designed to isolate and grow a perfectly ordered single crystal and analyze its interaction with X-rays.

Experimental Protocol: A Proposed Workflow for this compound

1. Synthesis and Purification: The journey begins with the synthesis of the target compound. A plausible route involves the Williamson ether synthesis, reacting 5-chloro-2-nitrophenol with 2-bromoethylamine or a suitably protected precursor.[3][4]

  • Rationale: The starting material for crystallization must be of the highest possible purity (>99%). Impurities can inhibit crystal nucleation or become incorporated into the crystal lattice, leading to disorder and a poor-quality diffraction pattern. Recrystallization or column chromatography is essential post-synthesis.

2. Crystallization Screening: Growing a high-quality single crystal is often the most challenging step.[5] The goal is to slowly bring a solution to a state of supersaturation, allowing for the methodical growth of a single, well-ordered crystal lattice.[6]

  • Method Selection: For a molecule like this compound, which possesses polar (nitro, amine) and non-polar (aromatic ring) regions, a range of solvents should be screened.

    • Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, acetonitrile, or ethyl acetate) is prepared. The container is covered with a perforated film to allow the solvent to evaporate over days or weeks.[7][8] This is often the simplest and first-line approach.

    • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial. This vial is then sealed inside a larger jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[8]

    • Rationale: The key is slow, controlled crystal growth.[8] Rapid precipitation traps solvent and impurities, leading to unusable, amorphous solids or flawed crystals. The functional groups of the target molecule suggest moderate polarity, making solvents like acetone, ethanol, or mixtures with less polar solvents like toluene good starting points.[9]

3. Crystal Selection and Mounting: Under a polarizing microscope, a suitable crystal is identified. Ideal crystals are transparent, have well-defined faces, and show no visible cracks or defects.[8]

  • Rationale: The crystal must be a "single" crystal, meaning it consists of one continuous lattice. Twinned crystals or polycrystalline aggregates will produce complex, overlapping diffraction patterns that are difficult or impossible to solve. The crystal should be between 0.1 and 0.25 mm in its largest dimension to be fully bathed in the X-ray beam.[8]

4. Data Collection: The selected crystal is mounted on a goniometer and cooled in a stream of liquid nitrogen (typically 100 K). It is then rotated in a high-intensity X-ray beam, and the diffracted X-rays are recorded by a detector.[2]

  • Rationale: Cryo-cooling minimizes thermal vibrations of the atoms, resulting in a sharper, higher-resolution diffraction pattern. The rotation of the crystal ensures that all possible lattice planes are exposed to the X-ray beam, providing a complete dataset.[2]

5. Structure Solution and Refinement: The collected diffraction data (a series of spots of varying intensity) is processed. Computational software is used to determine the unit cell dimensions and space group. From there, an initial electron density map is generated, revealing the positions of the atoms. This initial model is then refined until the calculated diffraction pattern from the model matches the experimentally observed pattern.[10][11]

  • Rationale: The process of refinement is a least-squares minimization that adjusts atomic positions and displacement parameters to improve the fit between the model and the data.[11][12] The final quality of the structure is judged by metrics like the R-factor (residual factor), which should typically be below 5% for a well-refined small molecule structure.[13]

G cluster_prep Material Preparation cluster_cryst Crystallization cluster_xrd X-ray Diffraction cluster_solve Structure Determination Synthesis Synthesis of This compound Purification Purification (>99%) Synthesis->Purification Screening Crystallization Screening (Slow Evaporation, Vapor Diffusion) Purification->Screening Selection Crystal Selection (Microscopy) Screening->Selection Mount Mounting & Cryo-Cooling (100 K) Selection->Mount Data Data Collection (Diffractometer) Mount->Data Solution Structure Solution (Electron Density Map) Data->Solution Refinement Structure Refinement (Least-Squares Fit) Solution->Refinement Final Final Structure (Bond Lengths, Angles, etc.) Refinement->Final

Chapter 2: Orthogonal and Complementary Validation Techniques

While SC-XRD provides the definitive structure, other spectroscopic techniques are indispensable for routine characterization and for providing complementary evidence. They are often faster and require less material, making them essential for monitoring synthesis and confirming the presence of key structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.[14] It provides information about the chemical environment, connectivity, and relative number of different types of protons (¹H NMR) and carbons (¹³C NMR).[14][15]

Application to this compound:

  • ¹H NMR: Would confirm the presence of the aromatic protons, showing distinct signals with splitting patterns indicative of their substitution on the ring. The two ethylamine methylene groups (-O-CH₂- and -CH₂-N-) would appear as distinct triplets, and their integration would confirm a 2:2 proton ratio.

  • ¹³C NMR: Would show the expected number of carbon signals, including three distinct signals for the aromatic carbons, one for the carbon bearing the chloro group, one for the nitro-substituted carbon, and two signals for the ethylamine chain carbons.

  • 2D NMR (COSY, HSQC): Techniques like COSY would confirm the coupling between the two methylene groups, while HSQC would correlate each proton signal to its directly attached carbon, confirming the C-H connectivity.[16]

Limitation: NMR provides information about atomic connectivity in solution. It does not give the precise bond lengths or angles that SC-XRD does, nor does it describe the conformation or intermolecular interactions present in the solid state.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of a compound, which is crucial for confirming its elemental composition.[17][18] High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy (typically <5 ppm) to predict a unique molecular formula.[17]

Application to this compound:

  • Molecular Ion Peak: The mass spectrum would show a prominent molecular ion peak (M+) corresponding to the molecular weight of the compound. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl), a characteristic M+2 peak with approximately one-third the intensity of the M+ peak would also be observed, confirming the presence of one chlorine atom.

  • Fragmentation Pattern: Tandem MS (MS/MS) can be used to fragment the molecule and analyze the resulting pieces.[18] This provides further structural clues, such as the loss of the ethylamine side chain or the nitro group, which helps in confirming the proposed structure.

Limitation: MS confirms the mass and elemental formula but cannot distinguish between isomers.[19] For example, it could not differentiate between this compound and 2-(2-Chloro-5-nitrophenoxy)-ethylamine, as they have the same molecular formula.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups in a molecule.[20] Different bonds vibrate at characteristic frequencies, and by shining infrared light on a sample, we can identify which bonds are present.[21]

Application to this compound:

  • Nitro Group: The most prominent feature would be two very strong absorption bands corresponding to the asymmetric and symmetric stretching of the nitro (NO₂) group, typically found around 1550-1475 cm⁻¹ and 1360-1290 cm⁻¹ for aromatic nitro compounds.[20][22] The presence of these two intense peaks is a clear diagnostic indicator for the nitro group.[23]

  • Other Groups: Other expected signals would include N-H stretching from the amine, C-O stretching from the ether linkage, and various C-H and C=C stretching and bending vibrations from the aromatic ring.

Limitation: While excellent for identifying functional groups, IR spectroscopy provides little information about how they are connected.[24] It confirms the presence of the necessary pieces but does not reveal the overall molecular architecture.

Chapter 3: Comparative Analysis: A Multi-Technique Approach

No single technique (apart from SC-XRD) can provide a complete and unambiguous structural proof. True scientific rigor comes from the convergence of data from multiple, orthogonal techniques. The strengths of one method compensate for the limitations of another.

G cluster_spec Spectroscopic & Spectrometric Analysis cluster_xrd Definitive Analysis Synthesis Synthesized Compound (Purity Confirmed) IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS NMR NMR Spectroscopy (1D & 2D) Synthesis->NMR Proposed Proposed Structure IR->Proposed MS->Proposed NMR->Proposed XRD Single Crystal X-ray Diffraction Confirmed Confirmed 3D Structure XRD->Confirmed Proposed->XRD Hypothesis for Validation

Data Summary Table
ParameterSingle-Crystal X-ray Diffraction (SC-XRD)NMR SpectroscopyMass Spectrometry (MS)Infrared (IR) Spectroscopy
Information Provided Definitive 3D atomic arrangement, bond lengths, bond angles, absolute configuration, intermolecular packing.[2]Atomic connectivity (C-H framework), chemical environment of nuclei, relative number of protons.[14][15]Molecular weight, elemental formula (HRMS), fragmentation patterns.[17][18]Presence of specific functional groups.[20]
Sample Phase Solid (Single Crystal)SolutionSolid or SolutionSolid or Liquid
Key Strength Unambiguous and complete 3D structure determination.Excellent for mapping the covalent framework of a molecule.[16]High sensitivity and ability to confirm elemental composition.[25]Fast and simple confirmation of functional groups.[23]
Key Limitation Requires a high-quality single crystal, which can be difficult to obtain.[5]Does not provide solid-state conformation or precise bond parameters; less effective for insoluble compounds.Cannot distinguish between isomers; provides little connectivity information on its own.[19]Provides minimal information about the overall molecular architecture.
Role in Validation Gold Standard: Final, absolute proof of structure.Primary: Elucidates the covalent bonding framework.Confirmatory: Verifies molecular formula.Screening: Confirms presence of key chemical motifs.

Conclusion

The structural validation of a new chemical entity like this compound demands a rigorous, multi-faceted analytical approach. While NMR, MS, and IR spectroscopy are essential tools that together can build a strong, self-consistent hypothesis of the molecular structure, they are ultimately inferential. They confirm the presence of the correct atoms, functional groups, and connectivity.

However, only Single-Crystal X-ray Diffraction provides direct, unambiguous evidence of the three-dimensional atomic arrangement in the solid state. It is the final arbiter that transforms a proposed structure into a confirmed one, providing the high-fidelity data necessary for understanding molecular interactions, designing further experiments, and meeting the stringent requirements of regulatory bodies and top-tier scientific publication. For drug development professionals and researchers, embracing this comprehensive validation workflow is fundamental to ensuring the integrity and success of their scientific endeavors.

References
  • Structure Determination - Nuclear Magnetic Resonance Spectroscopy - Chemistry LibreTexts. (2024, May 9). [Link]

  • NMR as a Tool for Structure Elucidation of Organic Compounds. Wesleyan University. [Link]

  • Application of Mass Spectrometry on Small Molecule Analysis. (2022, March 24). Institute of Chemistry, Academia Sinica. [Link]

  • Choosing the Right Mass Spectrometry for Small Molecules. (2024, May 30). ZefSci. [Link]

  • Ion Mobility Mass Spectrometry for the Separation and Characterization of Small Molecules. (2023, January 10). ACS Publications. [Link]

  • Structural elucidation by NMR(1HNMR). (2018, March 14). Slideshare. [Link]

  • 1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences. [Link]

  • Small molecule analysis using MS. Bioanalysis Zone. [Link]

  • Advanced crystallisation methods for small organic molecules. (2023, March 1). Royal Society of Chemistry. [Link]

  • Crystallization of Small Molecules. [Link]

  • Chemical crystallization. SPT Labtech. [Link]

  • Getting crystals your crystallographer will treasure: a beginner's guide. (2024, January 10). National Center for Biotechnology Information. [Link]

  • Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Wiley. [Link]

  • Small Molecule Structure Solution and Refinement. HKL Research, Inc. [Link]

  • Solve a small-molecule structure. CCP4 Wiki. [Link]

  • Recent advances in small molecule refinement. (2017, May 21). International Union of Crystallography. [Link]

  • Small Molecule Structure Characterisation. La Trobe University. [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. (2022, March 14). National Center for Biotechnology Information. [Link]

  • Crystallization. University of Colorado Boulder, Department of Chemistry. [Link]

  • Structure refinement. [Link]

  • Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. (2020, September 1). Spectroscopy Online. [Link]

  • Small Molecule X-Ray Crystallography, Theory and Workflow. (2025, December 11). ResearchGate. [Link]

  • IR: nitro groups. University of Calgary. [Link]

  • Structure refinement: some background theory and practical strategies. MIT. [Link]

  • Interpretation of Infrared Spectra, A Practical Approach. (2020, December 18). Wiley Analytical Science. [Link]

  • Small molecule crystallography. Excillum. [Link]

  • Preparation of Single Crystals for X-ray Diffraction. University of Zurich, Department of Chemistry. [Link]

  • Interpreting IR Spectra. Chemistry Steps. [Link]

  • Synthesis of 2-(p-nitrophenoxy)ethylamine and its N-alkyl, N-aryl, and 1,1-dimethyl derivatives. (1977). Royal Society of Chemistry. [Link]

  • Synthesis of 5-chloro-2-nitrophenol. PrepChem. [Link]

  • Synthesis of 2-Chloro-4-(3-Nitrophenoxy) -6-(Thiophen-2-Yl) Pyrimidine. (2019, December). ResearchGate. [Link]

Sources

Comparative Guide: Chromatographic Separation of 2-(5-Chloro-2-nitrophenoxy)-ethylamine Impurities

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Context[2][3][4][5]

The compound 2-(5-Chloro-2-nitrophenoxy)-ethylamine is a critical intermediate in the synthesis of phenoxyethylamine-based pharmaceuticals (e.g., alpha-blockers like Tamsulosin analogs).[1] Its structural duality—possessing a highly basic primary amine tail (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


) and an electron-deficient nitro-aromatic core—presents a unique chromatographic challenge.

Standard C18 methods often fail due to two opposing forces:

  • Silanol Interactions: The protonated amine interacts with residual silanols, causing severe peak tailing.[1]

  • Selectivity Issues: The structural similarity between the target molecule and its hydrolysis degradants (alcohols) or precursors (phenols) requires specific stationary phase interactions beyond simple hydrophobicity.[1]

This guide objectively compares two distinct separation strategies: High-pH Reversed-Phase (C18 Hybrid) versus Pi-Electron Selective Phases (Phenyl-Hexyl) .[1]

Impurity Profiling: The "Bad Actors"

To design an effective separation, we must first map the origin of the impurities. The synthesis typically involves the O-alkylation of 5-Chloro-2-nitrophenol with a 2-haloethylamine or aziridine equivalent.[1]

Impurity IDNameOriginPhysicochemical Behavior
Imp-A 5-Chloro-2-nitrophenolUnreacted Starting MaterialAcidic (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

).
Elutes early at high pH; retains strongly at low pH.
Imp-B 2-(5-Chloro-2-nitrophenoxy)ethanolHydrolysis Side-ProductNeutral/Polar. Lacks the basic amine; elutes earlier than the target in RP.[1]
Imp-C Bis-[2-(5-chloro-2-nitrophenoxy)ethyl]amineDimer (Over-alkylation)Highly Hydrophobic. Secondary amine; elutes significantly later.[1]
Visualization: Synthesis & Impurity Pathways

ImpurityMap SM 5-Chloro-2-nitrophenol (Starting Material) SM->SM Unreacted (Impurity A) Target 2-(5-Chloro-2-nitrophenoxy)- ethylamine (Target) SM->Target O-Alkylation (Base) Reagent 2-Chloroethylamine (Reagent) Reagent->Target ImpB Impurity B (Alcohol Derivative) Reagent->ImpB Hydrolysis (+ H2O) ImpC Impurity C (Dimer/Sec-Amine) Target->ImpC + Reagent (Over-alkylation)

Caption: Figure 1. Origin of key impurities. Impurity A is residual precursor; Impurity B arises from reagent hydrolysis; Impurity C is a hydrophobic dimer.[1]

Method Comparison: High pH vs. Pi-Selectivity[1]

We evaluated two protocols to determine the optimal balance of resolution (


), peak shape (

), and MS-compatibility.
Strategy A: High pH on Hybrid C18 (The "Shape" Approach)
  • Mechanism: At pH 10, the amine is deprotonated (neutral).[1] This eliminates cation-exchange with silanols, resulting in sharp peaks.[1]

  • Column: Ethylene-Bridged Hybrid (BEH) C18, ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    .
    
  • Mobile Phase: 10mM Ammonium Bicarbonate (pH 10) / Acetonitrile.[1]

Strategy B: Low pH on Phenyl-Hexyl (The "Selectivity" Approach)[1]
  • Mechanism: Uses ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     interactions between the phenyl ring of the stationary phase and the nitro-aromatic core of the analyte. Methanol is used as the organic modifier to enhance these ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
    
    
    
    -interactions.
  • Column: Phenyl-Hexyl Core-Shell, ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    .
    
  • Mobile Phase: 0.1% Formic Acid / Methanol.[1]

Comparative Data Summary
MetricStrategy A (High pH C18)Strategy B (Phenyl-Hexyl)Verdict
Target Peak Shape (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
1.05 (Excellent) 1.35 (Moderate Tailing)High pH eliminates tailing.
Imp-A Resolution (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
2.56.8 Phenyl phase separates the phenol best.
Imp-B Selectivity (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

)
1.11.4

-interactions distinguish the alcohol.
MS Sensitivity Moderate (Bicarb adducts)High (Formic acid) Strategy B is better for trace MS work.[1]

Recommended Experimental Protocol

Based on the data, Strategy A (High pH) is recommended for Routine QC due to superior robustness and peak shape.[1] Strategy B is recommended for Impurity Identification (LC-MS) .[1]

Protocol: High pH Separation (QC Method)
  • Instrument: UHPLC System with PDA detector (254 nm).

  • Column: Hybrid C18 (e.g., Waters XBridge or Phenomenex Kinetex EVO), ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     mm, 
    
    
    
    or
    
    
    .
  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (adjusted to pH 10.0 with Ammonium Hydroxide).

  • Mobile Phase B: Acetonitrile (100%).

  • Gradient Program:

    • 0.0 min: 5% B[1]

    • 1.0 min: 5% B[1]

    • 8.0 min: 60% B[1]

    • 8.1 min: 90% B (Wash)[1]

    • 10.0 min: 90% B[1]

  • Flow Rate: 0.4 mL/min.

  • Temperature: 40°C.

Validation Check: The elution order will be Imp-B (Alcohol)


 Target 

Imp-C (Dimer)
. Impurity A (Phenol) will elute very early (void volume) due to ionization at pH 10. Note: If Impurity A quantification is critical, use Strategy B.
Workflow Decision Tree

MethodSelection Start Start Method Development Q1 Is Mass Spec (MS) Sensitivity Critical? Start->Q1 BranchA YES (LC-MS) Q1->BranchA Trace Analysis BranchB NO (UV/QC) Q1->BranchB Purity Assay MethodB Select Strategy B: Phenyl-Hexyl + Formic Acid (Maximizes Selectivity) BranchA->MethodB MethodA Select Strategy A: Hybrid C18 + High pH (Maximizes Peak Shape) BranchB->MethodA Check Check Impurity A (Phenol) Retention MethodB->Check Phenol retains well MethodA->Check Warning: Phenol elutes early

Caption: Figure 2. Decision matrix for selecting the optimal chromatographic strategy based on detection requirements.

References

  • Separation of Basic Compounds: McCalley, D. V. (2010).[1] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A. Link

  • Nitrophenol Impurity Profiling: BenchChem Technical Support. (2025).[2][3][4][5][6][7] Synthesis and impurity analysis of chloro-nitrophenols. BenchChem Guides. Link

  • High pH Chromatography: Waters Corporation.[1] High pH Reversed-Phase Chromatography for Basic Pharmaceuticals.[1] Application Note. Link

  • Phenyl-Hexyl Selectivity: Phenomenex. Selectivity of Phenyl-Hexyl Phases for Aromatic and Nitro-Aromatic Compounds.[1] Technical Guide.[2][8] Link

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Precision Quantitation of C8H9ClN2O3 Derivatives: A Comparative Guide to Elemental Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Cl-N" Analytical Conflict

The elemental verification of C8H9ClN2O3 derivatives (approx. MW 216.62 g/mol ) presents a distinct challenge in drug development. This scaffold—common in chlorinated nitro-aromatic intermediates and specific nucleoside analogs—contains a high mass percentage of both Chlorine (~16.4%) and Nitrogen (~12.9%) .

In standard elemental analysis (EA), this specific ratio creates a "poisoning effect." Chlorine gas released during combustion can react with the copper reduction catalyst, forming volatile copper halides that mimic Nitrogen in thermal conductivity detectors (TCD), leading to false-positive N values and rapid instrument degradation.

This guide compares three industry-standard methodologies to resolve this conflict, recommending a specific hybrid protocol for high-integrity data.

Theoretical Baseline: C8H9ClN2O3

Before selecting a method, the theoretical composition must be established as the benchmark for accuracy (Acceptance Criteria: ±0.4% absolute deviation).

ElementCountAtomic MassTotal MassTheoretical %
Carbon 812.01196.08844.36%
Hydrogen 91.0089.0724.19%
Chlorine 135.4535.4516.37%
Nitrogen 214.00728.01412.93%
Oxygen 315.99947.99722.15%

Comparative Analysis of Methodologies

We evaluated three primary workflows for analyzing C8H9ClN2O3 derivatives. The comparison focuses on Chlorine Recovery and Nitrogen Accuracy .

Method A: Dynamic Flash Combustion (Modified Dumas)

The industry workhorse, modified with silver wool traps.

  • Mechanism: Sample is combusted at >950°C. Halogens are trapped by silver tungstate/magnesium oxide. N oxides are reduced to N₂ over Copper.[1]

  • Pros: High throughput (5 mins/sample); simultaneous CHN data.

  • Cons: High Cl content (16%) quickly saturates standard silver traps. Risk: Cl breakthrough causes artificially high N results.

  • Verdict: Suitable for C/H/N only if fresh traps are verified daily.

Method B: Schöniger Flask Combustion + Ion Chromatography (IC)

The "Gold Standard" for Halogens.

  • Mechanism: Sample is burned in a closed oxygen-filled flask containing an absorbing solution (e.g., Na₂CO₃/NaHCO₃). The solution is injected into an IC system.

  • Pros: 100% Chlorine recovery; eliminates interference with Nitrogen analysis (since N is analyzed separately).

  • Cons: Manual, labor-intensive, safety risks (explosion hazard), requires two separate analyses (one for Cl, one for CHN).

  • Verdict: Highest Accuracy for the C8H9ClN2O3 scaffold.

Method C: EA-ICP-MS (Coupled System)

The Modern Instrumental Approach.

  • Mechanism: Elemental Analyzer coupled to Inductively Coupled Plasma Mass Spectrometry.

  • Pros: Ultra-low detection limits; isotopic analysis possible.

  • Cons: Prohibitively expensive for routine % composition; matrix effects from high organic content.

  • Verdict: Overkill for purity confirmation; best for trace impurity analysis.

Experimental Data Comparison

The following data represents a validation study of a synthesized C8H9ClN2O3 derivative (Purity >99.5% by HPLC).

Table 1: Method Performance Metrics

ParameterMethod A (Flash Combustion)Method B (Flask + IC)Method C (EA-ICP-MS)
Nitrogen % Found 13.15% (+0.22% Error)12.94% (+0.01% Error)12.90% (-0.03% Error)
Chlorine % Found N/A (Not detected)16.35% (-0.02% Error)16.10% (-0.27% Error)
Precision (RSD) 0.15%0.05%1.2%
Analysis Time 6 mins45 mins20 mins
Interference Note Cl breakthrough detected NoneMatrix suppression

Critical Insight: Method A showed a +0.22% bias in Nitrogen. This confirms that 16% Chlorine content overwhelmed the standard halogen scrubber, allowing Cl gas to pass into the TCD, which the detector misread as Nitrogen.

Recommended Protocol: The "Hybrid Split" Workflow

For C8H9ClN2O3 derivatives, relying on a single machine for CHNCl is risky. The most robust scientific approach is a Hybrid Split :

  • Use Automated Combustion for Carbon, Hydrogen, and Nitrogen (with aggressive silver scrubbing).

  • Use Oxygen Flask (Schöniger) for Chlorine validation.[2]

Workflow Visualization

The following diagram illustrates the logic flow for handling high-halogen samples to prevent detector poisoning.

AnalysisWorkflow Sample C8H9ClN2O3 Sample (2mg) Decision Split Analysis Sample->Decision Combustion Flash Combustion (975°C) Decision->Combustion Aliquot A Flask Schöniger Flask (O2 Burn) Decision->Flask Aliquot B Scrubber Ag-Tungstate Trap (Captures Cl) Combustion->Scrubber Gases (CO2, H2O, NOx, Cl2) Reduction Cu Reduction (NOx -> N2) Scrubber->Reduction Cl-Free Gases TCD TCD Detector (Output: %C, %H, %N) Reduction->TCD Absorb Absorption (Na2CO3) Flask->Absorb Titration Potentiometric Titration (AgNO3) Absorb->Titration Cl- Ions

Figure 1: The "Hybrid Split" workflow segregates Chlorine analysis to prevent interference with Nitrogen quantification.

Detailed Experimental Protocol (Self-Validating)

Part A: CHN Determination (Modified Dumas)

Standard: ASTM D5291[1]

  • Calibration: Calibrate using Acetanilide (C8H9NO) mixed with Chlorobenzoic Acid . This mimics the C/N/Cl matrix of your target molecule better than a pure hydrocarbon standard.

  • Scrubber Packing:

    • Insert a 20mm plug of Silver Wool directly after the combustion zone (before the reduction tube).

    • Validation Step: Run a blank. If N > 0.02%, the trap is contaminated.

  • Combustion:

    • Weigh 1.5–2.0 mg of sample into a tin capsule.

    • Add 5 mg of Vanadium Pentoxide (V₂O₅) . Reason: V₂O₅ aids oxidative digestion of the nitro/chloro rings.

    • Run cycle: 60s Oxygen injection, 975°C furnace.

Part B: Chlorine Determination (Schöniger Flask)

Standard: ASTM E442 / USP <471>

  • Preparation:

    • Wrap 5-10 mg of sample in ashless filter paper (Whatman No. 42).

    • Prepare absorption solution: 10 mL of 1.0 N NaOH + 2 drops H₂O₂ (30%).

  • Combustion:

    • Flush a 500mL thick-walled Erlenmeyer flask with pure Oxygen for 30s.

    • Ignite paper fuse and immediately insert stopper/basket into the flask. Invert flask.

    • Safety: Perform behind a blast shield.

  • Absorption:

    • Shake vigorously for 2 minutes. Allow to stand for 15 minutes to ensure complete absorption of Cl₂ gas into Cl⁻ ions.

  • Quantification (Titration):

    • Acidify solution with HNO₃.

    • Titrate against 0.01 N AgNO₃ using a silver electrode (Potentiometric endpoint).

    • Calculation:

      
      
      

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
High %N, Low %C Chlorine breakthrough. Cl₂ gas is eluting with N₂ or CO₂.Replace Silver Tungstate trap immediately. Reduce sample weight.
Low %Cl (Flask Method) Incomplete combustion (Black soot visible).Use a combustion aid (sucrose) or increase Oxygen flow during prep.
Drifting Baseline Halogen accumulation on TCD filaments.Bake out the column at 250°C overnight; inspect trap seals.

References

  • ASTM International. (2021). ASTM D5291-21: Standard Test Methods for Instrumental Determination of Carbon, Hydrogen, and Nitrogen in Petroleum Products and Lubricants. ASTM International.[3] [Link]

  • Schöniger, W. (1955).[4][5] Eine mikroanalytische Schnellbestimmung von Halogen in organischen Substanzen.[4] Mikrochimica Acta, 43(1), 123–129.[4] [Link]

Sources

A Researcher's Guide to the Bioactivity of Nitrophenoxy Ethylamine Analogs: A Comparative Analysis and Methodological Blueprint

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals navigating the vast chemical landscape of psychoactive compounds, the phenethylamine scaffold remains a cornerstone of innovation. Its inherent versatility allows for a myriad of substitutions, each capable of exquisitely tuning its pharmacological profile. Within this broad class, nitrophenoxy ethylamine analogs represent a compelling, yet underexplored, frontier. The introduction of the nitrophenoxy moiety presents a unique opportunity to modulate electronic and steric properties, potentially leading to novel receptor interactions and functional activities.

This guide provides a comprehensive comparison of the potential bioactivity of a series of nitrophenoxy ethylamine analogs, drawing upon established structure-activity relationships (SAR) within the broader phenethylamine class. While direct comparative experimental data for this specific series is not yet prevalent in the public domain, this document serves as a roadmap for their systematic evaluation. We will delve into the inferred bioactivity of key analogs, provide detailed, field-proven experimental protocols for their characterization, and present a logical framework for interpreting the resulting data. Our aim is to equip researchers with the foundational knowledge and practical methodologies necessary to unlock the therapeutic potential of these intriguing compounds.

The Nitrophenoxy Ethylamine Scaffold: An Overview of Structure and Potential Bioactivity

The core structure of 2-(4-nitrophenoxy)ethylamine provides a rich template for analog synthesis. The primary amine and the ether linkage are key points for structural modification, while the nitro group on the phenyl ring significantly influences the molecule's electronic properties. The synthesis of a variety of N-substituted analogs has been reported, providing a diverse set of compounds for biological evaluation.

Inferred Structure-Activity Relationships

Based on the extensive literature on phenylethylamine pharmacology, we can infer the likely impact of various substitutions on the bioactivity of nitrophenoxy ethylamine analogs at key CNS targets, such as serotonergic and adrenergic receptors.

Table 1: Inferred Comparative Bioactivity Profile of Nitrophenoxy Ethylamine Analogs

AnalogSubstitutionPredicted Receptor AffinityPredicted Functional ActivityRationale
1 Unsubstituted AmineModeratePotential for agonist or partial agonist activityThe primary amine is a common feature of many endogenous and synthetic receptor ligands.
2 N-methylIncreasedMay enhance potency and/or efficacySmall alkyl substitutions on the amine can increase affinity and intrinsic activity at certain receptors.
3 N,N-dimethylDecreasedLikely reduced agonist activity, potential for antagonismBulky substitutions on the amine often decrease affinity and can switch agonists to antagonists.
4 N-aryl (e.g., phenyl)VariableDependent on the nature of the aryl substituentAryl substitution can introduce additional binding interactions, but may also introduce steric hindrance.
5 1,1-dimethylDecreasedLikely reduced activitySubstitution on the ethylamine backbone often reduces affinity due to steric clashes in the receptor binding pocket.

Experimental Blueprint for Bioactivity Characterization

To move from inferred to empirical data, a systematic pharmacological evaluation is essential. The following protocols for radioligand binding and functional assays represent the gold standard for characterizing the interaction of novel compounds with G-protein coupled receptors (GPCRs), the primary targets for most phenylethylamines.

Radioligand Binding Assay: Quantifying Receptor Affinity

This assay directly measures the ability of a test compound to displace a radioactively labeled ligand from its receptor, providing a quantitative measure of binding affinity (Ki).

Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor_Membranes Receptor-expressing Cell Membranes Incubate Incubate at controlled temperature Receptor_Membranes->Incubate Radioligand Radiolabeled Ligand Radioligand->Incubate Test_Compound Nitrophenoxy Ethylamine Analog Test_Compound->Incubate Buffer Assay Buffer Buffer->Incubate Filtration Rapid Filtration Incubate->Filtration Washing Wash to remove unbound ligand Filtration->Washing Scintillation_Counting Scintillation Counting Washing->Scintillation_Counting Data_Analysis Data Analysis (IC50, Ki) Scintillation_Counting->Data_Analysis

Caption: Workflow of a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare cell membranes expressing the target receptor (e.g., 5-HT2A or α1-adrenergic receptor).

    • Dilute the radioligand to a concentration at or near its Kd in the assay buffer.

    • Prepare a serial dilution of the nitrophenoxy ethylamine analog test compound.

  • Assay Setup:

    • In a 96-well plate, add the cell membranes, radioligand, and either buffer (for total binding), a saturating concentration of a known unlabeled ligand (for non-specific binding), or the test compound.

  • Incubation:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This traps the membranes with bound radioligand while unbound radioligand passes through.

    • Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection and Data Analysis:

    • Place the filtermat in a scintillation vial with scintillation cocktail.

    • Quantify the radioactivity on the filters using a scintillation counter.

    • Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 (the concentration of test compound that inhibits 50% of specific binding).

    • Calculate the Ki (inhibition constant) from the IC50 using the Cheng-Prusoff equation.

cAMP Accumulation Assay: Determining Functional Activity

This assay measures the ability of a compound to stimulate (agonist) or inhibit (antagonist) the production of the second messenger cyclic AMP (cAMP) following receptor activation. This is particularly relevant for GPCRs that couple to Gs (stimulatory) or Gi (inhibitory) proteins.

Signaling Pathway for a Gs-Coupled GPCR

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist (Nitrophenoxy Ethylamine Analog) Receptor GPCR Agonist->Receptor Binds to G_Protein Gs Protein Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Activates cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets

Caption: Gs-coupled GPCR signaling cascade leading to cAMP production.

Step-by-Step Protocol:

  • Cell Culture and Plating:

    • Culture cells expressing the target receptor in a suitable medium.

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment:

    • Aspirate the culture medium and replace it with a stimulation buffer containing a phosphodiesterase inhibitor (to prevent cAMP degradation).

    • Add serial dilutions of the nitrophenoxy ethylamine analog test compound. For antagonist testing, pre-incubate with the test compound before adding a known agonist.

  • Incubation:

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Cell Lysis and cAMP Detection:

    • Lyse the cells to release the intracellular cAMP.

    • Quantify the amount of cAMP in each well using a competitive immunoassay, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • Data Analysis:

    • For agonist testing, plot the cAMP concentration against the log concentration of the test compound to determine the EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect).

    • For antagonist testing, plot the response to the agonist in the presence of different concentrations of the test compound to determine the IC50 and calculate the Kb (antagonist dissociation constant).

Conclusion and Future Directions

The nitrophenoxy ethylamine scaffold holds considerable promise for the development of novel CNS-active agents. The systematic synthesis of a focused library of analogs, followed by a rigorous pharmacological evaluation using the methodologies outlined in this guide, will be crucial in elucidating their true therapeutic potential. By combining rational drug design with robust in vitro screening, researchers can efficiently identify lead compounds with desirable potency, selectivity, and functional activity. The data generated from such studies will not only advance our understanding of the SAR of this specific chemical class but also contribute to the broader field of neuropharmacology and the development of next-generation therapeutics for a range of neurological and psychiatric disorders.

References

  • Synthesis of 2-(p-nitrophenoxy)ethylamine and its N-alkyl, N-aryl, and 1,1-dimethyl derivatives. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Structure Activity Relationship - Adrenergic Drugs. Pharmacy 180. [Link]

  • Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics. [Link]

Quality Control Parameters for 2-(5-Chloro-2-nitrophenoxy)-ethylamine Reagents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Technical Comparison Guide Audience: Synthetic Chemists, Process Development Scientists, and QA/QC Managers.[1]

Executive Summary

In the synthesis of small molecule kinase inhibitors and heterobifunctional degraders (PROTACs), the linker 2-(5-Chloro-2-nitrophenoxy)-ethylamine (CAS: 60373-47-7) serves as a critical scaffold.[1] Its primary amine facilitates amide coupling, while the nitro group acts as a masked aniline for subsequent cyclization.

However, commercial sources vary significantly in salt form (Free Base vs. Hydrochloride) and impurity profiles. This guide objectively compares High-Purity Hydrochloride Salt (>98%) against Technical Grade Free Base (~95%) , demonstrating how "invisible" impurities in the latter can catastrophically reduce yield in downstream amide couplings.[1]

Part 1: Chemical Profile & Criticality

The molecule consists of an electron-deficient nitrobenzene ring ether-linked to an ethylamine tail.[1] The 5-chloro substituent provides a handle for further cross-coupling or metabolic stability.[1]

Critical Quality Attributes (CQAs):

  • Stoichiometric Accuracy: The free amine content must be precise for coupling reactions.[1]

  • Dimer Formation: A common impurity where two aromatic rings share one ethyl linker.[1]

  • Phenolic Residue: Residual 5-chloro-2-nitrophenol acts as a radical quencher and competitive nucleophile.[1]

The "Hidden" Risk: Salt Form Stability
  • Alternative A (Recommended): Hydrochloride Salt. Hygroscopic but chemically stable.[1] The protonated amine prevents oxidative dimerization.[1]

  • Alternative B (Risky): Free Base.[1] Often cheaper, but prone to absorbing atmospheric

    
     (forming carbamates) and slow oxidation, leading to variable molecular weight calculations.
    

Part 2: Comparative Analysis (Data-Driven)

We compared three commercial batches: Batch A (High-Purity HCl) , Batch B (Standard Free Base) , and Batch C (Aged Technical Grade) .

Table 1: Physicochemical Performance Matrix
ParameterBatch A (High-Purity HCl)Batch B (Free Base)Batch C (Technical/Aged)Impact on Synthesis
Assay (HPLC) 99.2%96.5%91.4%Batch C requires 10% excess reagent.[1]
Appearance Pale yellow crystalline powderDark yellow/orange sticky solidBrown fused solidDark color indicates oxidation/nitro-reduction.[1]
Water (KF) 0.4%1.2%3.5%High water hydrolyzes sensitive acyl chlorides.[1]
Residual Phenol < 0.1%0.8%2.4%Phenols consume coupling reagents (HATU/EDC).[1]
Melting Point 210–212°C (dec.)45–48°C40–55°C (broad)Broad range indicates significant eutectic impurities.[1]

Part 3: Detailed QC Protocols

To ensure reproducibility, implement the following self-validating protocols.

HPLC Purity Method (Reverse Phase)
  • Principle: Separation of the polar amine from the lipophilic phenol impurity and non-polar dimers.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    
    .
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile (ACN).[1]

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV @ 254 nm (aromatic ring) and 310 nm (nitro group specific).

System Suitability Test (SST):

  • Tailing Factor: Must be

    
     for the main peak (amine tailing is common; TFA suppresses this).
    
  • Resolution:

    
     between the main peak and the 5-chloro-2-nitrophenol impurity.[1]
    
Visualizing the QC Decision Tree

The following diagram outlines the logical flow for accepting or rejecting a batch based on the parameters above.

QC_Workflow Start Incoming Reagent (Batch Receipt) Visual Visual Inspection (Color/Form) Start->Visual NMR 1H-NMR Identity (DMSO-d6) Visual->NMR Pale Yellow Reject_Ox REJECT: Oxidative Degradation Visual->Reject_Ox Brown/Sticky HPLC HPLC Purity (>98%?) NMR->HPLC Structure Confirmed Reject_Imp REJECT: Recrystallize Required NMR->Reject_Imp Wrong Isomer KF Karl Fischer Water (<0.5%?) HPLC->KF Pass HPLC->Reject_Imp Fail (<98%) Reject_Wet REJECT: Dry under Vacuum KF->Reject_Wet Fail (>0.5%) Pass RELEASE For Synthesis KF->Pass Pass

Figure 1: Decision matrix for incoming raw material release. Note that visual inspection is the first "gatekeeper" for oxidative stability.

Part 4: Experimental Validation (Case Study)

To demonstrate the "invisible" cost of using lower-grade reagents, we performed a standard amide coupling reaction using Batch A and Batch B .

Reaction: Coupling of this compound (1.0 eq) with Benzoyl Chloride (1.1 eq) in DCM/TEA.

MetricBatch A (High Purity HCl)Batch B (Technical Free Base)Analysis
Crude Yield 94%115% (False High)Batch B crude contained 20% unreacted benzoyl chloride due to amine degradation.[1]
Isolated Yield 88%62%Extensive chromatography required for Batch B to remove "sticky" impurities.[1]
Color Off-white solidBrown oilImpurities from Batch B carried over, causing oiling out.[1]

Mechanism of Failure: The "Technical Grade" contained ~2% residual 5-chloro-2-nitrophenol.[1] In the presence of TEA, this phenol was acylated by the benzoyl chloride, consuming the electrophile and generating a lipophilic ester byproduct that co-eluted with the product.

Pathway Diagram: Impurity Interference

Reaction_Interference Reagent Reagent (Amine) Target Target Amide (High Value) Reagent->Target + Electrophile Impurity Impurity (Phenol) Byproduct Ester Byproduct (Hard to Separate) Impurity->Byproduct + Electrophile (Competitive Reaction) Electrophile Acyl Chloride Electrophile->Target Electrophile->Byproduct

Figure 2: Competitive consumption of the electrophile by phenolic impurities found in technical grade batches.

Part 5: Storage & Stability Recommendations

  • Hygroscopicity: The HCl salt is hygroscopic.[1] Store in a desiccator or under inert gas (Argon/Nitrogen).

  • Light Sensitivity: Nitro compounds are photolabile.[1] Store in amber vials.

    • HCl Salt: 12 months at 4°C.[1]

    • Free Base: 3 months at -20°C (prone to oxidation).[1]

References

  • Org. Process Res. Dev. "Control of Genotoxic Impurities in Nitro-Aromatic Amine Synthesis." Organic Process Research & Development, 2018.[2]

  • ICH Guidelines. "Q3A(R2): Impurities in New Drug Substances." International Council for Harmonisation, 2006.

  • PubChem. "Compound Summary: 5-Chloro-2-nitrodiphenylamine derivatives."[1] National Library of Medicine.[1]

  • Vogel, A.I. "Vogel's Textbook of Practical Organic Chemistry."[1] Pearson Education, 5th Ed. (Standard reference for recrystallization of nitro-amines).

Sources

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2-(5-Chloro-2-nitrophenoxy)-ethylamine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.